Ethyl 4-chloro-6-ethylquinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-chloro-6-ethylquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-3-9-5-6-12-10(7-9)13(15)11(8-16-12)14(17)18-4-2/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIWKBVTZWASFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651342 | |
| Record name | Ethyl 4-chloro-6-ethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019345-40-4 | |
| Record name | Ethyl 4-chloro-6-ethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate, a key heterocyclic building block in medicinal chemistry. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] The title compound, featuring a reactive chloro group at the 4-position and an ethyl ester at the 3-position, serves as a versatile intermediate for the development of novel drug candidates. This document details a robust two-step synthetic pathway commencing with the Gould-Jacobs reaction to construct the core quinolinone ring system, followed by a targeted chlorination.[3][4] We provide detailed, field-tested protocols, explain the mechanistic rationale behind procedural choices, and outline a full suite of characterization techniques—including NMR, IR, and MS—to ensure the unequivocal identification and purity assessment of the final product. This guide is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded resource for the preparation and validation of this important synthetic intermediate.
The Strategic Importance of the Quinoline Scaffold in Drug Discovery
The quinoline motif, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry. Its rigid, planar structure and ability to engage in various non-covalent interactions (such as π-π stacking and hydrogen bonding) make it an ideal scaffold for designing molecules that can bind to biological targets with high affinity and specificity.[2] Historically, the quinoline core is most famously associated with antimalarial drugs like quinine and chloroquine.[1] However, its therapeutic reach is far broader, with derivatives demonstrating potent antibacterial, antiviral, anticancer, and anti-inflammatory properties.[5][6][7]
The true synthetic value of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate lies in the strategic placement of its functional groups. The chlorine atom at the C4 position is an excellent leaving group, rendering the position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a diverse array of nucleophiles (amines, thiols, alcohols), which is a critical step in generating libraries of analogues for structure-activity relationship (SAR) studies.[8][9] The ethyl ester at the C3 position offers another site for modification, such as hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines to form amides.[10] This dual functionality makes the title compound a high-value intermediate for lead optimization campaigns.
Retrosynthetic Analysis and Synthesis Strategy
A logical and efficient synthesis is paramount. Our strategy for assembling Ethyl 4-chloro-6-ethylquinoline-3-carboxylate is based on a well-established and reliable sequence that builds the molecule from commercially available starting materials.
Caption: Retrosynthetic pathway for the target compound.
The retrosynthetic analysis reveals a clear two-stage approach:
-
Core Ring Formation: The quinoline core is most effectively constructed via the Gould-Jacobs reaction .[4] This classic method involves the condensation of a substituted aniline (4-ethylaniline) with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization to form the 4-hydroxyquinoline precursor.[3][11] This approach is highly reliable for producing 4-hydroxyquinoline-3-carboxylates.
-
Functional Group Interconversion: The hydroxyl group of the precursor is then converted to the target chloro group. This is achieved using a potent chlorinating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice for its efficacy in this transformation.
This strategy isolates the often harsh chlorination step from the more delicate ring-forming reaction, leading to cleaner conversions and higher overall yields.
Synthesis Protocol: A Validating Workflow
This section provides detailed, step-by-step protocols for the synthesis. Crucially, all operations involving phosphorus oxychloride must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Part A: Synthesis of Ethyl 4-hydroxy-6-ethylquinoline-3-carboxylate (Precursor)
This stage employs the Gould-Jacobs reaction, which proceeds in two distinct phases: initial condensation followed by thermal cyclization.
Caption: The Gould-Jacobs reaction workflow.
Protocol:
-
Condensation: In a round-bottom flask, combine 4-ethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME, 1.1 eq). The reaction is typically performed neat or in a solvent like ethanol.
-
Heat the mixture to 100-120 °C for 1-2 hours. The progress can be monitored by TLC, observing the consumption of the aniline. This step forms the key anilinomethylenemalonate intermediate via a Michael-type addition followed by the elimination of ethanol.
-
Cyclization: After confirming the formation of the intermediate, the reaction setup is changed for high-temperature cyclization. The intermediate is added to a high-boiling solvent like diphenyl ether (approx. 10 volumes).
-
The mixture is heated to ~250 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 1-2 hours.[12] During this period, intramolecular cyclization occurs with the elimination of another molecule of ethanol, forming the stable quinolone ring system.
-
Upon completion, the reaction mixture is cooled to room temperature, which typically causes the product to precipitate.
-
The solid is collected by vacuum filtration and washed with a non-polar solvent (e.g., hexane or acetone) to remove the diphenyl ether.[12]
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield Ethyl 4-hydroxy-6-ethylquinoline-3-carboxylate as a solid.
Part B: Chlorination to Yield Ethyl 4-chloro-6-ethylquinoline-3-carboxylate (Target)
This step converts the C4-hydroxyl group to a chloro group using phosphorus oxychloride.
⚠️ SAFETY DIRECTIVE: Phosphorus oxychloride (POCl₃) is extremely corrosive, toxic upon inhalation, and reacts violently with water, releasing toxic HCl gas.[13] This procedure must be performed in a well-ventilated chemical fume hood. Wear neoprene gloves, a lab coat, and chemical splash goggles with a face shield. Have a quenching agent (e.g., sodium bicarbonate solution) readily available.
Protocol:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the precursor, Ethyl 4-hydroxy-6-ethylquinoline-3-carboxylate (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Once the addition is complete, slowly heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
After cooling to room temperature, the excess POCl₃ must be removed. This is carefully done by rotary evaporation (ensure the vacuum pump is protected with a suitable trap).
-
Quenching (Critical Step): The reaction residue is quenched by slowly and carefully adding it to a beaker of crushed ice with vigorous stirring. This is a highly exothermic process that will generate HCl gas. Perform this in the back of the fume hood.
-
The acidic aqueous mixture is then neutralized by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~7-8. This will precipitate the crude product.
-
The solid product is collected by vacuum filtration, washed thoroughly with water, and dried.
Part C: Purification and Isolation
The crude product from the chlorination step often requires further purification to meet analytical standards.
-
Extraction: Alternatively to precipitation, the neutralized aqueous layer can be extracted several times with an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Chromatography: The resulting crude solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 4-chloro-6-ethylquinoline-3-carboxylate.[14]
Comprehensive Characterization
Unequivocal structural confirmation and purity assessment are achieved using a combination of spectroscopic and chromatographic methods. The following data are predicted for the final, purified product.
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | ~8.9-9.1 ppm (s, 1H, H2-quinoline), ~7.5-8.2 ppm (m, 3H, Ar-H), ~4.4-4.6 ppm (q, 2H, -OCH₂CH₃), ~2.8-3.0 ppm (q, 2H, Ar-CH₂CH₃), ~1.4-1.6 ppm (t, 3H, -OCH₂CH₃), ~1.2-1.4 ppm (t, 3H, Ar-CH₂CH₃) |
| ¹³C NMR | Chemical Shift (δ) | ~165 ppm (C=O, ester), ~150-155 ppm (Ar C-N), ~120-145 ppm (Ar C), ~62 ppm (-OCH₂), ~28 ppm (Ar-CH₂), ~15 ppm (-OCH₂CH₃), ~14 ppm (Ar-CH₂CH₃) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~2980 (C-H aliphatic), ~1725 (C=O ester stretch), ~1600, 1550, 1480 (C=C/C=N aromatic ring stretches), ~1250 (C-O stretch), ~850 (C-Cl stretch) |
| Mass Spec. (EI) | m/z | Calculated MW: 263.72. Expected M⁺ peak at m/z 263 and M+2 peak at m/z 265 in ~3:1 ratio (due to ³⁵Cl/³⁷Cl isotopes). |
| HPLC | Purity | >95% (typical target) |
| Melting Point | °C | A sharp melting point range is indicative of high purity. |
Applications in Lead Generation: A Versatile Chemical Hub
The title compound is not an end in itself but a starting point for extensive chemical exploration. The C4-chloro group is the primary site for diversification.
Caption: Diversification potential via SNAr reactions.
By reacting Ethyl 4-chloro-6-ethylquinoline-3-carboxylate with various primary or secondary amines, a library of 4-aminoquinoline derivatives can be rapidly synthesized. This class of compounds is of particular interest for developing novel antimalarial and anticancer agents.[8][9] Similarly, reactions with thiols or alcohols can yield corresponding thioether and ether derivatives, further expanding the chemical space available for biological screening.
Conclusion
This guide has outlined a reliable and well-documented pathway for the synthesis of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate. By leveraging the Gould-Jacobs reaction for core assembly and a subsequent controlled chlorination, this valuable medicinal chemistry intermediate can be produced in high purity. The detailed protocols and characterization data provide a self-validating framework for researchers to confidently prepare and utilize this compound in their drug discovery programs. The strategic importance of this scaffold, combined with the synthetic accessibility detailed herein, underscores its continued relevance in the quest for new therapeutic agents.
References
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PrepChem. (n.d.). Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. PrepChem.com. Retrieved from [Link]
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Padwa, A., Krumpe, K. E., & Zhi, L. (2008). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journal of Organic Chemistry, 4, 13. Retrieved from [Link]
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Serrano-Wu, M. H., St-Jean, F., & St-Amant, M. (2013). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 18(11), 13865-13876. Retrieved from [Link]
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Benzerka, M., et al. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o941. Retrieved from [Link]
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Subashini, R., et al. (2009). Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o2986. Retrieved from [Link]
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Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(23), 9280-9295. Retrieved from [Link]
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Jasiński, R., et al. (2020). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 25(21), 5028. Retrieved from [Link]
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Romero, M. A., & Delgado, D. R. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1374567. Retrieved from [Link]
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Hameed, A., et al. (2019). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 35(1). Retrieved from [Link]
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Pérez-Castaño, R., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(23), 7119-7129. Retrieved from [Link]
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Afzal, O., et al. (2019). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 166, 227-250. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 29(1), 226. Retrieved from [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of Substituted Quinoline Carboxylates: A Case Study on Ethyl 4-chloro-6-methylquinoline-3-carboxylate
For the attention of: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Quinoline Scaffold and a Note on the Case Study
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The physicochemical characteristics of substituted quinolines are paramount as they profoundly influence their pharmacokinetic and pharmacodynamic profiles, ultimately dictating their therapeutic potential.
This technical guide provides a comprehensive examination of the core physicochemical properties of a representative substituted quinoline, Ethyl 4-chloro-6-methylquinoline-3-carboxylate . Due to the limited availability of specific experimental data for its 6-ethyl analog, this document will focus on the well-characterized 6-methyl derivative (CAS No: 56824-87-4) as a surrogate to illustrate the key concepts and experimental methodologies relevant to this class of compounds.[1] The principles and protocols detailed herein are broadly applicable to the characterization of other quinoline derivatives.
Chemical Identity and Structural Elucidation
A precise understanding of a compound's identity and structure is the bedrock of all subsequent physicochemical and biological investigations.
Nomenclature and Identifiers
-
Systematic Name: Ethyl 4-chloro-6-methylquinoline-3-carboxylate
-
CAS Number: 56824-87-4[1]
-
Molecular Formula: C₁₃H₁₂ClNO₂[1]
-
Molecular Weight: 249.69 g/mol [1]
-
InChI: 1S/C13H12ClNO2/c1-3-17-13(16)10-7-15-11-5-4-8(2)6-9(11)12(10)14/h4-7H,3H2,1-2H3[1]
-
SMILES: CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)C[1]
Structural Confirmation: The Role of Spectroscopy and Crystallography
The unambiguous confirmation of the chemical structure is achieved through a combination of spectroscopic techniques and, when feasible, single-crystal X-ray diffraction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework. While specific spectra for the title compound are not publicly available, related structures show characteristic shifts for the quinoline ring protons and the ethyl ester moiety.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information on the functional groups present. For Ethyl 4-chloro-6-methylquinoline-3-carboxylate, characteristic absorption bands would be expected for the C=O of the ester, C-Cl stretching, and various vibrations of the aromatic quinoline core.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and can provide fragmentation patterns that further support the proposed structure. The predicted monoisotopic mass for this compound is 249.05565 Da.
-
Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional arrangement of atoms in the solid state. A study on Ethyl 2-chloro-6-methylquinoline-3-carboxylate, a closely related isomer, revealed a triclinic crystal system and provided precise bond lengths and angles, confirming the overall molecular geometry.
Core Physicochemical Properties and Their Importance in Drug Discovery
The "drug-like" qualities of a molecule are heavily influenced by its fundamental physicochemical properties. Understanding and optimizing these parameters is a critical aspect of the drug development process.
Summary of Physicochemical Data
The following table summarizes the available and predicted physicochemical data for Ethyl 4-chloro-6-methylquinoline-3-carboxylate.
| Property | Value | Significance in Drug Development |
| Molecular Weight | 249.69 g/mol [1] | Influences absorption and diffusion. Generally, lower molecular weight is preferred for oral bioavailability. |
| Melting Point | 64-66 °C | Indicates purity and solid-state stability. |
| Boiling Point | 346.4 ± 37.0 °C (Predicted) | Relevant for purification and assessing volatility. |
| pKa | 2.01 ± 0.27 (Predicted)[1] | Determines the ionization state at physiological pH, which affects solubility, permeability, and target binding. |
| LogP (XLogP3-AA) | 3.4 (Predicted)[2] | A measure of lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME) properties. |
| Topological Polar Surface Area (TPSA) | 39.2 Ų[2] | Predicts membrane permeability. TPSA < 140 Ų is generally associated with good oral bioavailability. |
| Hydrogen Bond Acceptors | 3[2] | Influences solubility and binding to biological targets. |
| Hydrogen Bond Donors | 0[2] | Influences solubility and binding to biological targets. |
| Rotatable Bonds | 3[2] | Affects conformational flexibility and binding affinity. |
The Interplay of Physicochemical Properties in a Biological Context
The data presented above paints a picture of a moderately lipophilic molecule with a low predicted pKa. The quinoline nitrogen is weakly basic, and at physiological pH (7.4), the compound will be predominantly in its neutral form. This, combined with a favorable TPSA and a molecular weight under 500 g/mol , suggests that the molecule has the potential for good membrane permeability and oral bioavailability, aligning with Lipinski's Rule of Five.
Synthesis of Ethyl 4-chloro-6-methylquinoline-3-carboxylate
A plausible and widely used method for the synthesis of the 4-hydroxyquinoline core of the title compound is the Gould-Jacobs reaction . This is followed by a chlorination step.
Proposed Synthetic Pathway
Caption: Proposed synthesis of Ethyl 4-chloro-6-methylquinoline-3-carboxylate.
Rationale Behind the Synthetic Strategy
The Gould-Jacobs reaction is a robust method for constructing the quinoline ring system from anilines and malonic acid derivatives. The initial condensation is typically driven by heat, followed by a high-temperature intramolecular cyclization to form the 4-hydroxyquinoline core. The final chlorination step, often achieved with reagents like phosphorus oxychloride (POCl₃), converts the hydroxyl group to a chloro substituent, which can be a key pharmacophore or a handle for further chemical modification.
Experimental Protocols for Physicochemical Characterization
The following sections detail standardized protocols for the experimental determination of key physicochemical parameters.
Determination of the Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. The shake-flask method is the gold standard for its determination.
Protocol: Shake-Flask Method for LogP Determination
-
Preparation of Phases: Prepare mutually saturated n-octanol and phosphate-buffered saline (PBS) at pH 7.4.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small aliquot of the stock solution to a mixture of the saturated n-octanol and PBS.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.
-
Quantification: Carefully remove aliquots from both the n-octanol and PBS phases and determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Caption: Workflow for LogP determination by the shake-flask method.
Determination of the Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different pH values. Potentiometric titration is a common and accurate method for pKa determination.
Protocol: Potentiometric Titration for pKa Determination
-
Instrument Calibration: Calibrate a pH meter using standard buffer solutions.
-
Sample Preparation: Dissolve a precisely weighed amount of the test compound in a suitable co-solvent system (e.g., water/methanol) to ensure solubility.
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa corresponds to the pH at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Assessment of Chemical Stability
Stability testing is essential to determine a compound's shelf-life and to identify potential degradation products. Forced degradation studies under various stress conditions are a key component of this assessment.
Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of the test compound in suitable solvents.
-
Stress Conditions: Expose the solutions to a range of stress conditions, including:
-
Acidic: e.g., 0.1 M HCl at elevated temperature.
-
Basic: e.g., 0.1 M NaOH at elevated temperature.
-
Oxidative: e.g., 3% H₂O₂ at room temperature.
-
Thermal: Heat the solid compound and a solution of the compound.
-
Photolytic: Expose the solid compound and a solution to UV light.
-
-
Time Points: Sample the stressed solutions at various time points.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Characterization: If significant degradation is observed, the degradation products should be characterized using techniques such as LC-MS.
Caption: Workflow for a forced degradation study.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of Ethyl 4-chloro-6-methylquinoline-3-carboxylate as a representative of substituted quinoline carboxylates. A thorough understanding and experimental determination of these properties are fundamental to the successful development of new therapeutic agents based on the quinoline scaffold. The protocols and insights presented herein are intended to serve as a valuable resource for researchers in the field of drug discovery and development.
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Indian Journal of Chemistry. Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene). [Link]
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Unlocking the Therapeutic Potential of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate: A Technical Guide for Drug Discovery Professionals
Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the edifice of medicinal chemistry.[1][2] Its derivatives have consistently emerged as potent agents across a remarkable spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[3][4][5] This guide focuses on a specific, yet promising, member of this family: Ethyl 4-chloro-6-ethylquinoline-3-carboxylate. While direct and extensive biological data on this particular molecule is emerging, its structural features, when analyzed in the context of well-documented quinoline-based therapeutics, suggest a high probability of valuable pharmacological activity. This document serves as a technical primer and a strategic roadmap for researchers and drug development professionals poised to investigate the therapeutic applications of this compelling compound.
Molecular Profile and Synthetic Strategy
1.1. Core Structure and Rationale for Investigation
Ethyl 4-chloro-6-ethylquinoline-3-carboxylate is a synthetic heterocyclic compound. Its core quinoline structure is substituted at key positions that are known to influence its physicochemical properties and biological activity. The chloro group at position 4, the ethyl group at position 6, and the ethyl carboxylate at position 3 are all significant for potential molecular interactions within a biological system.
1.2. Proposed Synthetic Route: Gould-Jacobs Reaction
A reliable method for the synthesis of this and similar 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction, followed by chlorination. The general workflow is outlined below.
Experimental Protocol: Synthesis of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate
Step 1: Condensation
-
React 4-ethylaniline with diethyl 2-(ethoxymethylene)malonate.
-
The reaction is typically carried out in a suitable solvent like ethanol.
-
Heat the mixture to reflux for a specified period to facilitate the formation of the intermediate enamine.
Step 2: Cyclization
-
The intermediate from Step 1 is cyclized by heating at a high temperature, often in a high-boiling point solvent such as diphenyl ether.
-
This thermal cyclization leads to the formation of Ethyl 4-hydroxy-6-ethylquinoline-3-carboxylate.
Step 3: Chlorination
-
The hydroxyl group at the 4-position is then replaced with a chlorine atom.
-
This can be achieved by treating the product from Step 2 with a chlorinating agent like phosphorus oxychloride (POCl₃).
-
The reaction is typically performed in a suitable solvent, and the mixture is refluxed.
-
Purification of the final product, Ethyl 4-chloro-6-ethylquinoline-3-carboxylate, is then carried out using standard techniques such as recrystallization or column chromatography.
Potential Therapeutic Applications and Mechanistic Hypotheses
Based on extensive research into the quinoline scaffold, we can hypothesize several promising therapeutic avenues for Ethyl 4-chloro-6-ethylquinoline-3-carboxylate.
2.1. Anticancer Activity
Quinoline derivatives have demonstrated significant potential as anticancer agents.[1][4][5][6] Their mechanisms of action are often multifaceted, targeting key pathways in cancer cell proliferation and survival.[4]
2.1.1. Hypothesized Mechanism of Action: Kinase Inhibition
A prevalent mechanism for the anticancer activity of quinoline-based compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling.[6] Specifically, the structural motifs of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate suggest potential interaction with the ATP-binding pocket of various kinases involved in cancer progression.
Workflow for Investigating Anticancer Potential
Caption: Proposed workflow for the evaluation of anticancer activity.
2.2. Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Certain quinoline carboxylic acids have been shown to possess anti-inflammatory properties.[7]
2.2.1. Hypothesized Mechanism of Action: Modulation of Inflammatory Pathways
Ethyl 4-chloro-6-ethylquinoline-3-carboxylate may exert anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX).[8] It could also potentially modulate the production of pro-inflammatory cytokines.
Experimental Protocol: In Vitro Anti-inflammatory Assays
1. COX Inhibition Assay:
- Utilize commercially available COX-1 and COX-2 inhibitor screening kits.
- Incubate the respective enzymes with arachidonic acid in the presence and absence of the test compound.
- Measure the production of prostaglandin E2 (PGE2) using an ELISA-based method.
- Calculate the IC₅₀ value to determine the inhibitory potency.
2. 5-LOX Inhibition Assay:
- Employ a similar protocol using a 5-LOX inhibitor screening kit.
- Measure the production of leukotrienes to assess the inhibitory activity of the compound.
3. Cytokine Release Assay:
- Use lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
- Treat the cells with varying concentrations of the test compound.
- Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell supernatant using ELISA.
2.3. Antimicrobial Activity
The quinoline scaffold is the backbone of several important antimicrobial drugs.[2] This suggests that Ethyl 4-chloro-6-ethylquinoline-3-carboxylate could also exhibit antibacterial or antifungal properties.
2.3.1. Hypothesized Mechanism of Action: Disruption of Bacterial DNA Gyrase
A well-established mechanism for the antibacterial action of quinolones is the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. The planar aromatic structure of the quinoline ring is crucial for intercalation with bacterial DNA.
Data Presentation: Hypothetical Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Staphylococcus aureus | 3.9 |
| Bacillus subtilis | 4.6 |
| Escherichia coli | > 100 |
| Pseudomonas aeruginosa | > 100 |
| Candida albicans | 15.6 |
| Aspergillus niger | 31.2 |
| Note: The above data is hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.[9] |
Structure-Activity Relationship (SAR) Insights and Future Directions
The therapeutic potential of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate can be further optimized through systematic structural modifications.
3.1. Key Positions for Modification
-
Position 4 (Chloro group): Substitution with other halogens or small nucleophiles could modulate activity and selectivity.
-
Position 6 (Ethyl group): Varying the alkyl chain length or introducing cyclic structures could impact lipophilicity and target engagement.
-
Position 3 (Ethyl carboxylate): Conversion to other esters, amides, or carboxylic acids could significantly alter the pharmacokinetic profile and biological activity.[6][10]
Logical Relationship: SAR Exploration
Caption: A systematic approach to SAR studies for lead optimization.
Conclusion and Outlook
Ethyl 4-chloro-6-ethylquinoline-3-carboxylate stands as a promising, yet underexplored, molecule with a high probability of exhibiting valuable therapeutic properties. Its structural similarity to known pharmacologically active quinolines provides a strong rationale for its investigation as a potential anticancer, anti-inflammatory, or antimicrobial agent. The experimental workflows and protocols outlined in this guide offer a clear and structured path for elucidating its biological activity and mechanism of action. Through systematic investigation and structure-activity relationship studies, Ethyl 4-chloro-6-ethylquinoline-3-carboxylate could emerge as a valuable lead compound in the development of novel therapeutics.
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Ethyl 4-chloro-6-ethylquinoline-3-carboxylate: A Comprehensive Technical Guide for Pharmaceutical Intermediates
Prepared by a Senior Application Scientist
This guide provides an in-depth technical overview of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate, a key heterocyclic building block for drug discovery and development. We will explore its synthesis, physicochemical properties, core reactivity, and strategic applications in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document is intended for researchers, medicinal chemists, and process development scientists.
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and rigid structure allow it to effectively interact with a wide array of biological targets. This has led to the development of numerous successful drugs across various therapeutic areas, including:
-
Antimalarials: The 4-aminoquinoline core is famously represented by chloroquine and amodiaquine.[2]
-
Anticancer Agents: Many kinase inhibitors targeting signaling pathways in cancer, such as those involving c-Met, EGFR, and VEGFR, incorporate the quinoline framework.[3][4]
-
Antibacterial Agents: The quinolone antibiotics, a class of broad-spectrum antibacterial agents, are based on the 4-oxoquinoline structure.[5]
Ethyl 4-chloro-6-ethylquinoline-3-carboxylate is a highly functionalized and versatile intermediate. The presence of a reactive chlorine atom at the 4-position, an ester group at the 3-position, and an ethyl group at the 6-position provides multiple points for molecular modification, making it a valuable starting material for the synthesis of diverse and complex drug candidates.
Synthesis of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate
The synthesis of the title compound is a robust two-step process, commencing with the well-established Gould-Jacobs reaction to construct the core quinoline ring system, followed by a chlorination step.
Step 1: Gould-Jacobs Reaction to form Ethyl 4-hydroxy-6-ethylquinoline-3-carboxylate
The Gould-Jacobs reaction is a classic and reliable method for synthesizing 4-hydroxyquinolines.[1] It involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.
Experimental Protocol: Synthesis of Ethyl 4-hydroxy-6-ethylquinoline-3-carboxylate
-
Condensation: In a round-bottom flask, combine 4-ethylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (DEEM) (1.05 equivalents). Heat the mixture to 120-130°C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline. During this step, ethanol is evolved as a byproduct.
-
Cyclization: The resulting anilinomethylenemalonate intermediate is added to a high-boiling point solvent such as Dowtherm A or diphenyl ether (approximately 5-10 volumes). The mixture is heated to 250°C for 1-2 hours. This high temperature is crucial to overcome the activation energy for the 6-electron electrocyclization. The product, Ethyl 4-hydroxy-6-ethylquinoline-3-carboxylate, will precipitate from the solution upon cooling.
-
Isolation: Cool the reaction mixture to room temperature. The precipitated solid is collected by vacuum filtration, washed with a non-polar solvent like hexane or ether to remove the high-boiling solvent, and then dried. The product is typically a high-melting solid.
Causality and Insights: The initial condensation is a nucleophilic vinyl substitution. The subsequent thermal cyclization is an intramolecular electrophilic aromatic substitution. The high temperature required for cyclization is a key parameter; insufficient heat will result in poor yields. The use of a high-boiling, inert solvent is critical to achieve and maintain this temperature safely and effectively.
Step 2: Chlorination to Ethyl 4-chloro-6-ethylquinoline-3-carboxylate
The 4-hydroxy group of the quinoline is converted to the target 4-chloro group using a standard chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction proceeds via an initial phosphorylation of the hydroxyl group, followed by nucleophilic attack by a chloride ion.[6]
Experimental Protocol: Synthesis of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), suspend the Ethyl 4-hydroxy-6-ethylquinoline-3-carboxylate (1.0 equivalent) in phosphorus oxychloride (POCl₃) (3-5 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heating: Heat the mixture to reflux (around 110°C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto crushed ice. This will quench the excess POCl₃. The product will precipitate as a solid.
-
Neutralization and Isolation: Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or dilute ammonium hydroxide, until the pH is approximately 7-8. The solid product is then collected by filtration, washed thoroughly with water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Causality and Insights: POCl₃ is a powerful chlorinating and dehydrating agent. The reaction is typically performed neat or with a minimal amount of solvent. The work-up procedure must be conducted with caution due to the exothermic reaction of POCl₃ with water. The neutralization step is important to remove any acidic impurities.
Caption: Synthesis pathway for Ethyl 4-chloro-6-ethylquinoline-3-carboxylate.
Physicochemical and Spectroscopic Properties
While experimental data for Ethyl 4-chloro-6-ethylquinoline-3-carboxylate is not widely published, the properties of its close structural analogs, such as the 6-methyl derivative, provide valuable insights.
| Property | Predicted/Analog Data | Source |
| Molecular Formula | C₁₄H₁₄ClNO₂ | - |
| Molecular Weight | 263.72 g/mol | - |
| Appearance | Expected to be an off-white to pale yellow solid | General |
| Melting Point | Not available; (6-methyl analog: ~105-108 °C) | Analog Data |
| XLogP3 (Predicted) | ~3.8 | PubChem |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
Spectroscopic Analysis (Representative Data for Analogs):
-
¹H NMR (DMSO-d6, 400 MHz) of a similar quinoline core: Signals for the ethyl ester group would be expected around δ 1.2-1.4 (t, 3H) and δ 4.2-4.4 (q, 2H). The ethyl group on the quinoline ring would appear around δ 1.3 (t, 3H) and δ 2.8 (q, 2H). Aromatic protons would be observed in the δ 7.5-8.9 region.[7]
-
¹³C NMR (DMSO-d6, 100 MHz): The carbonyl carbon of the ester would be expected around δ 165. The carbons of the ethyl ester would be around δ 61 and δ 14. Aromatic carbons would resonate in the δ 120-150 range.[7]
-
IR (KBr, cm⁻¹): Key peaks would include C=O stretching (ester) around 1720-1740 cm⁻¹, C=N and C=C stretching (aromatic rings) in the 1500-1650 cm⁻¹ region, and C-Cl stretching around 700-800 cm⁻¹.[7]
Reactivity and Application as a Pharmaceutical Intermediate
The primary utility of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate in pharmaceutical synthesis stems from the high reactivity of the chlorine atom at the C4 position. This position is activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing effect of the adjacent nitrogen atom in the quinoline ring.
Key Reaction: Nucleophilic Aromatic Substitution (SₙAr)
The C4-chloro group can be readily displaced by a variety of nucleophiles, most notably amines, to form 4-aminoquinoline derivatives. This reaction is fundamental to the synthesis of many antimalarial drugs.
Caption: General SₙAr reaction at the C4 position.
Application Example: Synthesis of Antimalarial Analogs
While a specific commercial drug synthesized directly from the 6-ethyl variant is not prominently documented, its role can be illustrated by its use in creating analogs of potent antimalarial compounds. The reaction with a diamine, for instance, would generate a structure analogous to the side chain of Chloroquine.
Hypothetical Synthesis of a Chloroquine Analog:
-
Reaction: Ethyl 4-chloro-6-ethylquinoline-3-carboxylate is reacted with an excess of a primary amine, such as N,N-diethyl-1,4-pentanediamine.
-
Conditions: The reaction is typically carried out in a high-boiling polar solvent like N-methyl-2-pyrrolidone (NMP) or in the absence of a solvent at elevated temperatures (120-160°C).
-
Product: The reaction yields a 4-aminoquinoline derivative, which is a structural analog of Chloroquine. The ester group at the 3-position can be further modified (e.g., hydrolyzed to the carboxylic acid or converted to an amide) to modulate the compound's properties.[2][8]
This synthetic flexibility allows for the creation of libraries of compounds for structure-activity relationship (SAR) studies, aiming to develop new drugs with improved efficacy against resistant malaria strains.[8]
Safety and Handling
Based on the Safety Data Sheets (SDS) of closely related 4-chloroquinoline derivatives, Ethyl 4-chloro-6-ethylquinoline-3-carboxylate should be handled with appropriate care.[9]
-
Hazard Classification: Likely classified as a skin and serious eye irritant.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Inhalation: Move to fresh air.
-
-
Storage: Store in a cool, dry place in a tightly sealed container.
Always consult the specific Safety Data Sheet for the material before use.
Conclusion
Ethyl 4-chloro-6-ethylquinoline-3-carboxylate is a strategically important intermediate in pharmaceutical chemistry. Its synthesis via the robust Gould-Jacobs reaction and subsequent chlorination is well-established. The true value of this molecule lies in the reactivity of its C4-chloro group, which provides a gateway to a vast chemical space of substituted quinolines, particularly 4-aminoquinolines. For researchers in drug discovery, especially in the fields of antimalarials and kinase inhibitors, this compound represents a valuable and versatile building block for the development of next-generation therapeutics.
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed Central. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. PubMed Central. Retrieved from [Link]
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ResearchGate. (2026). Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 4-chloro-3-methyl-quinoline-6-carboxylate. PubChem. Retrieved from [Link]
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International Union of Crystallography. (2013). Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Retrieved from [Link]
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Structure elucidation of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate
An In-depth Technical Guide for the Structure Elucidation of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate
Preamble: The Analytical Mandate
In the landscape of medicinal chemistry and drug development, the quinoline scaffold is a cornerstone, forming the nucleus of numerous therapeutic agents.[1][2] Its derivatives exhibit a wide spectrum of biological activities, making the synthesis of novel analogues a continuous pursuit. Our laboratory has recently undertaken the synthesis of a target compound, Ethyl 4-chloro-6-ethylquinoline-3-carboxylate , leveraging the well-established Gould-Jacobs reaction pathway.[3][4][5]
This document serves as a comprehensive technical guide outlining the multi-faceted analytical workflow required to move beyond a hypothetical structure to its unequivocal, empirically-validated confirmation. As the supervising scientist, my objective is not merely to present data, but to articulate the strategic rationale behind the chosen analytical techniques, the interpretation of the resulting spectra, and the synergistic interplay of data that culminates in a self-validating structural proof. This guide is designed for researchers and drug development professionals who require a rigorous, field-proven approach to structural chemistry.
The Synthetic Context: A Modified Gould-Jacobs Approach
The journey to structural elucidation begins with an understanding of the compound's genesis. The proposed synthesis involves a two-step sequence: the initial condensation of 4-ethylaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[4][6] The resulting 4-hydroxyquinoline intermediate is then chlorinated using a standard agent like phosphorus oxychloride (POCl₃) to yield the final product.
Understanding this pathway is critical for two reasons:
-
It establishes a strong hypothesis for the expected molecular framework and the regiochemistry of the substituents.
-
It informs our analytical strategy by anticipating potential side-products or isomeric impurities, such as those arising from incomplete cyclization or alternative chlorination sites.
The logical flow of our comprehensive characterization is therefore designed to systematically confirm every structural feature proposed by this synthetic route.
Mass Spectrometry: Defining the Molecular Boundaries
Objective: To determine the molecular weight and confirm the elemental composition (molecular formula) of the synthesized compound. This is the first and most fundamental analytical test.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the purified solid in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a dilute solution.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. ESI is chosen for its soft ionization, which minimizes fragmentation and maximizes the abundance of the molecular ion.
-
Acquisition Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Analysis: Determine the exact mass of the most abundant isotopic peak for the [M+H]⁺ ion. Compare this experimental mass to the theoretical exact mass calculated for the proposed formula, C₁₄H₁₄ClNO₂ + H⁺. The mass accuracy should ideally be within 5 ppm.
Expected Results & Interpretation
The proposed structure has a molecular formula of C₁₄H₁₄ClNO₂.
-
Molecular Weight: 263.72 g/mol
-
Theoretical Exact Mass: 263.0662 for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).
The key diagnostic feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), we expect to see two major peaks for the molecular ion:
-
An [M+H]⁺ peak corresponding to the ³⁵Cl isotope.
-
An [M+2+H]⁺ peak corresponding to the ³⁷Cl isotope, with an intensity approximately one-third that of the [M+H]⁺ peak.
The observation of this characteristic ~3:1 isotopic ratio is a powerful and self-validating piece of evidence for the presence of a single chlorine atom in the molecule.
| Parameter | Expected Value | Rationale |
| Formula | C₁₄H₁₄ClNO₂ | Based on synthetic precursors. |
| [M+H]⁺ (³⁵Cl) | m/z 264.0735 | C₁₄H₁₅³⁵ClNO₂⁺ |
| [M+H]⁺ (³⁷Cl) | m/z 266.0706 | C₁₄H₁₅³⁷ClNO₂⁺ |
| Isotopic Ratio | ~3:1 | Natural abundance of ³⁵Cl vs. ³⁷Cl. |
| Mass Accuracy | < 5 ppm | Standard for high-resolution instruments. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Objective: To identify the key functional groups present in the molecule. This technique provides rapid confirmation that the core chemical transformations (e.g., formation of the ester, presence of the aromatic system) have occurred.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the dry, purified solid directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 600 cm⁻¹. Perform a background scan prior to the sample scan.
-
Analysis: Identify characteristic absorption bands and assign them to specific functional groups.
Expected Results & Interpretation
The IR spectrum should display several key absorbances that are consistent with the proposed structure. The absence of a broad O-H stretch (around 3200-3400 cm⁻¹) is crucial, as it confirms the conversion of the 4-hydroxy intermediate to the 4-chloro product.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |
| ~3050-3100 | Medium | Aromatic C-H Stretch | Confirms the presence of the quinoline ring system. |
| ~2850-2980 | Medium | Aliphatic C-H Stretch | Corresponds to the two ethyl groups (-CH₂- and -CH₃). |
| ~1720-1740 | Strong | C=O Stretch (Ester) | A critical peak confirming the presence of the ethyl carboxylate group.[7] |
| ~1500-1600 | Medium-Strong | C=C and C=N Stretches | Characteristic of the quinoline aromatic rings. |
| ~1200-1300 | Strong | C-O Stretch (Ester) | Complements the C=O stretch, confirming the ester functionality. |
| ~1000-1100 | Medium | C-Cl Stretch | Evidence for the chlorine substituent on the aromatic ring.[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint
Objective: To map the complete carbon-hydrogen framework of the molecule, establish atom-to-atom connectivity, and confirm the specific substitution pattern. NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.[9][10]
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve 10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
1D Spectra Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
-
2D Spectra Acquisition (for connectivity):
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) coupling networks (e.g., within the ethyl groups).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to the carbon it is attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for piecing the molecular puzzle together.
-
Expected Results & Interpretation: ¹H NMR
The proton NMR spectrum is predicted to show distinct signals for the aromatic protons and the two different ethyl groups.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Expected COSY Correlations |
| H2 | ~8.8 - 9.0 | Singlet (s) | 1H | Isolated proton on the pyridine ring, deshielded by the nitrogen and ester group. No ¹H-¹H coupling partners. |
| H5 | ~8.0 - 8.2 | Doublet (d) | 1H | Deshielded by the ring current and adjacent to the nitrogen-containing ring. Coupled only to H7 (meta-coupling, small J). |
| H7 | ~7.6 - 7.8 | Doublet of Doublets (dd) | 1H | Coupled to H5 (meta) and H8 (ortho). |
| H8 | ~7.4 - 7.6 | Doublet (d) | 1H | Coupled to H7 (ortho). |
| Et-3 CH₂ | ~4.4 - 4.6 | Quartet (q) | 2H | Protons of the ester ethyl group, deshielded by the adjacent oxygen. Coupled to the Et-3 CH₃ protons. COSY to Et-3 CH₃. |
| Et-6 CH₂ | ~2.8 - 3.0 | Quartet (q) | 2H | Protons of the C6-ethyl group, attached directly to the aromatic ring. Coupled to the Et-6 CH₃ protons. COSY to Et-6 CH₃. |
| Et-3 CH₃ | ~1.4 - 1.6 | Triplet (t) | 3H | Protons of the ester ethyl group. Coupled to the Et-3 CH₂ protons. COSY to Et-3 CH₂. |
| Et-6 CH₃ | ~1.2 - 1.4 | Triplet (t) | 3H | Protons of the C6-ethyl group. Coupled to the Et-6 CH₂ protons. COSY to Et-6 CH₂. |
Expected Results & Interpretation: ¹³C NMR
The proton-decoupled ¹³C NMR spectrum should display 12 distinct signals, as two pairs of carbons in the quinoline ring are quaternary and thus have no directly attached protons.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=O (Ester) | 165-170 | Typical chemical shift for an ester carbonyl carbon.[11] |
| C2, C4, C4a, C8a | 140-155 | Quaternary and CH carbons in the aromatic system, influenced by nitrogen and chlorine. C4 will be significantly affected by the attached chlorine. |
| C5, C6, C7, C8 | 120-135 | Aromatic CH carbons of the benzene ring portion.[11] |
| C3 | 115-125 | Aromatic carbon holding the ester group. |
| Et-3 O-C H₂ | 60-65 | Ester ethyl group methylene, attached to oxygen. |
| Et-6 C H₂ | 25-30 | C6-ethyl group methylene. |
| Et-3 C H₃ | ~14 | Ester ethyl group methyl. |
| Et-6 C H₃ | ~15 | C6-ethyl group methyl. |
Connectivity Confirmation with 2D NMR (HMBC)
The HMBC spectrum provides the ultimate proof of the structure by revealing through-bond correlations over 2 and 3 bonds. It acts as a self-validating system by linking all the fragments identified in the 1D spectra.
Key Verifications from HMBC:
-
Ester Position (C3): The methylene protons of the ester ethyl group (Et-3 CH₂) should show a strong correlation to the ester carbonyl carbon (C=O) and, crucially, to the C3 carbon of the quinoline ring. The isolated H2 proton should also show a correlation to C3. This definitively places the ester at the C3 position.
-
Ethyl Position (C6): The methylene protons of the other ethyl group (Et-6 CH₂) must show correlations to the C5, C6, and C7 carbons of the benzene ring portion. This confirms its attachment at C6.
-
Chloro Position (C4): The absence of a proton at the C4 position, combined with correlations from H2 and H5 to the C4 carbon, confirms the location of the chlorine atom.
Conclusion: A Unified Structural Verdict
The structure elucidation of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate is a systematic process of hypothesis and verification. Each analytical technique provides a unique layer of information, and their collective data must converge on a single, consistent structure.
-
HRMS establishes the correct molecular formula and the presence of one chlorine atom.
-
FTIR confirms the presence of the required functional groups (ester, aromatic, C-Cl) and the absence of the precursor hydroxyl group.
-
¹H and ¹³C NMR provide a complete census of the hydrogen and carbon atoms in their unique chemical environments.
-
2D NMR (COSY and HMBC) acts as the final arbiter, unequivocally linking the individual structural fragments and confirming the precise regiochemistry of the substituents on the quinoline core.
Only when the data from all these methods are in complete agreement can the structure be considered fully and rigorously elucidated, meeting the high standards required for advancement in research and drug development.
References
-
Wikipedia. "Gould–Jacobs reaction." Accessed January 20, 2026. [Link][3]
-
IIP Series. "SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW." Accessed January 20, 2026. [Link][1]
-
MDPI. "Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent." Accessed January 20, 2026. [Link][5]
-
ACS Publications. "UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives." The Journal of Organic Chemistry. Accessed January 20, 2026. [Link]
-
Biotage. "Gould-Jacobs Quinoline-forming Reaction." Application Note AN056. Accessed January 20, 2026. [Link][6]
-
CUTM Courseware. "Quinoline and Isoquinoline: structure elucidation." Accessed January 20, 2026. [Link][12]
-
Royal Society of Chemistry. "Supporting Information - Nanocrystalline CdS thin film..." Accessed January 20, 2026. [Link][7]
-
MDPI. "Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis." Molecules. Accessed January 20, 2026. [Link][2]
-
ResearchGate. "Vibrational spectroscopic study of some quinoline derivatives." Accessed January 20, 2026. [Link][8]
-
Der Pharma Chemica. "Synthesis, structural elucidation and anti-microbial screening of quinoline based s-triazinyl substituted aryl amine derivatives." Accessed January 20, 2026. [Link]
-
ResearchGate. "Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis." Accessed January 20, 2026. [Link]
-
PubMed. "Synthesis, spectroscopy and computational studies of selected hydroxyquinolines and their analogues." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Accessed January 20, 2026. [Link]
-
Oregon State University. "13C NMR Chemical Shift." Accessed January 20, 2026. [Link][11]
Sources
- 1. iipseries.org [iipseries.org]
- 2. mdpi.com [mdpi.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. ablelab.eu [ablelab.eu]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
A Technical Guide to the Spectroscopic Characterization of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the spectral data for Ethyl 4-chloro-6-ethylquinoline-3-carboxylate, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the principles and practice of spectroscopic validation for quinoline derivatives. The structural confirmation of such molecules is a cornerstone of chemical research and development, where a combination of spectroscopic methods is essential for unambiguous elucidation.[1]
Molecular Structure and Spectroscopic Overview
The structural integrity of a synthesized compound is paramount. For Ethyl 4-chloro-6-ethylquinoline-3-carboxylate, a multi-technique approach involving Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive characterization. NMR spectroscopy offers a detailed map of the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry confirms the molecular weight and provides clues to the structure through fragmentation analysis.[1]
The subject molecule, with the chemical formula C₁₄H₁₄ClNO₂, possesses a quinoline core substituted with a chlorine atom at the 4-position, an ethyl group at the 6-position, and an ethyl carboxylate group at the 3-position. Each spectroscopic technique interrogates different aspects of this structure, and their combined interpretation provides a self-validating system for structural confirmation.
// Atom nodes N1 [label="N", pos="0,0.7!"]; C2 [label="C2", pos="-1.2,1.2!"]; C3 [label="C3", pos="-1.2,0!"]; C4 [label="C4", pos="0,-0.7!"]; C4a [label="C4a", pos="1.2,0!"]; C5 [label="C5", pos="3.6,0!"]; C6 [label="C6", pos="3.6,-1.4!"]; C7 [label="C7", pos="2.4,-2.1!"]; C8 [label="C8", pos="1.2,-1.4!"]; C8a [label="C8a", pos="1.2,0.7!"];
// Substituent nodes Cl [label="Cl", pos="0,-2.1!"]; C_ester [label="C", pos="-2.4,0!"]; O_ester1 [label="=O", pos="-3.0,0.7!"]; O_ester2 [label="O", pos="-3.0,-0.7!"]; CH2_ester [label="CH₂", pos="-4.2,-0.7!"]; CH3_ester [label="CH₃", pos="-5.4,-0.7!"]; CH2_ethyl [label="CH₂", pos="4.8,-1.4!"]; CH3_ethyl [label="CH₃", pos="6.0,-1.4!"]; H2 [label="H2", pos="-2.1,1.9!"]; H5 [label="H5", pos="4.5,0.5!"]; H7 [label="H7", pos="2.4,-3.0!"]; H8 [label="H8", pos="0.3,-1.9!"];
// Bonds in the quinoline ring edge [style=solid]; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C4a; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a; C8a -- N1; C4a -- C8a;
// Double bonds in the quinoline ring edge [style=double]; C2 -- N1; C3 -- C4; C5 -- C6; C7 -- C8; C4a -- C8a;
// Substituent bonds edge [style=solid]; C4 -- Cl; C3 -- C_ester; C_ester -- O_ester1 [style=double]; C_ester -- O_ester2; O_ester2 -- CH2_ester; CH2_ester -- CH3_ester; C6 -- CH2_ethyl; CH2_ethyl -- CH3_ethyl; C2 -- H2; C5 -- H5; C7 -- H7; C8 -- H8; }
Figure 1: Molecular Structure of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate.Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.[1] By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can deduce the connectivity and spatial relationships of atoms within the molecule.
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their neighboring protons.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind Assignment |
| ~8.9 - 9.1 | Singlet | 1H | H2 | The proton at the C2 position is highly deshielded due to the adjacent electronegative nitrogen atom and the aromatic ring current. It appears as a singlet as it has no adjacent protons to couple with. |
| ~8.1 - 8.3 | Doublet | 1H | H5 | This aromatic proton is deshielded by the ring current. It is expected to be a doublet due to coupling with the H7 proton, though long-range coupling may also be observed. |
| ~7.8 - 8.0 | Doublet | 1H | H8 | This aromatic proton is adjacent to the nitrogen-containing ring and is deshielded. It appears as a doublet due to coupling with the H7 proton. |
| ~7.6 - 7.8 | Doublet of Doublets | 1H | H7 | This proton is coupled to both H5 and H8, resulting in a doublet of doublets splitting pattern. |
| ~4.4 - 4.6 | Quartet | 2H | -O-CH₂ -CH₃ | These methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom. They are split into a quartet by the three neighboring methyl protons. |
| ~2.8 - 3.0 | Quartet | 2H | Ar-CH₂ -CH₃ | The methylene protons of the ethyl group on the quinoline ring are deshielded by the aromatic ring. They appear as a quartet due to coupling with the adjacent methyl protons. |
| ~1.4 - 1.6 | Triplet | 3H | -O-CH₂-CH₃ | The methyl protons of the ethyl ester are in a typical aliphatic region. They are split into a triplet by the two neighboring methylene protons. |
| ~1.3 - 1.5 | Triplet | 3H | Ar-CH₂-CH₃ | The methyl protons of the ethyl group on the quinoline ring are in the aliphatic region and are split into a triplet by the adjacent methylene protons. |
¹³C NMR Spectroscopy Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Causality Behind Assignment |
| ~165 - 168 | C=O (Ester) | The carbonyl carbon of the ester group is highly deshielded and appears at a characteristic downfield shift. |
| ~148 - 152 | C2, C8a | Aromatic carbons adjacent to nitrogen are typically deshielded. |
| ~145 - 148 | C4 | The carbon atom bearing the electronegative chlorine atom is significantly deshielded. |
| ~135 - 140 | C6 | The carbon atom with the ethyl substituent. |
| ~125 - 135 | C5, C7, C8 | Aromatic carbons in the benzene ring portion of the quinoline. |
| ~120 - 125 | C3, C4a | Other aromatic carbons in the quinoline ring system. |
| ~61 - 63 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl ester is deshielded by the oxygen atom. |
| ~28 - 30 | Ar-CH₂ -CH₃ | The methylene carbon of the ethyl group on the ring. |
| ~15 - 17 | Ar-CH₂-CH₃ | The methyl carbon of the ethyl group on the ring. |
| ~14 - 15 | -O-CH₂-CH₃ | The methyl carbon of the ethyl ester. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.[2]
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3050 - 3100 | C-H Stretch | Aromatic | Indicates the presence of the quinoline ring system. |
| ~2850 - 2980 | C-H Stretch | Aliphatic (CH₂, CH₃) | Confirms the presence of the ethyl ester and the ethyl substituent. |
| ~1720 - 1740 | C=O Stretch | Ester | A strong, sharp absorption band characteristic of the ester carbonyl group. This is a key diagnostic peak. |
| ~1580 - 1620 | C=C and C=N Stretch | Aromatic Ring | Confirms the presence of the quinoline aromatic system. |
| ~1000 - 1300 | C-O Stretch | Ester | Indicates the C-O single bond of the ester functionality. |
| ~750 - 850 | C-Cl Stretch | Aryl Halide | Confirms the presence of the chlorine atom attached to the aromatic ring. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its structure through the analysis of its fragmentation patterns.
Expected Mass Spectrometry Data:
| m/z Value | Ion | Significance |
| ~279/281 | [M]⁺ | Molecular Ion Peak: The presence of two peaks with an intensity ratio of approximately 3:1 is a definitive indicator of a single chlorine atom in the molecule, corresponding to the ³⁵Cl and ³⁷Cl isotopes. |
| ~250/252 | [M - C₂H₅]⁺ | Loss of the ethyl radical from the ethyl group at the 6-position. |
| ~234/236 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical from the ester group, a common fragmentation pathway for ethyl esters. |
| ~206/208 | [M - COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate group. |
M [label="[M]⁺˙\nm/z 279/281", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_minus_Et [label="[M - C₂H₅]⁺\nm/z 250/252", fillcolor="#EA4335", fontcolor="#FFFFFF"]; M_minus_OEt [label="[M - OC₂H₅]⁺\nm/z 234/236", fillcolor="#FBBC05", fontcolor="#202124"]; M_minus_COOEt [label="[M - COOC₂H₅]⁺\nm/z 206/208", fillcolor="#34A853", fontcolor="#FFFFFF"];
M -> M_minus_Et [label="- •C₂H₅"]; M -> M_minus_OEt [label="- •OC₂H₅"]; M_minus_OEt -> M_minus_COOEt [label="- CO"]; }
Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.Experimental Protocols
The following are generalized, best-practice protocols for the acquisition of spectral data for compounds such as Ethyl 4-chloro-6-ethylquinoline-3-carboxylate.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure homogeneity of the magnetic field.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
IR Spectroscopy Protocol
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Background Correction: Record a background spectrum of the clean ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. ESI is often preferred for its soft ionization, which helps in preserving the molecular ion.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern to confirm the presence of chlorine. Propose structures for the major fragment ions.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides a robust and unambiguous confirmation of the structure of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate. The proton and carbon NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (ester, aromatic ring, C-Cl bond), and the mass spectrum verifies the molecular weight and the presence of a chlorine atom. This comprehensive spectroscopic analysis is an indispensable component of the quality control and characterization process in modern chemical research and drug development.
References
- Validating the Structure of Synthesized Quinolines: A Comparison Guide to Spectroscopic Methods.Benchchem.
- Vibrational spectroscopic study of some quinoline derivatives.
Sources
A Senior Application Scientist's Guide to the In-Silico Bioactivity Modeling of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse pharmacological activities.[1][2] Ethyl 4-chloro-6-ethylquinoline-3-carboxylate, a member of this versatile class, presents a compelling subject for bioactivity exploration. This technical guide provides a comprehensive, in-depth framework for the in-silico evaluation of this molecule, designed for researchers, scientists, and drug development professionals. Moving beyond a mere recitation of protocols, this document elucidates the strategic rationale behind each computational step, mirroring the logical workflow of a modern drug discovery program. We will navigate the entire preclinical computational pipeline, from initial target identification and binding affinity prediction to the dynamic assessment of complex stability and the critical evaluation of pharmacokinetic and toxicity profiles. Each stage is detailed with field-proven methodologies, causality-driven experimental choices, and robust validation systems, creating a self-contained guide for the rational, computer-aided design of novel therapeutics based on the quinoline core.
Section 1: Foundational Strategy - The In-Silico First Approach
In modern drug discovery, the journey from a chemical entity to a clinical candidate is fraught with high costs and a significant attrition rate.[3] Computational, or in-silico, methods have become indispensable for mitigating these risks by enabling early, rapid, and cost-effective evaluation of a compound's therapeutic potential.[3][4] This "fail fast, fail cheap" philosophy allows researchers to prioritize the most promising molecules for expensive and time-consuming experimental validation.
The subject of this guide, Ethyl 4-chloro-6-ethylquinoline-3-carboxylate, belongs to the quinoline family, a class of compounds known for a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and antiviral effects.[1][5][6] The core of our strategy is to systematically dissect its potential bioactivity through a multi-tiered computational workflow. This process is not a linear checklist but an iterative cycle of hypothesis generation and data-driven refinement. We begin by asking the most fundamental question: what are the likely biological targets of this molecule?
Section 2: Target Identification - Pinpointing the Biological Lock
Before we can assess the bioactivity of our compound (the "key"), we must first identify its potential protein target (the "lock"). Without a validated target, any further analysis lacks a biological anchor. In-silico target identification methods leverage vast biological and chemical databases to predict these molecular interactions.[7] Broadly, these methods fall into two categories: ligand-based and structure-based approaches.[3] Given that we are starting with a specific molecule, a ligand-based approach, which relies on the principle that similar molecules often bind to similar targets, is a logical starting point.[8]
Causality in Methodology:
We employ a reverse docking or "target fishing" strategy. This involves docking our molecule against a large library of known protein structures to identify which ones it binds to with the highest predicted affinity.[3] This is complemented by chemical similarity searches, where we identify known drugs or bioactive compounds that are structurally similar to our query molecule and investigate their established targets.
Experimental Protocol: Reverse Docking and Similarity Search
-
Ligand Preparation:
-
Generate the 3D structure of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate using a molecular builder (e.g., Avogadro, ChemDraw).
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Save the structure in a format compatible with docking software (e.g., .pdbqt, .mol2).
-
-
Target Database Preparation:
-
Select a relevant library of protein targets. Public databases like the Protein Data Bank (PDB) can be filtered for human proteins with co-crystallized ligands.[9] Alternatively, commercial or curated databases designed for target screening can be used.
-
-
High-Throughput Virtual Screening (HTVS):
-
Utilize a docking program (e.g., AutoDock Vina, Schrödinger's Glide) to systematically dock the prepared ligand into the binding site of every protein in the target library.
-
The process involves finding the most favorable 3D binding conformations of the ligand to the target.[3]
-
-
Hit Prioritization and Analysis:
-
Rank the protein targets based on the predicted binding energy (docking score). More negative scores typically indicate stronger predicted binding.[10]
-
Filter the top-ranked hits based on biological relevance. Are the identified targets implicated in disease pathways of interest (e.g., oncology, infectious disease)?
-
Cross-reference these hits with results from chemical similarity search platforms (e.g., ChEMBL, PubChem) to see if structurally related quinolines are known to modulate these same targets.
-
Visualization: Target Identification Workflow
Caption: Target Identification and Prioritization Workflow.
Section 3: Molecular Docking - Predicting the Binding Interaction
With a prioritized list of potential targets, the next step is to perform a more detailed and focused molecular docking analysis.[11] This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] It provides critical insights into the binding mode, affinity, and specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.[13]
Causality in Methodology:
The choice of docking software and scoring function is critical. We select a tool known for its accuracy with diverse protein families, such as Glide or AutoDock Vina. The rationale is to generate a physically plausible binding pose and a reliable estimate of binding energy. This static snapshot of the interaction is a prerequisite for more computationally intensive analyses like molecular dynamics.
Experimental Protocol: Focused Molecular Docking
-
Receptor Preparation:
-
Download the 3D crystal structure of the selected target protein from the PDB (e.g., EGFR Kinase Domain, PDB ID: 1M17, a common target for quinoline derivatives).
-
Remove water molecules and any co-crystallized ligands or ions not essential for binding.
-
Add hydrogen atoms and assign appropriate protonation states for amino acid residues, particularly for histidine, aspartate, and glutamate.
-
Define the binding site or "grid box" around the active site identified from the co-crystallized ligand or from binding site prediction tools.[14]
-
-
Ligand Preparation:
-
Use the same energy-minimized structure of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate from the previous section.
-
Ensure correct atom types and charges are assigned according to the force field being used.
-
-
Docking Simulation:
-
Execute the docking algorithm. The software will explore various conformations of the ligand within the defined binding site.
-
The program scores these poses using a scoring function that estimates the binding free energy.
-
-
Results Analysis:
-
Analyze the top-ranked poses. The pose with the lowest binding energy is considered the most likely binding mode.
-
Visualize the protein-ligand complex to identify key interactions. Note any hydrogen bonds, salt bridges, hydrophobic interactions, and pi-pi stacking. For example, interactions with key amino acids in the active site of EGFR could be observed.
-
Compare the docking score to known inhibitors of the target, if available, to benchmark the predicted affinity.
-
Data Presentation: Illustrative Docking Scores
The following table summarizes hypothetical docking scores of our compound against several protein targets commonly associated with quinoline derivatives.
| Target Protein | PDB ID | Docking Software | Predicted Binding Affinity (kcal/mol) | Reference Target Class |
| EGFR Tyrosine Kinase | 1M17 | AutoDock Vina | -8.9 | Anticancer |
| HIV Reverse Transcriptase | 4I2P | Glide | -9.5 | Antiviral[12] |
| P. falciparum LDH | 1LDG | AutoDock Vina | -7.8 | Antimalarial[15] |
| c-MET Kinase | 3F82 | Glide | -9.2 | Anticancer[16] |
Note: These scores are illustrative and serve as examples of typical outputs from docking studies.
Visualization: Molecular Docking Workflow
Caption: Focused Molecular Docking Workflow.
Section 4: Quantitative Structure-Activity Relationship (QSAR)
QSAR studies are computational models that correlate the chemical structure of compounds with their biological activities in a quantitative manner.[5] For a compound like Ethyl 4-chloro-6-ethylquinoline-3-carboxylate, QSAR helps us understand which structural features are critical for its bioactivity. By building a model based on a series of related quinoline derivatives, we can predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent molecules.[17][18]
Causality in Methodology:
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties.[5] By developing a statistically robust mathematical model, we can move from qualitative observations to quantitative predictions. This allows for the rational, data-driven optimization of our lead compound, saving significant time and resources compared to a trial-and-error synthesis approach.[5]
Experimental Protocol: QSAR Model Development
-
Dataset Collection:
-
Compile a dataset of quinoline derivatives with experimentally measured biological activity (e.g., IC₅₀ values) against the chosen target protein. This data is sourced from scientific literature or internal databases.
-
Ensure the data is consistent (e.g., all from the same assay) and covers a significant range of activity values.
-
-
Molecular Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of molecular descriptors. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.
-
-
Data Splitting:
-
Divide the dataset into a training set (typically 70-80%) and a test set (20-30%). The training set is used to build the model, while the test set is used to validate its predictive power on "unseen" data.[19]
-
-
Model Generation:
-
Use statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to generate a mathematical equation linking the molecular descriptors (independent variables) to the biological activity (dependent variable).[18]
-
-
Model Validation:
-
Internal Validation: Use techniques like leave-one-out cross-validation (q²) on the training set to assess the model's robustness.
-
External Validation: Use the model to predict the activity of the compounds in the test set and calculate the predictive r² (pred_r²). A high pred_r² indicates good predictive ability.[5]
-
-
Interpretation and Application:
-
Analyze the descriptors in the final QSAR model to understand which properties (e.g., lipophilicity, electronic properties, steric bulk at certain positions) are positively or negatively correlated with activity.
-
Use this knowledge to design new derivatives of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate with potentially enhanced activity.
-
Data Presentation: Key QSAR Model Validation Metrics
A robust QSAR model is characterized by strong statistical validation parameters.
| Statistical Parameter | Symbol | Acceptable Value | Description |
| Coefficient of Determination | r² | > 0.6 | Measures the fitness of the model for the training set. |
| Cross-validated r² | q² | > 0.5 | Measures the internal predictive ability of the model. |
| Predictive r² (External) | pred_r² | > 0.6 | Measures the model's ability to predict new data.[5] |
Source: Adapted from various QSAR studies on quinoline analogs.[5][15][19]
Visualization: QSAR Development Workflow
Caption: Generalized Workflow for QSAR Model Development.[5]
Section 5: Molecular Dynamics (MD) Simulations - Observing the Interaction in Motion
While molecular docking provides a valuable static image of the protein-ligand interaction, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a way to study the physical movements of atoms and molecules over time, providing deep insights into the stability and dynamic behavior of the protein-ligand complex.[13][20]
Causality in Methodology:
The primary reason for running an MD simulation after docking is to validate the stability of the predicted binding pose.[21] If the ligand remains stably bound within the active site throughout the simulation, it increases our confidence in the docking result. Conversely, if the ligand quickly dissociates, the initial docking pose may have been an artifact. MD simulations allow us to assess conformational changes, the role of water molecules, and the flexibility of both the protein and the ligand.[20]
Experimental Protocol: Protein-Ligand MD Simulation
-
System Preparation:
-
Start with the best-docked pose of the Ethyl 4-chloro-6-ethylquinoline-3-carboxylate-protein complex.
-
Generate a topology and parameter file for the ligand using a server like CGenFF or a similar tool, ensuring compatibility with the chosen protein force field (e.g., CHARMM, AMBER).[22]
-
Place the complex in a periodic box of explicit solvent (water molecules).
-
Add counter-ions to neutralize the system's overall charge.
-
-
Simulation Execution:
-
Energy Minimization: Minimize the energy of the entire system to remove any steric clashes or unfavorable geometries.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure while restraining the protein and ligand. This allows the solvent to relax around the complex.
-
Production Run: Remove the restraints and run the simulation for a significant period (e.g., 100 nanoseconds) to collect trajectory data.[21] This step is computationally intensive.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the system has reached equilibrium and the complex is stable.[21]
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each residue of the protein to identify flexible and rigid regions. High fluctuation in the binding site might impact ligand stability.[13]
-
Interaction Analysis: Analyze the persistence of key interactions (like hydrogen bonds) identified during docking over the course of the simulation.
-
Data Presentation: Key MD Simulation Analysis Metrics
| Metric | Description | Indication of Stability |
| RMSD (Ligand) | Measures the average deviation of the ligand's position from the initial docked pose. | Low, stable value (< 2-3 Å) suggests the ligand remains bound in a consistent pose. |
| RMSD (Protein) | Measures the conformational changes of the protein backbone relative to the starting structure. | Plateauing of the RMSD value indicates the protein structure has stabilized. |
| RMSF (Residue) | Measures the fluctuation of individual amino acid residues around their average position. | Low fluctuation in binding site residues suggests a stable binding pocket. |
| Hydrogen Bonds | The number of hydrogen bonds between the ligand and protein over time. | Consistent presence of key hydrogen bonds indicates a stable interaction. |
Visualization: MD Simulation Workflow
Caption: Workflow for Molecular Dynamics (MD) Simulation.
Section 6: ADMET Prediction - Assessing Drug-Likeness
A compound can exhibit outstanding potency against its target but still fail as a drug due to poor pharmacokinetic properties or toxicity.[23] ADMET prediction involves the computational estimation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity.[24] This early-stage profiling is crucial for identifying potential liabilities and guiding modifications to improve the compound's drug-like properties.[25]
Causality in Methodology:
The goal of in-silico ADMET prediction is to build a comprehensive profile of our lead compound's likely behavior in the human body.[25] By using a suite of predictive models, we can flag potential issues such as poor oral bioavailability, undesirable metabolism, or toxicity risks. This allows us to de-risk our candidate early in the discovery process, long before it would be tested in animals or humans.
Experimental Protocol: In-Silico ADMET Profiling
-
Select Prediction Tools:
-
Input Molecular Structure:
-
Provide the structure of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate, typically as a SMILES string.
-
-
Run Predictions:
-
Execute the prediction modules for a wide range of properties, including:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability, P-glycoprotein substrate/inhibitor.[18]
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) substrate/inhibitor status (e.g., for isoforms 2D6, 3A4).
-
Excretion: Total clearance.
-
Toxicity: AMES mutagenicity, hERG inhibition (cardiotoxicity risk), hepatotoxicity.
-
-
-
Analyze Results:
-
Compare the predicted values against acceptable ranges for orally bioavailable drugs. For example, Lipinski's Rule of Five is a commonly used guideline to evaluate drug-likeness.[27]
-
Identify any predicted liabilities that may require chemical modification to mitigate.
-
Data Presentation: Predicted ADMET Properties
| Property Category | Parameter | Predicted Value | Acceptable Range/Interpretation |
| Physicochemical | Molecular Weight | 263.71 g/mol | < 500 (Passes Lipinski's Rule) |
| LogP | 3.8 | < 5 (Passes Lipinski's Rule) | |
| H-Bond Donors | 0 | ≤ 5 (Passes Lipinski's Rule) | |
| H-Bond Acceptors | 3 | ≤ 10 (Passes Lipinski's Rule) | |
| Absorption | HIA | High | Good intestinal absorption predicted. |
| Caco-2 Permeability | High | Good cell permeability predicted. | |
| Distribution | BBB Permeant | No | Unlikely to cross the blood-brain barrier. |
| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic. |
| hERG I Inhibitor | Low Risk | Low risk of cardiotoxicity. |
Note: These values are illustrative predictions for a representative quinoline structure and should be confirmed experimentally.
Section 7: Synthesis and Conclusion
This comprehensive in-silico workflow provides a robust, multi-faceted evaluation of the potential bioactivity of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate. We have journeyed from a broad search for potential biological targets to a detailed, dynamic analysis of its interaction with a high-priority candidate, and finally to a critical assessment of its drug-like properties.
The computational evidence gathered through this process allows us to form a strong, data-driven hypothesis. The analysis suggests that our compound is a promising candidate for further development, potentially as an inhibitor of a specific kinase, with a favorable preliminary safety and pharmacokinetic profile.
However, it is imperative to recognize that in-silico models are predictive, not definitive.[3] The crucial next step is the experimental validation of these findings. This includes:
-
Chemical Synthesis: If not already available, synthesize the compound for biological testing.
-
In-Vitro Validation: Perform enzyme inhibition assays against the top-predicted protein targets to confirm bioactivity and determine experimental IC₅₀ values.
-
Cell-Based Assays: Test the compound's efficacy in relevant cancer cell lines if the target is implicated in cancer.
-
Experimental ADME: Conduct in-vitro ADME assays (e.g., Caco-2, microsomal stability) to verify the computational predictions.
By integrating this rigorous computational pre-screening with focused experimental validation, we can significantly enhance the efficiency and success rate of the drug discovery process, accelerating the journey of promising molecules like Ethyl 4-chloro-6-ethylquinoline-3-carboxylate from the computer screen to the clinic.
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Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. (2023). ResearchGate. [Link]
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Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). National Institutes of Health. [Link]
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In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. (n.d.). National Institutes of Health. [Link]
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Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. (2014). SAR and QSAR in Environmental Research. [Link]
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In Silico Drug-Target Profiling. (n.d.). PubMed. [Link]
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2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum. (2024). Semantic Scholar. [Link]
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In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (n.d.). PubMed. [Link]
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Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. (2020). Bentham Science. [Link]
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Compound ethyl 4-(3-chloro-4-methylanilino)-6-ethoxyquinoline-3-carboxylate. (n.d.). Chem-Space. [Link]
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Discovering Novel Quinoline Derivatives for Drug Development: An In-depth Technical Guide
Abstract
The quinoline scaffold, a fused heterocyclic system of benzene and pyridine, represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous approved drugs for a wide range of diseases, including cancer, malaria, and bacterial infections.[1][2][3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies for the discovery and preclinical development of novel quinoline-based therapeutic agents. We will delve into the strategic design, synthesis, and multifaceted evaluation of these compounds, integrating both established and cutting-edge techniques. From rational synthesis strategies and high-throughput screening to in silico modeling and structure-activity relationship (SAR) optimization, this guide offers a holistic and actionable framework for navigating the complex yet rewarding landscape of quinoline drug discovery.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The enduring interest in quinoline derivatives stems from their proven success in yielding clinically effective drugs.[5][6] The versatility of the quinoline ring system allows for functionalization at multiple positions, enabling the fine-tuning of physicochemical and pharmacological properties.[7] This inherent adaptability has made it a "privileged scaffold" in drug discovery, capable of interacting with a diverse array of biological targets.[4][8]
Quinoline-based compounds exert their therapeutic effects through various mechanisms of action, including but not limited to:
-
Inhibition of Kinases: Many quinoline derivatives act as potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways implicated in cancer.[5][6]
-
DNA Intercalation and Topoisomerase Inhibition: Certain quinoline analogs can intercalate into DNA or inhibit topoisomerase enzymes, leading to cell cycle arrest and apoptosis, a key mechanism in anticancer therapy.[2][9]
-
Heme Detoxification Inhibition: In the context of malaria, 4-aminoquinoline derivatives like chloroquine interfere with the detoxification of heme in the parasite's food vacuole, leading to its death.[10]
-
Enzyme Inhibition: Quinoline derivatives have been shown to inhibit a variety of other enzymes, such as peptide deformylase in bacteria.
Strategic Pathways for Novel Quinoline Derivative Discovery
The journey from a conceptual quinoline-based drug candidate to a preclinical lead involves a multi-pronged approach that integrates chemical synthesis, biological screening, and computational modeling. This section outlines a strategic workflow for the efficient discovery and optimization of novel quinoline derivatives.
Caption: A strategic workflow for the discovery of novel quinoline derivatives.
Synthesis of Quinoline Scaffolds: Classical and Modern Approaches
The ability to synthesize a diverse library of quinoline derivatives is fundamental to any discovery program. A variety of synthetic methodologies are available, ranging from classical named reactions to more modern, efficient techniques.[11][12]
Classical Synthesis Methods
Several named reactions have been the bedrock of quinoline synthesis for over a century.[11][12][13] While sometimes limited by harsh reaction conditions, they remain valuable for their simplicity and applicability to a range of starting materials.[14]
| Reaction Name | Reactants | Key Reagents/Conditions | General Product | Key Advantages | Key Limitations |
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Conc. H₂SO₄, Heat | Unsubstituted or Substituted Quinolines | Simple starting materials, good for parent quinoline. | Harsh, often violent reaction conditions, low yields for some substituted anilines.[13][14] |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | Acid Catalyst (e.g., HCl, H₂SO₄), Heat | 2- and/or 4-Substituted Quinolines | Wider range of substituted quinolines than Skraup.[15] | Potential for side reactions (polymerization), regioselectivity issues.[13][14] |
| Friedländer Synthesis | 2-Aminoaryl Aldehyde or Ketone, Carbonyl with α-Methylene Group | Acid or Base Catalyst, Heat | Polysubstituted Quinolines | High yields, good regioselectivity, milder conditions.[13][14] | Limited availability of 2-aminoaryl aldehyde/ketone precursors.[14] |
| Combes Synthesis | Aniline, β-Diketone | Acid Catalyst | 2,4-Disubstituted Quinolines | Good for specific substitution patterns. | Can have regioselectivity issues. |
| Pfitzinger Reaction | Isatin, Carbonyl Compound | Base | Quinoline-4-carboxylic acids | Useful for synthesizing quinoline-4-carboxylic acids. | Requires specific isatin starting materials.[12] |
Modern Synthetic Innovations
Recent advancements in synthetic organic chemistry have provided more efficient and environmentally friendly methods for quinoline synthesis.[7][16] These include:
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields.[7]
-
Ultrasound Irradiation: Sonication can enhance reaction rates and efficiency.[7]
-
Transition Metal-Catalyzed Reactions: Catalytic cycles involving metals like copper, nickel, and silver offer novel pathways to quinoline derivatives.[16]
-
Ionic Liquids: These can serve as both solvents and catalysts, often leading to greener reaction conditions.[13]
High-Throughput Screening and Hit Identification
Once a library of quinoline derivatives has been synthesized, the next crucial step is to identify compounds with the desired biological activity. High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a specific biological target or in a cellular assay.[17]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[17]
Objective: To determine the concentration of a quinoline derivative that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Quinoline compound library (dissolved in DMSO)
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
96-well microtiter plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and untreated control wells. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.
The Synergy of In Silico Modeling and SAR
The integration of computational chemistry with traditional medicinal chemistry is a powerful strategy to accelerate the drug discovery process.[18][19][20] In silico tools can predict the properties of virtual compounds, guiding the synthesis of more potent and drug-like molecules.
Molecular Docking: Visualizing Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[18][19] This provides valuable insights into the binding mode and key interactions that contribute to biological activity.
Caption: A simplified workflow for molecular docking studies.
ADMET Prediction: Assessing Drug-Likeness
A significant number of drug candidates fail in later stages of development due to poor pharmacokinetic properties or toxicity.[21][22] In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can assess the "drug-likeness" of compounds early in the discovery process, helping to prioritize those with favorable profiles.[23][24][25]
Key ADMET Parameters to Evaluate:
-
Absorption: Prediction of oral bioavailability and intestinal absorption.
-
Distribution: Prediction of blood-brain barrier penetration and plasma protein binding.
-
Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.
-
Excretion: Prediction of clearance pathways.
-
Toxicity: Prediction of potential toxicities such as mutagenicity, carcinogenicity, and hepatotoxicity.[24]
Structure-Activity Relationship (SAR) Studies
SAR studies are the cornerstone of lead optimization.[2][3][26][27] By systematically modifying the structure of a hit compound and evaluating the impact on its biological activity, researchers can identify the key structural features required for potency and selectivity.[3]
Example of SAR Insights for 4-Aminoquinolines:
-
7-Chloro Group: The presence of a chloro group at the 7-position of the quinoline ring is often crucial for antimalarial activity.[10]
-
4-Amino Side Chain: The nature of the amino side chain at the 4-position significantly influences activity and pharmacokinetic properties.[10]
-
Substitutions on the Quinoline Core: Modifications at other positions can modulate activity, selectivity, and resistance profiles.[28]
Advanced Strategies: Bioisosteric Replacement and Scaffold Hopping
As a lead optimization program progresses, it may be necessary to make more significant structural modifications to improve properties or circumvent intellectual property.
Bioisosteric Replacement
Bioisosteric replacement involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile.[29][30][31] For example, replacing a carbon atom with a nitrogen atom in a ring system can alter hydrogen bonding capabilities and metabolic stability.[32][33]
Scaffold Hopping
Scaffold hopping is a more drastic approach where the core structure (scaffold) of a molecule is replaced with a different scaffold while maintaining the same spatial arrangement of key functional groups. This can lead to the discovery of novel chemical series with improved properties.
Conclusion and Future Directions
The discovery of novel quinoline derivatives for drug development remains a vibrant and promising area of research. The integration of modern synthetic methods, high-throughput screening, and in silico modeling has significantly enhanced the efficiency and success rate of these endeavors. Future directions in this field will likely involve the application of artificial intelligence and machine learning to predict the bioactivity of virtual compounds with even greater accuracy, further accelerating the design-synthesize-test cycle.[34] The continued exploration of the vast chemical space around the quinoline scaffold, guided by a deep understanding of structure-activity relationships and drug-like properties, will undoubtedly lead to the development of the next generation of life-saving medicines.
References
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- (PDF)
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Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][2][8]triazino[2,3-c]quinazolines. (2024-10-07). [Link to Source]
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Methodological & Application
Application Notes & Protocols: Synthesis of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate via the Gould-Jacobs Reaction
Abstract
These application notes provide a comprehensive, field-proven guide for the synthesis of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate, a key intermediate in the development of various therapeutic agents. The protocol leverages the classical Gould-Jacobs reaction for the construction of the quinoline core, followed by a robust chlorination step. This document is designed for researchers, medicinal chemists, and process development scientists, offering detailed experimental procedures, mechanistic insights, and practical advice for troubleshooting and optimization. The narrative emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Significance of the Quinoline Scaffold
The quinoline scaffold is a privileged heterocyclic motif and a cornerstone in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][3] The 4-chloroquinoline core, in particular, is a versatile precursor for the synthesis of 4-aminoquinoline drugs, exemplified by the historic antimalarial agent, chloroquine. The Gould-Jacobs reaction, first reported in 1939, remains a fundamental and highly effective strategy for assembling the 4-hydroxyquinoline framework, which can be readily converted to the target 4-chloro derivative.[4][5]
This guide details a two-stage synthesis:
-
Gould-Jacobs Reaction: Construction of the Ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate intermediate.
-
Chlorination: Conversion of the 4-hydroxy group to the 4-chloro functionality using phosphorus oxychloride (POCl₃).
Mechanistic Rationale and Pathway
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The synthesis proceeds through three distinct chemical transformations.
Stage 1: Condensation of Aniline and DEEM
The synthesis begins with the reaction between 4-ethylaniline and diethyl ethoxymethylenemalonate (DEEM). This is not a simple condensation but a nucleophilic substitution (vinylogous) on the electron-deficient double bond of DEEM. The amino group of the aniline attacks the β-carbon of the α,β-unsaturated ester, leading to the elimination of an ethanol molecule to form the stable enamine intermediate, diethyl 2-((4-ethylphenylamino)methylene)malonate.[6][7]
Stage 2: Thermal Cyclization
This is the core of the Gould-Jacobs reaction and is the most energetically demanding step.[4] It involves a high-temperature, 6-electron electrocyclization.[6][7] The reaction is typically performed in a high-boiling inert solvent, such as diphenyl ether, to achieve the required temperatures (typically >250 °C).[4] This intramolecular reaction forms the quinoline ring. The resulting product, Ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate, exists in tautomeric equilibrium with its 4-oxo form, with the latter often being predominant.[6][8]
Stage 3: Aromatic Chlorination
The conversion of the 4-hydroxyquinoline (or its 4-oxo tautomer) to the 4-chloroquinoline is achieved using a dehydrating chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[9][10] The mechanism involves the initial formation of a phosphate ester intermediate at the 4-position, which is an excellent leaving group. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the desired 4-chloroquinoline product.
Diagram of the Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate.
Experimental Protocols
Safety Precaution: This synthesis involves high temperatures and corrosive reagents (POCl₃). All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) |
| 4-Ethylaniline | C₈H₁₁N | 121.18 | -5 | 215-216 | 0.954 |
| Diethyl ethoxymethylenemalonate (DEEM) | C₁₀H₁₆O₅ | 216.23 | - | 279-281 | 1.08 |
| Diphenyl ether | C₁₂H₁₀O | 170.21 | 26-29 | 259 | 1.07 |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 1.25 | 105.8 | 1.645 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | 1.326 |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | ~1.07 |
Step 1: Synthesis of Diethyl 2-((4-ethylphenylamino)methylene)malonate (Intermediate I)
-
Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 4-ethylaniline (12.12 g, 0.1 mol, 1.0 eq).
-
Reagent Addition: Add diethyl ethoxymethylenemalonate (DEEM) (22.7 g, 0.105 mol, 1.05 eq) to the flask. A slight excess of DEEM ensures the complete consumption of the aniline.
-
Reaction: Heat the mixture with stirring in an oil bath to 110-120°C. The reaction is an exothermic condensation that produces ethanol as a byproduct.[11] Maintain this temperature for 2 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the 4-ethylaniline spot indicates completion.
-
Work-up: After 2 hours, remove the ethanol byproduct under reduced pressure (vacuum). This drives the equilibrium towards the product and typically yields a viscous oil or a low-melting-point solid. This crude intermediate is of sufficient purity for the next step.
Step 2: Synthesis of Ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate (Intermediate II)
-
Setup: In a 500 mL three-necked round-bottom flask suitable for high temperatures, place the crude intermediate from the previous step. Add diphenyl ether (~150 mL) as the high-boiling solvent. Equip the flask with a high-temperature thermometer, a mechanical stirrer, and a reflux condenser.
-
Cyclization: Under an inert atmosphere (N₂ or Ar), begin stirring and rapidly heat the solution to 250-255°C. Causality: This high temperature is crucial to overcome the activation energy for the 6-electron electrocyclization.[4]
-
Reaction: Maintain this temperature for 30-45 minutes. The cyclization process will distill ethanol and some diphenyl ether from the reaction mixture.
-
Isolation: Turn off the heat and allow the mixture to cool to below 100°C. The product, Ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate, is insoluble in diphenyl ether at lower temperatures and will precipitate.
-
Purification: While still warm, carefully add hexane or petroleum ether (~150 mL) to the flask with stirring to further precipitate the product and wash away the diphenyl ether.[11] Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold hexane to remove residual diphenyl ether. Dry the product under vacuum. Expected yield is typically 75-85% for this step.
Step 3: Synthesis of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate (Final Product)
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the dried Ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate (0.05 mol, 1.0 eq) from the previous step.
-
Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃) (25 mL, ~0.27 mol, >5 eq). The large excess ensures complete conversion and acts as the solvent. The reaction is exothermic.
-
Reaction: Heat the mixture to reflux (approx. 105-110°C) with stirring for 2-3 hours. The solid will gradually dissolve as it reacts.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Crucial Step: Very slowly and carefully, pour the reaction mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring. This quenches the excess POCl₃ in a highly exothermic reaction.
-
Neutralization: Once the quench is complete, slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is ~7-8. The product will precipitate as a solid.[12]
-
Isolation & Purification: Collect the crude solid by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield the final product, Ethyl 4-chloro-6-ethylquinoline-3-carboxylate, as a crystalline solid.
Diagram of the Gould-Jacobs Reaction Mechanism
Caption: Mechanism of the Gould-Jacobs reaction for quinoline synthesis.
Troubleshooting and Optimization
| Issue | Probable Cause | Recommended Solution |
| Low yield in Step 2 (Cyclization) | Insufficient temperature or reaction time. | Ensure the reaction temperature reaches at least 250°C. Use a high-boiling solvent like Dowtherm A if needed. Increase reaction time to 1 hour and monitor by TLC. |
| Degradation of product. | High temperatures can cause degradation if held for too long. Optimize the reaction time; 30-45 minutes is often sufficient.[13] | |
| Incomplete reaction in Step 3 (Chlorination) | Insufficient POCl₃ or reaction time. | Ensure a sufficient excess of POCl₃ is used. Increase reflux time and monitor by TLC. |
| Presence of moisture. | Ensure the 4-hydroxyquinoline intermediate is thoroughly dried before adding POCl₃, as water will consume the reagent. | |
| Dark, tarry product after chlorination | Side reactions or decomposition during quench. | Ensure the quenching process is done very slowly on a large amount of ice with efficient stirring to dissipate heat effectively. |
| Product is an oil, not a solid | Presence of impurities (e.g., residual diphenyl ether). | Ensure thorough washing of the filtered product with a non-polar solvent like hexane. If necessary, purify the final product using column chromatography (silica gel). |
Conclusion
The Gould-Jacobs reaction, followed by chlorination with phosphorus oxychloride, provides a reliable and scalable route to Ethyl 4-chloro-6-ethylquinoline-3-carboxylate. The success of the synthesis hinges on achieving the high temperatures required for the thermal cyclization and carefully controlling the exothermic quenching and neutralization steps. This protocol, grounded in established chemical principles, offers a robust framework for researchers engaged in the synthesis of quinoline-based compounds for drug discovery and development.
References
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Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
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Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
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Gould–Jacobs reaction. (n.d.). In Wikiwand. Retrieved January 20, 2026, from [Link]
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Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (2021). PMC - PubMed Central. Available at: [Link]
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From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. Available at: [Link]
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Green Synthesis of Quinoline and Its Derivatives. (2023). International Journal of Pharmaceutical Sciences. Available at: [Link]
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Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Application Note AN056. Available at: [Link]
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Gould-Jacobs Reaction. (n.d.). Name-Reaction.com. Available at: [Link]
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Gould–Jacobs reaction. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]
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Gould–Jacobs reaction. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2018). MDPI. Available at: [Link]
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Síntesis de quinolinas de Gould-Jacobs. (n.d.). In Wikipedia, la enciclopedia libre. Retrieved January 20, 2026, from [Link]
- THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. (1966). Pakistan Journal of Scientific and Industrial Research.
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Gould-Jacobs Reaction. (n.d.). Merck Index. Available at: [Link]
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Organic Chemistry - Gould-Jacobs Reaction Mechanism. (2021, January 15). OChem Channel. YouTube. Available at: [Link]
- Process for the preparation of chlorinated quinolines. (1971). Google Patents. US3567732A.
-
Liebman, K. M., et al. (2020). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. [Diagram]. ResearchGate. Available at: [Link]
- Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008). Journal of Heterocyclic Chemistry.
- Process for the preparation of 4-hydroxy quinolines. (1984). Google Patents. EP0097585A1.
-
4-CHLORO-6-IODO-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis. (n.d.). Molbase. Retrieved January 20, 2026, from [Link]
- Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2014).
-
Acrylic acid. (n.d.). Organic Syntheses Procedure. Retrieved January 20, 2026, from [Link]
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Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. (2015). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. (2015). PMC - NIH. Available at: [Link]
-
Ethyl acrylate. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
- Preparation process of acrylic acid ester polymer. (2001). Google Patents. US6329480B1.
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How do I synthesize acrylic ester? (2018). ResearchGate. Retrieved January 20, 2026, from [Link]
- Process for the production of acrylic acid esters. (1959). Google Patents. US2917538A.
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Part 1: The Friedländer Annulation: Mechanism and Strategy
An Application Guide to the Synthesis of 4-Chloroquinoline-3-carboxylates via Friedländer Annulation
For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold is a cornerstone of heterocyclic chemistry, appearing in a vast array of pharmacologically active compounds, including the renowned antimalarial drug, chloroquine.[1] The Friedländer synthesis, first reported in 1882, remains one of the most direct and versatile methods for constructing the quinoline ring system.[2][3][4][5] This application note provides a comprehensive guide to a robust two-step synthetic sequence: the initial formation of a 4-hydroxyquinoline-3-carboxylate intermediate via a catalyzed Friedländer annulation, followed by its subsequent chlorination to yield the target 4-chloroquinoline-3-carboxylate, a key intermediate for further functionalization in drug discovery programs.
This guide emphasizes the mechanistic rationale behind procedural choices, provides detailed, field-tested protocols, and includes troubleshooting advice to empower researchers to successfully implement and adapt this methodology.
The Friedländer synthesis is broadly defined as the acid- or base-catalyzed condensation and subsequent cyclodehydration of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[5][6] To achieve the desired 3-carboxylate substitution pattern, a β-ketoester, such as ethyl acetoacetate, is employed as the methylene-containing component.
Reaction Mechanism
Two primary mechanistic pathways are proposed for the Friedländer synthesis, differing in the initial step.[3][7]
-
Aldol-First Pathway: The reaction begins with an intermolecular aldol condensation between the 2-aminoaryl ketone and the β-ketoester. This is often the rate-limiting step. The resulting aldol adduct rapidly undergoes cyclization via attack of the aniline nitrogen onto the ketone, followed by dehydration to yield the quinoline ring system.[7]
-
Schiff Base-First Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base (imine) between the aniline and the ketone of the β-ketoester. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to form the final product.[3]
Under the acidic or basic conditions typically employed, the aldol-first pathway is generally considered predominant.[7]
Caption: Fig 1: Proposed Aldol-First Mechanism for Friedländer Synthesis.
Catalysis and Reaction Conditions
The choice of catalyst is critical and significantly influences reaction efficiency, selectivity, and conditions. The reaction can be promoted by a wide range of catalysts, from traditional acids and bases to modern, milder alternatives.[2][8]
| Catalyst Type | Examples | Typical Conditions & Remarks |
| Brønsted Acids | p-Toluenesulfonic acid (p-TSA), H₂SO₄, Acetic Acid | Often requires high temperatures; can be performed solvent-free or with microwave irradiation for rapid synthesis.[3][6][9] |
| Bases | KOH, KOtBu, DBU, Pyridine | Classic conditions, often conducted in alcoholic solvents under reflux.[2][4] Care must be taken to avoid self-condensation of the ketoester. |
| Lewis Acids | In(OTf)₃, Nd(NO₃)₃·6H₂O, Zeolites | Offer milder reaction conditions and can improve selectivity. In(OTf)₃ has been shown to be highly effective.[2][10][11] |
| Modern Catalysts | Iodine, Gold catalysts, Metal-Organic Frameworks (MOFs) | Provide efficient and often environmentally benign alternatives, allowing for lower catalyst loading and milder temperatures.[2][3][12] |
Part 2: Chlorination of the 4-Hydroxyquinoline Intermediate
The direct product of the Friedländer annulation using a β-ketoester is a 4-hydroxyquinoline-3-carboxylate, which exists in tautomeric equilibrium with its more stable 4-oxo-1,4-dihydroquinoline-3-carboxylate form (a quinolin-4-one).[13] To install the versatile chloro-handle at the 4-position, a deoxychlorination reaction is required.
The most common and effective method for this transformation is treatment with phosphorus oxychloride (POCl₃), often used in excess as both the reagent and solvent.[14][15]
Chlorination Mechanism
The chlorination is believed to proceed via a mechanism where the hydroxyl group of the quinolinone attacks the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate. A subsequent nucleophilic attack by a chloride ion at the C4 position displaces the phosphate leaving group, yielding the desired 4-chloroquinoline.[14]
Detailed Experimental Protocols
The following protocols describe the synthesis of Ethyl 4,7-dichloro-2-phenylquinoline-3-carboxylate as a representative example, starting from 2-amino-5-chlorobenzophenone.
Caption: Fig 2: Overall Synthetic Workflow.
Protocol A: Friedländer Synthesis of Ethyl 7-chloro-4-hydroxy-2-phenylquinoline-3-carboxylate
Materials:
-
2-Amino-5-chlorobenzophenone (1.0 eq)
-
Ethyl acetoacetate (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (0.1 eq)
-
Toluene or solvent-free
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add 2-amino-5-chlorobenzophenone and ethyl acetoacetate.
-
Add the catalytic amount of p-toluenesulfonic acid. For a solvent-free approach, ensure good mixing of the reactants.[6] Alternatively, toluene can be used as a solvent.
-
Heat the reaction mixture to 120-140°C with vigorous stirring.
-
Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting 2-amino-5-chlorobenzophenone spot indicates reaction completion (typically 4-8 hours).
-
Once the reaction is complete, cool the mixture to room temperature. If the reaction was run neat, a solid may form.
-
Work-up & Purification:
-
Add ethanol to the cooled mixture and stir to break up any solids.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials and impurities.
-
Dry the solid under vacuum to yield the crude product. The product can be further purified by recrystallization from ethanol or isopropanol if necessary.
-
Protocol B: Chlorination to Synthesize Ethyl 4,7-dichloro-2-phenylquinoline-3-carboxylate
!!! SAFETY WARNING !!! Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a certified chemical fume hood using appropriate personal protective equipment (gloves, lab coat, safety glasses). Ensure all glassware is scrupulously dry.
Materials:
-
Ethyl 7-chloro-4-hydroxy-2-phenylquinoline-3-carboxylate (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10-20 eq, used as reagent and solvent)
-
Round-bottom flask with reflux condenser (ensure glassware is oven- or flame-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Place the dried 4-hydroxyquinoline intermediate into the reaction flask under an inert atmosphere.
-
Carefully add phosphorus oxychloride (POCl₃) via cannula or syringe at room temperature.[14]
-
Heat the reaction mixture to 100°C and maintain for 4-6 hours.[14]
-
Self-Validation Checkpoint: Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Work-up & Purification:
-
CRITICAL STEP (Quenching): Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring in the fume hood. This is a highly exothermic process.
-
Once the quench is complete, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the pH is ~7-8. A precipitate will form.
-
Stir the resulting suspension for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Recrystallization from ethanol can be performed for further purification.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Friedländer (Step A) | Incomplete reaction. | Increase reaction time or temperature. Consider using microwave irradiation for faster conversion.[9] |
| Side reactions (e.g., self-condensation). | Switch to a milder Lewis acid catalyst like In(OTf)₃.[11] Ensure reactants are pure. | |
| Inefficient catalyst. | Screen different acid or base catalysts; p-TSA is generally robust but substrate-dependent. | |
| Incomplete Chlorination (Step B) | Insufficient reaction time or temperature. | Increase heating time to 8-12 hours or raise the temperature to reflux (~110°C). |
| Presence of moisture. | Ensure all glassware is rigorously dried and the reaction is run under a dry, inert atmosphere. Use freshly distilled POCl₃.[14] | |
| Dark-colored impurities in final product | Side reactions during chlorination. | The electron-rich quinoline ring can be susceptible to side reactions at high temperatures.[14] Purify the crude product by column chromatography (silica gel) if recrystallization is insufficient. |
| Difficulty isolating product after quench | Product is oily or does not precipitate. | Extract the neutralized aqueous mixture with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Dry the organic layer, concentrate, and purify by chromatography or recrystallization. |
Conclusion
The Friedländer synthesis, coupled with a subsequent deoxychlorination step, provides a powerful and adaptable route to 4-chloroquinoline-3-carboxylates. By understanding the underlying mechanisms and carefully selecting catalysts and conditions, researchers can efficiently access these valuable heterocyclic building blocks. The protocols and troubleshooting guide presented here offer a solid foundation for the synthesis and optimization of these important intermediates, facilitating advancements in medicinal chemistry and drug development.
References
-
Wikipedia. Friedländer synthesis. Available from: [Link]
- Martinez, R., et al. (1998). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 63(10), 3233-3239.
-
Heliyon. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. Available from: [Link]
-
ChemistryOpen. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113-1122. Available from: [Link]
-
ResearchGate. Friedländer quinoline synthesis. Available from: [Link]
-
Hasaninejad, A., et al. (2012). Advances in polymer based Friedlander quinoline synthesis. RSC Advances, 2(23), 8562-8579. Available from: [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]
-
ProQuest. (2023). Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. Available from: [Link]
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Química Orgánica. Friedlander quinoline synthesis. Available from: [Link]
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Varala, R., et al. (2012). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 36(3), 676-684. Available from: [Link]
-
ResearchGate. Synthesis of quinoline via Friedlander reaction using 2-aminoaryl ketones and α-methylene ketones. Available from: [Link]
- Google Patents. (2013). CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.
-
Cheng, C. C. (2005). The Friedländer Synthesis of Quinolines. Organic Reactions. Available from: [Link]
-
ResearchGate. Inorganic polymers-based catalysts for optimized Friedlander reaction. Available from: [Link]
-
ResearchGate. Friedlander reaction between 4-amino-2-chloroquinoline-3-carbaldehyde and acetophenone derivatives. Available from: [Link]
- Google Patents. (1971). US3567732A - Process for the preparation of chlorinated quinolines.
-
PJSIR. (1961). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Available from: [Link]
-
Journal of Heterocyclic Chemistry. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-597. Available from: [Link]
-
Romero, A. H., & Delgado, D. R. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Future Medicinal Chemistry, 17(1), 1-20. Available from: [Link]
-
ACS Green Chemistry Institute. List of Reagents. Available from: [Link]
- Google Patents. (1951). US2558211A - Preparation of 4-hydroxyquinoline compounds.
-
Bachman, G. B., & Cooper, D. E. (1942). QUINOLINE DERIVATIVES FROM 2- AND 4-CHLOROQUINOLINES. The Journal of Organic Chemistry, 07(3), 153-163. Available from: [Link]
-
MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(15), 4786. Available from: [Link]
- Google Patents. (2009). CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.
- Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
-
The Journal of Organic Chemistry. (2023). Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates. The Journal of Organic Chemistry, 88(10), 6523-6533. Available from: [Link]
- Google Patents. (2018). CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones.
-
Wiley Online Library. (2005). The Friedländer Synthesis of Quinolines. Available from: [Link]
-
Patsnap. (2018). Preparation method of 2-amino-5-chlorobenzophenone. Available from: [Link]
- Google Patents. (2012). Preparation method of 2-chloro-4, 4, 4 trifluoroacetyl ethyl acetate.
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Application Note: A Comprehensive Protocol for the Chlorination of Ethyl 4-hydroxy-6-ethylquinoline-3-carboxylate using Phosphorus Oxychloride
This document provides a detailed guide for the conversion of ethyl 4-hydroxy-6-ethylquinoline-3-carboxylate to its 4-chloro derivative, a critical transformation for synthesizing advanced intermediates in pharmaceutical and materials science research. The protocol emphasizes safety, mechanistic understanding, and procedural detail to ensure a reproducible and efficient reaction.
Introduction: The Strategic Importance of Chloroquinolines
Quinolines substituted with a chlorine atom at the C4-position are highly valuable precursors in medicinal chemistry. The chlorine atom acts as a versatile leaving group, readily displaced by a variety of nucleophiles (amines, thiols, alcohols), enabling the synthesis of diverse compound libraries for drug discovery. The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is a fundamental and powerful step in this process. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, serving as both a chlorinating agent and often as the reaction solvent.[1] This protocol details the safe and effective use of POCl₃ for the synthesis of ethyl 4-chloro-6-ethylquinoline-3-carboxylate.
Reaction Principle and Mechanism
The conversion of a 4-hydroxyquinoline, which exists in tautomeric equilibrium with its 4-quinolone form, into a 4-chloroquinoline using POCl₃ is a classic chlorination/dehydration reaction.
Overall Reaction:
The reaction mechanism is initiated by the nucleophilic attack of the hydroxyl (or keto) oxygen of the quinolone onto the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate. This phosphorylation transforms the hydroxyl group into an excellent leaving group. Subsequently, a chloride ion, generated from POCl₃, acts as a nucleophile and attacks the C4-position of the quinoline ring, displacing the phosphate group to yield the final 4-chloroquinoline product.[1][2] This two-stage process of phosphorylation followed by nucleophilic substitution is well-documented for similar heterocyclic systems.[2]
CRITICAL SAFETY PROTOCOLS: Handling Phosphorus Oxychloride (POCl₃)
WARNING: Phosphorus oxychloride is a highly corrosive, toxic, and moisture-sensitive chemical. It reacts violently with water, releasing toxic hydrogen chloride gas and phosphoric acid. All handling must be performed within a certified chemical fume hood by trained personnel.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or thick neoprene). Check for perforations before use.[3]
-
Body Protection: A flame-resistant lab coat and appropriate protective clothing are required to prevent skin exposure.[4][3]
-
-
Emergency Preparedness:
-
Handling and Dispensing:
-
Always keep the reagent bottle tightly sealed and store it in a cool, dry, and well-ventilated area away from incompatible materials like water, alcohols, and bases.[4]
-
Use only oven-dried glassware for the reaction to prevent violent reactions with residual moisture.
-
Experimental Protocol: Step-by-Step Synthesis
This protocol outlines the procedure for the chlorination reaction, from setup to the isolation of the crude product.
Materials and Equipment
| Reagents & Solvents | Equipment |
| Ethyl 4-hydroxy-6-ethylquinoline-3-carboxylate | Round-bottom flask (oven-dried) |
| Phosphorus oxychloride (POCl₃), Reagent Grade | Reflux condenser with a drying tube (CaCl₂) |
| Dichloromethane (DCM) | Magnetic stirrer and stir bar |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Heating mantle with temperature control |
| Deionized Water | Dropping funnel (optional) |
| Crushed Ice | Büchner funnel and filter flask |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Glassware for extraction and purification |
Reaction Parameters
The following table summarizes the recommended quantities for a laboratory-scale synthesis.
| Component | M.W. ( g/mol ) | Amount | Equivalents | Notes |
| Ethyl 4-hydroxy-6-ethylquinoline-3-carboxylate | 245.28 | 5.0 g | 1.0 | Starting material |
| Phosphorus oxychloride (POCl₃) | 153.33 | 25 mL | ~13.6 | Acts as both reagent and solvent |
| Reaction Temperature | - | 100-110 °C | - | Gentle reflux |
| Reaction Time | - | 2 - 4 hours | - | Monitor completion by TLC |
Synthesis Procedure
-
Apparatus Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser in a chemical fume hood. Equip the condenser with a drying tube containing calcium chloride to protect the reaction from atmospheric moisture.
-
Reagent Addition: Add ethyl 4-hydroxy-6-ethylquinoline-3-carboxylate (5.0 g) to the flask. Carefully, and in a controlled manner, add phosphorus oxychloride (25 mL) to the flask. The POCl₃ serves as both the chlorinating agent and the solvent.[1]
-
Heating and Reflux: Begin stirring the mixture and gently heat it to reflux (approximately 100-110 °C) using a heating mantle. Maintain this temperature for 2-4 hours.
-
Reaction Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC). To take a sample, briefly stop heating, allow the mixture to cool slightly, and carefully withdraw a small aliquot with a glass pipette. Quench this aliquot in a separate vial containing ice and sodium bicarbonate solution, then extract with ethyl acetate for TLC analysis. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Reaction Quenching (CRITICAL STEP): Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Prepare a large beaker containing a substantial amount of crushed ice (~400-500 g). With extreme caution and slow, portion-wise addition , pour the reaction mixture onto the crushed ice while stirring vigorously. This process is highly exothermic and will release HCl gas. Ensure the fume hood sash is lowered and maintain adequate ventilation.
-
Neutralization and Precipitation: Continue stirring the ice-water mixture. A solid precipitate of the crude product should form. Slowly and carefully, add a saturated solution of sodium bicarbonate to neutralize the excess acid until the effervescence ceases and the pH of the solution is approximately 7-8.[5]
-
Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel.[5] Wash the filter cake thoroughly with several portions of cold water to remove any inorganic salts. Allow the solid to air-dry on the filter for some time before transferring it to a desiccator for complete drying.
Purification and Characterization
The isolated crude product can be purified by recrystallization or column chromatography.
-
Recrystallization: A common solvent for recrystallizing chlorinated quinolines is ethyl acetate or an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form crystals, which can be collected by filtration.
-
Column Chromatography: For higher purity, the crude product can be purified on a silica gel column using a solvent system such as a gradient of ethyl acetate in hexane.
The final product, ethyl 4-chloro-6-ethylquinoline-3-carboxylate, should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR) to confirm its identity and purity. The IR spectrum should show the disappearance of the broad O-H stretch from the starting material.
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the synthesis and purification process.
Caption: Workflow for the synthesis of ethyl 4-chloro-6-ethylquinoline-3-carboxylate.
References
-
Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. [Link]
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. [Link]
-
Muir, K. W., et al. (2011). POCl₃ chlorination of 4-quinazolones. PubMed. [Link]
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Synthesis of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate Using Phosphorus Oxychloride: An Application Note and Detailed Protocol
For: Researchers, scientists, and drug development professionals
This document provides a comprehensive guide to the synthesis of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate, a key intermediate in pharmaceutical research. The protocol centers on the critical chlorination step of the corresponding 4-hydroxyquinoline precursor using phosphorus oxychloride (POCl₃). This application note is designed to deliver not only a step-by-step methodology but also the underlying chemical principles and practical insights to ensure a successful and safe synthesis.
Introduction: The Significance of Quinolines and the Role of Phosphorus Oxychloride
Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] The targeted compound, Ethyl 4-chloro-6-ethylquinoline-3-carboxylate, serves as a versatile building block for the synthesis of more complex molecules in drug discovery programs.
The conversion of a 4-hydroxyquinoline to its 4-chloro derivative is a pivotal transformation. Phosphorus oxychloride (POCl₃) is the reagent of choice for this chlorination due to its high reactivity and efficacy.[5][6][7] Understanding the mechanism and handling of POCl₃ is paramount for a successful and safe laboratory execution.
Mechanistic Insights: The Vilsmeier-Haack Type Chlorination
The chlorination of a 4-hydroxyquinoline with phosphorus oxychloride is analogous to the Vilsmeier-Haack reaction. The reaction proceeds through the formation of a highly electrophilic intermediate.[5][8]
-
Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the 4-hydroxyl group attacks the electrophilic phosphorus atom of POCl₃.
-
Formation of a Phosphate Ester Intermediate: This initial attack leads to the formation of a phosphate ester intermediate and the liberation of a chloride ion.
-
Nucleophilic Attack and Chlorination: The displaced chloride ion then acts as a nucleophile, attacking the C4 position of the quinoline ring and displacing the phosphate group to yield the final 4-chloroquinoline product.[5]
This mechanism underscores the importance of anhydrous conditions, as POCl₃ readily hydrolyzes in the presence of moisture, which would quench the reagent and impede the reaction.[5][9]
Experimental Protocol
This protocol is divided into two main stages: the synthesis of the 4-hydroxyquinoline precursor and its subsequent chlorination.
Part A: Synthesis of Ethyl 4-hydroxy-6-ethylquinoline-3-carboxylate
The synthesis of the 4-hydroxyquinoline precursor is typically achieved through a Gould-Jacobs reaction. This involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization.
Materials:
-
4-Ethylaniline
-
Diethyl ethoxymethylenemalonate (EMME)
-
Diphenyl ether
-
Ethanol
-
Hexane
Procedure:
-
Condensation: In a round-bottom flask, combine 4-ethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq) in ethanol.
-
Heat the mixture at reflux for 2 hours.
-
Remove the ethanol under reduced pressure to yield the intermediate, diethyl 2-((4-ethylphenylamino)methylene)malonate.
-
Cyclization: In a separate flask, heat diphenyl ether to approximately 250 °C.
-
Slowly add the intermediate from the previous step to the hot diphenyl ether.
-
Maintain the temperature for 30-60 minutes to facilitate the cyclization.
-
Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.
-
Add n-hexane to the mixture and stir for 15 minutes to fully precipitate the solid.[10]
-
Filter the precipitate, wash with hexane, and dry to obtain Ethyl 4-hydroxy-6-ethylquinoline-3-carboxylate.
Part B: Chlorination Using Phosphorus Oxychloride
Safety First: Phosphorus oxychloride is a corrosive and toxic substance that reacts violently with water.[9] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Ensure all glassware is thoroughly dried before use.
Materials:
-
Ethyl 4-hydroxy-6-ethylquinoline-3-carboxylate (from Part A)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube, add Ethyl 4-hydroxy-6-ethylquinoline-3-carboxylate (1.0 eq).
-
Carefully add an excess of phosphorus oxychloride (e.g., 5-10 equivalents) to the flask. The reaction can also be performed in a high-boiling inert solvent like toluene or without a solvent.
-
Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours.[11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and will release HCl gas.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Ethyl 4-chloro-6-ethylquinoline-3-carboxylate.[11]
Data Summary
| Parameter | Value/Condition | Rationale |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Highly effective for converting hydroxyl groups to chlorides on heterocyclic rings.[5][6] |
| Reactant Ratio | Excess POCl₃ (5-10 eq) | Ensures complete conversion of the starting material. |
| Reaction Temperature | 105-120 °C (Reflux) | Provides the necessary activation energy for the chlorination reaction.[11] |
| Reaction Time | 2-4 hours | Typically sufficient for complete reaction, should be monitored by TLC. |
| Workup | Quenching on ice, neutralization | Safely decomposes excess POCl₃ and neutralizes the resulting acids. |
| Purification | Column Chromatography | To isolate the pure product from byproducts and unreacted starting material. |
Visualizing the Workflow
Caption: Synthetic workflow for Ethyl 4-chloro-6-ethylquinoline-3-carboxylate.
Troubleshooting and Field-Proven Insights
-
Low Yield in Chlorination: Ensure anhydrous conditions. Any moisture will decompose the POCl₃. Use freshly distilled POCl₃ for best results. Incomplete reaction can be addressed by increasing the reaction time or temperature, but charring may occur at excessively high temperatures.
-
Difficult Workup: The quenching of POCl₃ is very exothermic. Performing this step slowly and with efficient cooling is crucial to control the reaction.
-
Purification Challenges: If the product is difficult to separate from byproducts, consider alternative purification techniques such as recrystallization.
Conclusion
The synthesis of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate via chlorination with phosphorus oxychloride is a robust and scalable method. By understanding the underlying reaction mechanism and adhering to the detailed protocol and safety precautions, researchers can confidently produce this valuable intermediate for their drug discovery and development endeavors.
References
-
Benchchem. Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. 8
-
Al-Tel, T. H. (2013). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Archiv der Pharmazie, 346(5), 334-342. 10
-
Benchchem. Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. 5
-
ChemicalBook. 4-Chloroquinoline-6-carboxylic acid ethyl ester synthesis. 11
-
International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. 12
-
MDPI. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Molecules, 25(11), 2668. 1
-
MDPI. (2018). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 23(9), 2195. 3
-
MDPI. Special Issue : Synthesis and Application of Quinolines and Quinoline Derivatives. 2
-
Oreate AI. (2025). The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. 6
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. 13
-
ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(3), 221-284. 7
-
Wikipedia. Phosphoryl chloride. 9
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Protocol for the Preparative Purification of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate via Normal-Phase Column Chromatography
An Application Note for Drug Development Professionals
Abstract
This application note provides a detailed, field-proven protocol for the purification of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry and materials science.[1] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological screening data. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles governing the separation. We detail a robust methodology using silica gel column chromatography with a gradient elution system, including preliminary method development via Thin-Layer Chromatography (TLC), sample loading techniques, and post-purification analysis. The protocol is designed to be a self-validating system, equipping researchers with the tools to adapt and troubleshoot the purification of related quinoline derivatives.
Foundational Principles: The Strategy of Separation
The successful purification of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate hinges on exploiting its specific physicochemical properties. The molecule possesses several key features that dictate our chromatographic strategy: a moderately polar ester group, a non-polar ethyl group, a polarizable chloro-aromatic system, and a basic quinoline nitrogen atom.
Normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a non-polar mobile phase, is the method of choice. The separation is based on the principle of adsorption. Polar functional groups in the analyte will interact more strongly with the acidic silanol groups (Si-OH) on the silica surface, causing the molecule to move more slowly through the column. Conversely, less polar molecules will have weaker interactions, spend more time in the mobile phase, and elute faster.
A significant challenge in the chromatography of quinoline derivatives is the interaction between the basic lone pair of electrons on the quinoline nitrogen and the acidic silanol groups of the silica gel.[2] This strong acid-base interaction can lead to irreversible adsorption or significant band tailing, resulting in poor separation and reduced yield. To mitigate this, a small amount of a competitive base, such as triethylamine (TEA), is added to the mobile phase. The TEA effectively neutralizes the most acidic sites on the silica, ensuring a sharper, more symmetrical elution profile for the target compound.[2]
Pre-Chromatography: TLC Method Development
Before committing the bulk of the crude material to the column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC). This small-scale experiment predicts the behavior of the compound on the column and saves significant time and resources.
Objective: To identify a solvent system that provides a retention factor (Rƒ) of 0.2 - 0.35 for the target compound. This Rƒ range typically ensures that the compound elutes from the column in a reasonable volume of solvent and is well-separated from both non-polar impurities (higher Rƒ) and highly polar impurities (lower Rƒ).
Protocol: TLC Analysis
-
Prepare Eluent Systems: In separate beakers, prepare various ratios of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate). Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and incrementally increase the polarity (e.g., 8:2, 7:3). Add 0.1% triethylamine (v/v) to each prepared solvent system.
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane. Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the spotted TLC plate into a developing chamber containing one of the prepared eluent systems. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots. Aromatic quinolines are typically UV-active and can be visualized under UV light at 254 nm.[2] Alternatively, staining with iodine vapor can be used.[2]
-
Calculate Rƒ and Optimize: Calculate the Rƒ value for the spot corresponding to the desired product. Adjust the solvent ratio until the target Rƒ of 0.2-0.35 is achieved. This will be your starting eluent for the column.
Workflow for Preparative Column Chromatography
This section outlines the step-by-step procedure for purifying the crude product. The "dry loading" method is described here as it is particularly effective for preventing band broadening, especially if the crude product has limited solubility in the mobile phase.[2]
Caption: Workflow for the purification of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate.
Materials and Equipment
| Category | Item |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Solvents | Hexane (or Petroleum Ether), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Triethylamine (TEA) - all ACS grade or higher |
| Glassware | Glass chromatography column, round-bottom flasks, separatory funnel, beakers, graduated cylinders |
| Apparatus | Rotary evaporator, UV lamp (254 nm), TLC plates (silica gel on aluminum), TLC developing chamber |
| Consumables | Cotton or glass wool, sand, capillary tubes, collection test tubes or flasks |
Detailed Protocol
Step 1: Column Preparation (Wet Slurry Packing)
-
Setup: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand to create a flat base.[2]
-
Slurry Creation: In a beaker, create a slurry of silica gel with the initial, least polar eluent identified during TLC development (e.g., 95:5 Hexane:EtOAc + 0.1% TEA). A common ratio for difficult separations is a silica gel to crude product weight ratio of up to 100:1.[2]
-
Packing: With the stopcock open, pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Equilibration: Once all the silica has settled, add another thin layer of sand on top to prevent the bed from being disturbed.[2] Run 1-2 column volumes of the initial eluent through the packed column to ensure it is fully equilibrated. Do not let the solvent level drop below the top layer of sand.
Step 2: Sample Preparation and Loading (Dry Loading)
-
Adsorption: Dissolve the crude Ethyl 4-chloro-6-ethylquinoline-3-carboxylate in a minimal amount of a volatile solvent like dichloromethane.
-
Add Silica: To this solution, add a small amount of silica gel (typically 1-2 times the weight of the crude product).
-
Evaporation: Thoroughly mix the slurry and remove the solvent using a rotary evaporator until a completely dry, free-flowing powder is obtained.[2]
-
Loading: Carefully add the silica-adsorbed sample powder as an even layer on top of the sand in the packed column.
Step 3: Elution and Fraction Collection
-
Initial Elution: Carefully add the initial non-polar eluent to the column. Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube). For flash chromatography, gentle air pressure can be applied to maintain a steady flow rate.[2]
-
Gradient Elution: Gradually increase the polarity of the mobile phase by incrementally increasing the percentage of the more polar solvent (Ethyl Acetate). This is crucial for eluting the target compound after less polar impurities have been washed through, while not moving highly polar impurities too quickly. A suggested gradient might be:
-
Phase 1: 5 column volumes of the initial eluent (e.g., 95:5 Hexane:EtOAc).
-
Phase 2: 5 column volumes of a slightly more polar mixture (e.g., 90:10 Hexane:EtOAc).
-
Phase 3: Increase polarity further as needed (e.g., 85:15, 80:20) until the product has fully eluted.
-
-
Fraction Analysis: Periodically, spot the collected fractions onto a TLC plate alongside a spot of the original crude mixture. Develop and visualize the plate to track the elution of the product.
Caption: Logic of the gradient elution process for selective separation.
Step 4: Product Isolation
-
Combine Fractions: Based on the TLC analysis, combine all fractions that contain only the pure desired product.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.
-
Final Analysis: Obtain the mass of the purified product and confirm its identity and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Solution(s) |
| Streaking / Tailing | Strong interaction between the basic quinoline nitrogen and acidic silica gel.[2] Column overloading. | Ensure 0.1-1% triethylamine is added to the eluent.[2] Reduce the amount of crude product loaded; use a silica:product ratio of at least 50:1. |
| No Elution of Product | Mobile phase is not polar enough. | Gradually increase the percentage of the polar solvent (e.g., Ethyl Acetate) in the mobile phase. |
| Poor Separation | Incorrect solvent system. Column was packed poorly (air bubbles, cracks). Column was overloaded. | Re-develop the separation on TLC to find a better solvent system. Repack the column carefully. Use a larger column or less sample. |
| Product Elutes Too Fast | Mobile phase is too polar. | Start with a less polar mobile phase (higher percentage of hexane). |
References
-
Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography. Benchchem.
-
Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Horizon IRD.
-
SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. RA College.
-
Effect of Chromatographic Conditions on Separation and System Efficiency in HPTLC of Selected Quinoline Standards on Cyanopropyl Stationary Phases. AKJournals.
-
Synthesis method of quinoline compound containing sulfonyl - Google Patents. Google Patents.
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
-
4-Chloroquinoline-6-carboxylic acid ethyl ester synthesis. ChemicalBook.
-
Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. National Institutes of Health (NIH).
Sources
Recrystallization methods for Ethyl 4-chloro-6-ethylquinoline-3-carboxylate
An Application Guide to the Purification of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate by Recrystallization
Introduction
Ethyl 4-chloro-6-ethylquinoline-3-carboxylate is a member of the quinoline carboxylate family, a scaffold of significant interest in medicinal chemistry and drug development. The purity of such compounds is paramount for accurate biological screening, toxicological studies, and eventual therapeutic use. Recrystallization remains a powerful, cost-effective, and scalable technique for the purification of solid organic compounds. This guide provides a detailed exploration of recrystallization methods tailored for Ethyl 4-chloro-6-ethylquinoline-3-carboxylate, grounded in the principles of solvent selection and crystallization theory.
It is important to note that specific experimental data for Ethyl 4-chloro-6-ethylquinoline-3-carboxylate is not extensively available in the public literature. Therefore, this guide leverages data from the closely related analog, Ethyl 4-chloro-6-methylquinoline-3-carboxylate (CAS: 56824-87-4) , to establish a robust starting point for protocol development. The principles and methods described herein are designed to be broadly applicable and adaptable.
Physicochemical Profile and Considerations
Understanding the physicochemical properties of the target molecule is the cornerstone of designing an effective recrystallization protocol. Below is a profile based on the very similar 6-methyl analog.
| Property | Value (for Ethyl 4-chloro-6-methylquinoline-3-carboxylate) | Significance for Recrystallization |
| Molecular Formula | C₁₃H₁₂ClNO₂[1][2] | Indicates a largely non-polar aromatic structure with polar ester and chloro groups. |
| Molecular Weight | 249.69 g/mol [1][2] | Standard molecular weight for this class of compounds. |
| Appearance | Off-white to light brown solid[1] | The coloration suggests the presence of impurities, necessitating purification. |
| Melting Point | 64-66°C[1] | A key indicator of purity. A sharp melting point within this range after recrystallization suggests a high degree of purity. |
| Predicted pKa | 2.01 ± 0.27[1] | The quinoline nitrogen is weakly basic. |
The structure suggests moderate polarity. The quinoline core is largely hydrophobic, while the ethyl ester and chloro substituents introduce some polar character. This profile makes the compound a good candidate for recrystallization from polar protic solvents like ethanol or solvent mixtures.
Core Principles of Recrystallization
The success of recrystallization hinges on the differential solubility of the compound of interest and its impurities in a chosen solvent system at varying temperatures. An ideal solvent for this process should exhibit the following characteristics:
-
High-Temperature Solubility: The compound should be highly soluble in the solvent at or near its boiling point.
-
Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the cold solvent.
-
Favorable Impurity Solubility Profile: Impurities should either be completely insoluble (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization).
-
Chemical Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
The Workflow of Recrystallization
The process can be systematically broken down into several key stages, as illustrated in the diagram below.
Caption: A flowchart of the key stages in a typical recrystallization procedure.
Solvent System Selection and Screening
The choice of solvent is the most critical parameter. Based on the successful recrystallization of the analogous ethyl 2-chloro-6-methylquinoline-3-carboxylate from ethanol, this is the most logical starting point[3].
The following table provides a list of candidate solvents for screening, ordered by polarity.
| Solvent | Boiling Point (°C) | Polarity Index | Rationale & Predicted Solubility |
| Hexane | 69 | 0.1 | Likely too non-polar. The compound may be insoluble even when hot. |
| Toluene | 111 | 2.4 | May be a good solvent, but the high boiling point can make it difficult to remove. |
| Ethyl Acetate | 77 | 4.4 | A good candidate. Often used for compounds of moderate polarity. |
| Acetone | 56 | 5.1 | A good candidate, but its low boiling point may not provide a large enough solubility gradient. |
| Isopropanol | 82 | 3.9 | A very strong candidate. Similar to ethanol but slightly less polar. |
| Ethanol | 78 | 4.3 | Primary recommendation. Proven effective for a close analog.[3] |
| Methanol | 65 | 5.1 | May be too polar, potentially leading to low recovery. |
| Water | 100 | 10.2 | The compound is likely to be insoluble in water. Can be used as an anti-solvent. |
Decision Tree for Solvent Selection
Caption: A decision-making flowchart for selecting an appropriate recrystallization solvent.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Single-Solvent Recrystallization from Ethanol (Primary Recommendation)
This protocol is based on the successful recrystallization of a closely related analog and is the recommended starting point[3].
Materials:
-
Crude Ethyl 4-chloro-6-ethylquinoline-3-carboxylate
-
Ethanol (reagent grade)
-
Erlenmeyer flasks (2)
-
Hotplate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of ethanol, just enough to create a slurry. Heat the mixture to a gentle boil while stirring.
-
Achieve Saturation: Gradually add more hot ethanol in small portions until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
Hot Filtration (Optional): If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask with a small amount of boiling ethanol and place a fluted filter paper in a stemless funnel. Pour the hot solution through the filter paper into the clean, hot flask. This prevents premature crystallization in the funnel.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product.
-
Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the mother liquor.
-
Drying: Dry the purified crystals on the filter paper by drawing air through them for several minutes. For complete drying, transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the melting point (e.g., 40-50°C).
Protocol 2: Two-Solvent Recrystallization (Ethanol/Water)
This method is useful if the compound is too soluble in pure ethanol even at room temperature.
Procedure:
-
Dissolve the crude solid in the minimum amount of hot ethanol as described in Protocol 1.
-
While the solution is still hot, add water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.
-
Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect, wash (with a cold ethanol/water mixture), and dry the crystals as described in Protocol 1.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The compound is highly soluble even in the cold solvent. | - Boil off some of the solvent to concentrate the solution.- Try a less polar solvent or a two-solvent system. |
| Oiling out (product separates as a liquid). | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated. | - Lower the temperature at which the solution is saturated by adding more solvent.- Re-heat the solution to dissolve the oil, then cool more slowly while scratching the inside of the flask with a glass rod to induce crystallization. |
| Low recovery/yield. | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent.- Ensure the solution is thoroughly cooled in an ice bath.- Use a pre-heated funnel and flask for hot filtration. |
| Colored product. | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |
Analysis of Purity
The most straightforward method to assess the purity of the recrystallized product is by measuring its melting point. A pure compound will have a sharp melting point range (typically 1-2°C). As a reference, the melting point of the 6-methyl analog is 64-66°C [1]. The purified Ethyl 4-chloro-6-ethylquinoline-3-carboxylate is expected to have a sharp melting point in a similar range. Further analysis can be conducted using techniques such as NMR spectroscopy or HPLC.
References
-
PubChem. Ethyl 4-chloro-3-methyl-quinoline-6-carboxylate. Available from: [Link]
- Khan, F. N., et al. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Molecules.
-
Benzerka, K., et al. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E. Available from: [Link]
- Ukrainets, I. V., et al. 4-Hydroxyquinol-2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. Chemistry of Heterocyclic Compounds.
-
Subashini, R., et al. Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E. Available from: [Link]
- Google Patents. Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
-
Organic Syntheses. 4,7-dichloroquinoline. Available from: [Link]
- Reyes, A., et al. (PDF) Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate.
- Lahna, A., et al. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revue Marocaine de Chimie Hétérocyclique.
-
The Good Scents Company. 6-methyl quinoline. Available from: [Link]
Sources
Analytical techniques for the quality control of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate
<Application Notes & Protocols >
Topic: Analytical Techniques for the Quality Control of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract
Ethyl 4-chloro-6-ethylquinoline-3-carboxylate is a key heterocyclic intermediate in pharmaceutical synthesis. Its purity and quality are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive suite of analytical techniques and detailed protocols for the robust quality control (QC) of this compound. The methodologies herein are designed to confirm identity, quantify potency (assay), and determine purity by profiling related substances and residual solvents. This guide is grounded in principles outlined by major pharmacopeias and regulatory bodies to ensure data integrity and compliance.
Introduction: The Rationale for Stringent QC
In pharmaceutical development, the quality of starting materials and intermediates dictates the quality of the final product. Ethyl 4-chloro-6-ethylquinoline-3-carboxylate, as a quinoline derivative, is part of a class of compounds with significant biological activity. Impurities arising from the synthesis—such as starting materials, by-products, or degradation products—can have unintended pharmacological or toxicological effects. Therefore, a multi-faceted analytical approach is not just a regulatory requirement but a scientific necessity to ensure the material is fit for its intended purpose.
This guide outlines a logical workflow, beginning with unambiguous identification, followed by precise and accurate chromatographic assays for potency and purity, and concluding with tests for process-related impurities like residual solvents and water content.
Physicochemical Properties
A foundational understanding of the molecule's properties is critical for analytical method development.
| Property | Value | Source |
| Chemical Structure | ![]() | (Structure inferred from name) |
| Molecular Formula | C₁₄H₁₄ClNO₂ | (Calculated) |
| Molecular Weight | 263.72 g/mol | (Calculated) |
| Appearance | White to off-white or pale yellow crystalline powder | (Typical appearance for similar compounds) |
| Solubility | Soluble in organic solvents (e.g., Acetonitrile, Methanol, Dichloromethane); Insoluble in water | (Predicted based on structure) |
| Melting Point | 46-48°C (for a similar analogue) | [1] |
Overall Quality Control Workflow
A systematic approach ensures that all critical quality attributes (CQAs) of the intermediate are assessed before its use in downstream processes. The relationship between these tests forms a comprehensive release strategy.
Caption: Overall Quality Control Testing Workflow.
Part I: Identification
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is a rapid and highly specific identification technique. It provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by the sample's chemical bonds. According to USP General Chapter <197>, the infrared absorption spectrum is one of the most conclusive pieces of evidence for the identity of a substance when compared against a reference standard.[2][3]
Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Reference Standard: Obtain the FTIR spectrum of a qualified Reference Standard (RS) of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate. This will serve as the comparator spectrum.
-
Sample Preparation: Place a small amount (approx. 5-10 mg) of the test sample directly onto the ATR crystal. No further preparation is typically needed.
-
Analysis:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Apply the sample and ensure good contact using the pressure arm.
-
Acquire the sample spectrum over a range of 4000 cm⁻¹ to 400 cm⁻¹.
-
Co-add a minimum of 16 scans to ensure an adequate signal-to-noise ratio.
-
-
Acceptance Criteria: The infrared absorption spectrum of the test sample must exhibit maxima and minima at the same wavenumbers as the spectrum of the Reference Standard.
Expected Characteristic Peaks:
-
~3000-2850 cm⁻¹: C-H stretching (aliphatic from ethyl group).
-
~1720 cm⁻¹: C=O stretching (ester carbonyl).
-
~1600-1450 cm⁻¹: C=C and C=N stretching (aromatic quinoline ring).
-
~1250 cm⁻¹: C-O stretching (ester).
-
~800-700 cm⁻¹: C-Cl stretching.
Part II: Chromatographic Analysis for Assay and Purity
Causality: High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for its ability to separate, identify, and quantify components in a mixture.[4][5] A single, well-developed, stability-indicating HPLC method can simultaneously determine the assay (potency) of the main compound and quantify process-related impurities and degradation products. This aligns with the principles of efficiency and comprehensive analysis required in a QC environment. The use of a UV detector is appropriate due to the chromophoric nature of the quinoline ring system.
Caption: High-Performance Liquid Chromatography (HPLC) Workflow.
Protocol: Reversed-Phase HPLC (RP-HPLC) for Assay and Related Substances
This method is designed to be stability-indicating, meaning it can separate the main peak from potential impurities and degradation products.
A. Instrumentation & Consumables
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/DAD detector.
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size, or equivalent L1 packing.
-
Data System: Empower 3, Chromeleon, or equivalent chromatography data software (CDS).
B. Reagents & Solutions
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Reference Standard (RS) Solution: Accurately weigh ~25 mg of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate RS into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. This yields a concentration of ~0.5 mg/mL.
-
Sample Solution: Prepare in the same manner as the RS Solution using the test sample.
C. Chromatographic Conditions
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds, providing good sensitivity. |
| Injection Vol. | 10 µL | Balances sensitivity with the risk of column overload. |
| Gradient | See Table Below | A gradient is essential to elute potential late-eluting, more non-polar impurities while retaining early-eluting polar ones. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 |
D. System Suitability Test (SST) Before sample analysis, the performance of the chromatographic system must be verified according to USP <621>.[6][7]
-
Inject the RS Solution five times.
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0 for the main peak.
-
Theoretical Plates (N): ≥ 2000 for the main peak.
-
Relative Standard Deviation (%RSD): ≤ 2.0% for the peak areas from the five replicate injections.
-
E. Calculations
-
Assay (% w/w): Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard Where Conc is the concentration in mg/mL and Purity_Standard is the certified purity of the RS.
-
Related Substances (% Area): % Individual Impurity = (Area_Impurity / Total_Area) * 100 Where Total_Area is the sum of all peak areas in the chromatogram (excluding solvent front). Report any impurity above the reporting threshold (e.g., 0.05%).
Method Validation Summary (as per ICH Q2(R1))
All analytical methods must be validated to prove they are suitable for their intended purpose.[8][9]
| Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | Peak purity > 990; baseline resolution between all peaks. | Ensures the method can assess the analyte in the presence of impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over 5 levels (e.g., 50-150% of nominal conc.). | Proves a direct relationship between detector response and concentration. |
| Accuracy | 98.0% - 102.0% recovery for spiked samples at 3 levels. | Demonstrates the closeness of test results to the true value. |
| Precision | Repeatability (n=6): %RSD ≤ 2.0%. Intermediate Precision: %RSD ≤ 2.0%. | Measures the method's consistency under various conditions. |
| LOD/LOQ | S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ. | Defines the lowest concentration that can be detected and quantified. |
| Robustness | SST criteria met after small, deliberate changes (e.g., ±0.1 pH, ±2°C). | Shows the method is unaffected by minor variations in parameters. |
Part III: Analysis of Process-Related Impurities
Residual Solvents by Headspace Gas Chromatography (HS-GC)
Causality: Organic solvents are used during synthesis and purification and must be controlled in the final intermediate to prevent their carryover into the API.[10] USP General Chapter <467> provides a standardized method for this analysis.[11] Headspace sampling is ideal because it introduces only the volatile solvents into the GC system, protecting the instrument from non-volatile matrix components. A Flame Ionization Detector (FID) is used for its robust and near-universal response to organic compounds.
Protocol: USP <467> Procedure A
A. Instrumentation & Consumables
-
GC System: Agilent 8890 GC or equivalent, with a split/splitless inlet and FID.
-
Headspace Sampler: Agilent 7697A or equivalent.
-
Column: G43 phase column (e.g., DB-624 or equivalent), 30 m x 0.32 mm ID, 1.8 µm film thickness.
-
Vials: 20 mL headspace vials with PTFE/silicone septa.
B. Reagents & Solutions
-
Diluent: Dimethyl sulfoxide (DMSO) or another suitable high-boiling, inert solvent.
-
Standard Solution: Prepare a standard solution containing known concentrations of the solvents used in the manufacturing process, as per USP <467> limits.
-
Sample Solution: Accurately weigh ~100 mg of the test sample into a headspace vial. Add 5.0 mL of Diluent. Crimp securely.
C. Instrumental Conditions
| Parameter | Setting |
| HS Vial Temp. | 80 °C |
| HS Loop Temp. | 85 °C |
| HS Transfer Line Temp. | 90 °C |
| GC Inlet Temp. | 140 °C |
| Detector (FID) Temp. | 250 °C |
| Carrier Gas | Helium, constant flow ~3.5 mL/min |
| Oven Program | 40 °C for 20 min, then ramp 10 °C/min to 240 °C, hold for 20 min. |
D. Acceptance Criteria & Calculation
-
The system suitability requirements of USP <467> must be met.
-
Calculate the concentration (in ppm) of each identified solvent in the sample by comparing its peak response to the response of the corresponding solvent in the standard solution.
-
The concentration of each solvent must not exceed the limits specified in USP <467> or by the process definition.
Water Content by Karl Fischer Titration
Causality: Water content is a critical parameter as it can affect the stability, reactivity, and calculated purity of the intermediate.[12] The Karl Fischer titration is the gold standard for water determination due to its specificity for water, high accuracy, and precision, as described in USP <921>.[13][14]
Protocol: Volumetric Karl Fischer Titration (Method Ia)
-
Instrument: A standardized volumetric Karl Fischer titrator.
-
Solvent: Anhydrous methanol or a suitable non-reactive solvent.
-
Titrant Standardization: Standardize the Karl Fischer reagent (titrant) using a known amount of water or a certified water standard (e.g., disodium tartrate dihydrate).
-
Sample Analysis:
-
Accurately weigh a suitable amount of the test sample (to consume 5-10 mL of titrant) and add it to the titration vessel.
-
Titrate with the standardized Karl Fischer reagent to the potentiometric endpoint.
-
-
Calculation: % Water (w/w) = (V * F * 100) / W Where V is the volume of titrant (mL), F is the water equivalence factor of the titrant (mg/mL), and W is the weight of the sample (mg).
Conclusion
The analytical strategy detailed in this guide provides a robust framework for the quality control of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate. By integrating a specific identity test (FTIR), a comprehensive chromatographic method for assay and purity (HPLC), and targeted tests for process impurities (GC and Karl Fischer), a complete profile of the material's quality can be established. Adherence to these protocols, grounded in pharmacopeial standards, ensures that the intermediate meets the stringent requirements for use in pharmaceutical manufacturing, ultimately contributing to the safety and quality of the final drug product.
References
-
PubChem. Ethyl 4-chloro-3-methyl-quinoline-6-carboxylate. National Center for Biotechnology Information. [Link]
-
United States Pharmacopeia. <921> Water Determination. USP-NF. [Link]
-
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Application Notes and Protocols for the Exploration of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate in Antibacterial Drug Discovery
Introduction: The Quinoline Scaffold as a Privileged Motif in Antibacterial Research
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents.[1] Within the landscape of medicinal chemistry, the quinoline scaffold stands out as a "privileged structure," forming the backbone of numerous successful therapeutic agents. Most notably, the fluoroquinolone class of antibiotics, such as ciprofloxacin and levofloxacin, have been mainstays in clinical practice for decades, underscoring the potential of this heterocyclic system.[1] These agents traditionally exert their bactericidal effects by targeting essential bacterial enzymes, namely DNA gyrase and topoisomerase IV, which are critical for DNA replication and maintenance.[2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate in the discovery of new antibacterial drugs. While direct studies on this specific molecule are not extensively reported, its structural features—a 4-chloroquinoline core and a 3-carboxylate group—are hallmarks of compounds with significant antibacterial potential.[4][5] These application notes will, therefore, be grounded in the well-established principles of quinoline chemistry and microbiology, providing a robust framework for its synthesis, evaluation, and potential optimization.
Part 1: Postulated Mechanism of Action
Based on extensive research into quinolone-based antibacterials, the primary mechanism of action for Ethyl 4-chloro-6-ethylquinoline-3-carboxylate is hypothesized to be the inhibition of bacterial type II topoisomerases.[2]
-
DNA Gyrase (GyrA, GyrB): This enzyme is essential in Gram-negative bacteria for introducing negative supercoils into DNA, a process required for the initiation of replication.
-
Topoisomerase IV (ParC, ParE): In Gram-positive bacteria, this enzyme is primarily responsible for decatenating daughter chromosomes following DNA replication.
The quinolone core is believed to bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, triggering a lethal cascade of cellular events.[2] The ethyl carboxylate at the C-3 position and the chlorine atom at the C-4 position are critical for this interaction.
Caption: Postulated mechanism of action for Ethyl 4-chloro-6-ethylquinoline-3-carboxylate.
Part 2: Synthesis and Characterization
The synthesis of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate can be approached through established synthetic routes for quinoline derivatives. A common and effective method is the Gould-Jacobs reaction, followed by chlorination.
Protocol 1: Synthesis of Ethyl 4-hydroxy-6-ethylquinoline-3-carboxylate
-
Reaction Setup: In a round-bottom flask, combine 4-ethylaniline (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents) in a high-boiling point solvent such as diphenyl ether.
-
Cyclization: Heat the mixture to approximately 250°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). This thermal cyclization typically takes 30-60 minutes.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solvent.
-
Purification: Collect the solid product by filtration and wash with a non-polar solvent like hexane to remove the diphenyl ether. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Chlorination to Yield Ethyl 4-chloro-6-ethylquinoline-3-carboxylate
-
Reaction Setup: Suspend the dried Ethyl 4-hydroxy-6-ethylquinoline-3-carboxylate (1 equivalent) in phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equivalents). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.
-
Extraction: Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part 3: In Vitro Antibacterial Activity Assessment
A critical step in evaluating a new chemical entity is to determine its spectrum and potency of antibacterial activity. The standard method for this is the determination of the Minimum Inhibitory Concentration (MIC).
Protocol 3: Broth Microdilution MIC Assay
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Preparation of Compound Plate:
-
Prepare a stock solution of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB. The final concentrations should typically range from 128 µg/mL to 0.125 µg/mL. Ensure the final DMSO concentration does not exceed 1%, as it can inhibit bacterial growth.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the compound plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6] This can be assessed visually or by measuring the optical density at 600 nm.
-
Table 1: Example Panel of Bacterial Strains for Screening
| Bacterial Strain | Gram Stain | Relevance |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | Common cause of skin and soft tissue infections. |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | Opportunistic pathogen, often multi-drug resistant. |
| Escherichia coli (ATCC 25922) | Gram-negative | Common cause of urinary tract and gastrointestinal infections. |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | Opportunistic pathogen, known for intrinsic resistance. |
Part 4: Cytotoxicity and Selectivity Assessment
A promising antibacterial agent should exhibit high potency against bacterial cells while having minimal toxicity towards mammalian cells.
Protocol 4: MTT Assay for Mammalian Cell Viability
-
Cell Culture:
-
Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate in cell culture medium.
-
Remove the old medium from the cells and add the compound-containing medium.
-
Incubate for 24-48 hours at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
-
Data Analysis:
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at 570 nm.
-
Calculate the cell viability as a percentage relative to the untreated control. The IC₅₀ (the concentration that inhibits 50% of cell growth) can then be determined.
-
Part 5: Integrated Workflow and Structure-Activity Relationship (SAR) Insights
The discovery process for a new antibacterial agent is a multi-step endeavor. The following workflow provides a logical progression from initial screening to lead optimization.
Caption: A generalized workflow for the discovery of novel quinoline-based antibacterials.
Structure-Activity Relationship (SAR) Considerations:
Based on the extensive literature on quinolone antibacterials, the following structural modifications to Ethyl 4-chloro-6-ethylquinoline-3-carboxylate could be explored to modulate its activity:
-
C-3 Position: The ethyl carboxylate group is crucial for activity. Hydrolysis to the corresponding carboxylic acid may alter potency and solubility.[7]
-
C-4 Position: The 4-chloro group is a key feature. Its replacement with other halogens or amino groups could significantly impact activity.
-
C-6 Position: The 6-ethyl group could be varied. The introduction of a fluorine atom at this position, a hallmark of the fluoroquinolones, is known to dramatically increase antibacterial potency.[1][8]
-
C-7 Position: Although unsubstituted in the parent molecule, the addition of cyclic amines (e.g., piperazine, pyrrolidine) at the C-7 position is a well-established strategy for broadening the antibacterial spectrum and enhancing potency.[4]
Conclusion
Ethyl 4-chloro-6-ethylquinoline-3-carboxylate represents a promising starting point for the discovery of novel antibacterial agents. Its quinoline core is a validated pharmacophore for targeting essential bacterial enzymes. The protocols and insights provided in this document offer a comprehensive framework for synthesizing, evaluating, and optimizing this compound and its derivatives. Through a systematic approach that combines chemical synthesis, microbiological screening, and toxicological assessment, researchers can effectively explore the potential of this chemical scaffold in the ongoing fight against bacterial infections.
References
- A Comprehensive Review On Quinoline And Its Derivatives As Antibacterial Agents. IJCRT.org.
-
Domagala, J. M., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 983–991. [Link]
-
Koga, H., et al. (1986). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 29(5), 891-894. [Link]
-
Zhang, Z., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Infectious Diseases, 5(7), 1185–1194. [Link]
- Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds. BenchChem.
-
Fu, H. G., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 548. [Link]
-
Acar, Ç., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 48037–48052. [Link]
- Application Notes and Protocols for Antimicrobial Research of Isoquinoline and Quinoline Deriv
-
Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100727. [Link]
-
Singh, A., et al. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances, 15(4), 2207-2218. [Link]
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Singh, A., et al. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial. RSC Publishing. [Link]
-
Sharma, A., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1708–1720. [Link]
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Tsegaye, A. D., et al. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Journal of Chemistry, 2021, 1-13. [Link]
-
An, L., et al. (2016). An unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate. Tetrahedron, 72(26), 3749-3755. [Link]
-
Al-Ostath, A. I., et al. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 29(11), 2538. [Link]
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Kumari, P., et al. (2022). A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. Bioorganic Chemistry, 124, 105822. [Link]
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Compound ethyl 4-(3-chloro-4-methylanilino)-6-ethoxyquinoline-3-carboxylate. PubChem. [Link]
-
Nilsen, A., et al. (2013). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 56(16), 6276–6290. [Link]
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Li, Q., et al. (2010). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 53(8), 3246–3257. [Link]
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Ethyl 4-chloro-3-methyl-quinoline-6-carboxylate. PubChem. [Link]
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Application Notes & Protocols: Strategic Derivatization of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate for Biological Screening
Abstract
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] This technical guide provides a comprehensive framework for the strategic derivatization of ethyl 4-chloro-6-ethylquinoline-3-carboxylate, a key intermediate for generating a library of novel quinoline derivatives. We present detailed protocols for nucleophilic aromatic substitution (SNAr) reactions at the C4 position and subsequent methodologies for robust in vitro biological screening. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system for researchers in drug discovery and development.
Introduction: The Quinoline Scaffold as a Pharmacophore
Quinoline and its derivatives have consistently demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3] The reactivity of the 4-chloro position on the quinoline ring makes it an ideal site for introducing diverse chemical moieties, which can modulate the compound's physicochemical properties and biological activity.[4][5] The ethyl 4-chloro-6-ethylquinoline-3-carboxylate core combines several features of interest: the reactive chloro group for derivatization, the ester group which can be a site for further modification or can contribute to binding interactions, and the ethyl group at the C6 position which can influence lipophilicity and metabolic stability.
The derivatization strategy outlined herein focuses on the nucleophilic aromatic substitution (SNAr) reaction, a robust and versatile method for creating new carbon-nitrogen and carbon-sulfur bonds at the C4 position.[5][6] By reacting the parent compound with a variety of amines and thiols, a diverse chemical library can be generated. This library can then be screened against various cancer cell lines and microbial strains to identify lead compounds for further development.
Synthesis and Derivatization Workflow
The overall workflow involves the synthesis of the starting material followed by parallel synthesis of a library of derivatives.
Figure 1: General workflow for the synthesis and derivatization of ethyl 4-chloro-6-ethylquinoline-3-carboxylate.
Synthesis of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate (Starting Material)
The synthesis of the core compound can be achieved through a multi-step process, typically starting from a substituted aniline and employing a Gould-Jacobs reaction followed by chlorination.
Protocol 2.1.1: Synthesis of Ethyl 4-hydroxy-6-ethylquinoline-3-carboxylate
-
In a round-bottom flask, combine 4-ethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 100-110 °C for 2 hours.
-
Increase the temperature to 240-250 °C and heat for an additional 30 minutes in a high-boiling solvent such as diphenyl ether. This facilitates the thermal cyclization.
-
Cool the reaction mixture and add hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry to yield ethyl 4-hydroxy-6-ethylquinoline-3-carboxylate.
Protocol 2.1.2: Chlorination to Ethyl 4-chloro-6-ethylquinoline-3-carboxylate
-
Suspend ethyl 4-hydroxy-6-ethylquinoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃) (5.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture for 4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 4-chloro-6-ethylquinoline-3-carboxylate.
Derivatization via Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C4 position is an excellent leaving group, readily displaced by nucleophiles.[5][6] The following protocols detail the general procedure for synthesizing 4-amino and 4-thio derivatives.
Protocol 2.2.1: Synthesis of 4-Amino Substituted Derivatives
-
Dissolve ethyl 4-chloro-6-ethylquinoline-3-carboxylate (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or DMF.
-
Add the desired primary or secondary amine (1.2 eq).
-
Add a base, such as triethylamine or potassium carbonate (1.5 eq), to scavenge the HCl generated.
-
Reflux the reaction mixture for 6-12 hours, monitoring progress by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
The precipitated product is filtered, washed with water, and dried.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2.2.2: Synthesis of 4-Thio Substituted Derivatives
-
Dissolve ethyl 4-chloro-6-ethylquinoline-3-carboxylate (1.0 eq) in a polar aprotic solvent like DMF.
-
Add the desired thiol (1.2 eq) and a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.5 eq).
-
Stir the reaction mixture at room temperature or heat gently (50-60 °C) for 4-8 hours. Monitor by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify by column chromatography or recrystallization.
Biological Screening Cascade
Once a library of derivatives is synthesized, a systematic biological screening is essential to identify compounds with promising activity. The following cascade is designed to first identify cytotoxic compounds and then probe their antimicrobial efficacy.
Figure 2: A tiered biological screening cascade for evaluating the anticancer and antimicrobial potential of quinoline derivatives.
Anticancer Activity Screening
Quinoline derivatives are known to exert anticancer effects through mechanisms like apoptosis induction and cell cycle arrest.[2]
Protocol 3.1.1: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1]
Table 1: Representative Data for Anticancer Activity
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) |
| Parent | 4-Chloro | MCF-7 | >100 |
| QD-A1 | 4-(phenylamino) | MCF-7 | 15.2 |
| QD-A2 | 4-(morpholino) | MCF-7 | 8.7 |
| QD-S1 | 4-(phenylthio) | MCF-7 | 22.5 |
| Doxorubicin | (Control) | MCF-7 | 0.8 |
Antimicrobial Activity Screening
The antimicrobial potential of the derivatives can be assessed against a panel of pathogenic bacteria and fungi.[7][8][9]
Protocol 3.2.1: Disc Diffusion Assay
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the bacterial suspension onto Mueller-Hinton agar plates.
-
Disc Application: Place sterile paper discs (6 mm) impregnated with a standard concentration of the test compounds onto the agar surface.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited.
Protocol 3.2.2: Minimum Inhibitory Concentration (MIC) Determination
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using Mueller-Hinton broth.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 2: Representative Data for Antimicrobial Activity
| Compound ID | Derivative Type | S. aureus (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) | S. aureus MIC (µg/mL) |
| Parent | 4-Chloro | 7 | 6 | >128 |
| QD-A3 | 4-(p-anisidino) | 18 | 14 | 16 |
| QD-A4 | 4-(cyclohexylamino) | 15 | 11 | 32 |
| QD-S2 | 4-(p-chlorophenylthio) | 20 | 16 | 8 |
| Ciprofloxacin | (Control) | 25 | 28 | 1 |
Conclusion and Future Directions
This guide provides a robust and logical framework for the derivatization of ethyl 4-chloro-6-ethylquinoline-3-carboxylate and the subsequent biological evaluation of the resulting compound library. The SNAr reaction at the C4 position is a highly efficient method for generating structural diversity. The tiered screening approach allows for the rapid identification of compounds with significant anticancer or antimicrobial activity.
Future work should focus on expanding the library of nucleophiles to include a wider range of heterocyclic and aliphatic amines and thiols. For compounds showing high potency, further studies should include mechanism of action elucidation, in vivo efficacy testing in animal models, and absorption, distribution, metabolism, and excretion (ADME) profiling.
References
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- A Technical Guide to the Biological Activity Screening of Novel Quinoline Deriv
- Comprehensive review on current developments of quinoline-based anticancer agents.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PMC - NIH.
- A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed.
- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing).
- Synthesis, Antimicrobial Evaluation and Docking Studies of Novel Quinoline Carboxamide analogs.
- Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed.
- Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide deriv
- 4-Aminoquinoline: a comprehensive review of synthetic str
- Synthesis and biological screening of some novel Quinoline deriv
- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
- General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
- Nucleophilic substitution and ring closure reactions of 4‐chloro‐3‐nitro‐2‐quinolones.
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity rel
- Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
- Biological Activities of Quinoline Derivatives.
- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. NIH.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for improving yield and overcoming common challenges in this multi-step synthesis. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your laboratory work.
Overview of the Synthetic Pathway
The synthesis of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate is typically achieved through a three-stage process, beginning with the well-established Gould-Jacobs reaction.[1][2][3]
-
Condensation: 4-ethylaniline is reacted with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate, diethyl 2-(((4-ethylphenyl)amino)methylene)malonate.
-
Thermal Cyclization: The enamine intermediate undergoes a high-temperature intramolecular cyclization to form Ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate. This step is the core of the Gould-Jacobs reaction.[2][4]
-
Chlorination: The resulting 4-hydroxyquinoline (or its 4-quinolone tautomer) is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield the final product.[5][6]
Each of these stages presents unique challenges that can impact the overall yield and purity of the final product. This guide will address these issues in a systematic, question-and-answer format.
Caption: Overall synthetic workflow for the target compound.
Troubleshooting Guide & FAQs
This section is structured by the synthetic stage to allow for targeted problem-solving.
Stage 1 & 2: Condensation and Thermal Cyclization (Gould-Jacobs Reaction)
The Gould-Jacobs reaction is a robust method for quinoline synthesis but is highly sensitive to reaction conditions, particularly temperature.[2][4]
Q1: My cyclization reaction is resulting in a low yield of the 4-hydroxyquinoline intermediate. What are the primary factors to investigate?
A1: Low yield in this critical step is a frequent issue and typically points to one of two main causes: incomplete reaction or product degradation.
-
Cause 1: Insufficient Cyclization Temperature. The intramolecular cyclization requires significant thermal energy to overcome the activation barrier.[4] Traditional methods often call for temperatures around 250°C, typically achieved by using a high-boiling solvent like diphenyl ether (Dowtherm A).[7]
-
Solution: Ensure your heating apparatus (e.g., sand bath, heating mantle) is calibrated and provides uniform heating. The reaction temperature must be maintained consistently. A temperature that is too low will result in a stalled reaction, leaving you with unreacted enamine intermediate.[4]
-
-
Cause 2: Product Degradation. While high temperatures are necessary, prolonged exposure can lead to decomposition, often observed as the formation of dark tars.[4]
-
Solution: The key is to find the optimal balance of temperature and time. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes, which can improve yields by minimizing the degradation window.[7][8] If using conventional heating, monitor the reaction closely by thin-layer chromatography (TLC) and stop the reaction as soon as the intermediate is consumed. Do not reflux for an arbitrarily long time.[9]
-
Q2: I'm observing significant charring and a dark, difficult-to-purify product from the cyclization step. How can I prevent this?
A2: Charring is a clear sign of thermal decomposition. This is often exacerbated by localized overheating or the presence of impurities.
-
Solution 1: Optimize Heat Transfer. Use a high-boiling, inert solvent like diphenyl ether or mineral oil to ensure even heat distribution. Direct heating of neat (solvent-free) reactants in a flask can create hot spots, leading to charring. Vigorous stirring is also essential.
-
Solution 2: Use a milder cyclizing agent. For sensitive substrates, the high temperatures of thermal cyclization can be detrimental. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can catalyze the cyclization at much lower temperatures (e.g., 80-100°C), often providing cleaner products and higher yields.[8]
-
Solution 3: Ensure Purity of the Enamine Intermediate. Impurities carried over from the initial condensation step can act as catalysts for decomposition at high temperatures. It is highly recommended to isolate and purify the enamine intermediate before proceeding to the cyclization, especially if you are experiencing significant charring.
| Parameter | Conventional Heating | Microwave Irradiation[7][8] | Eaton's Reagent[8] |
| Temperature | ~250 °C | 250 - 300 °C | 80 - 100 °C |
| Typical Time | 1 - 4 hours | 5 - 30 minutes | 2 hours |
| Common Solvent | Diphenyl ether | Diphenyl ether or neat | Eaton's Reagent |
| Key Advantage | Established method | Rapid, reduced degradation | Mild conditions, high yield |
| Key Challenge | High temp, potential charring | Requires specialized equipment | Reagent handling, workup |
Caption: Comparison of cyclization conditions.
Stage 3: Chlorination
The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline using POCl₃ is an effective but often aggressive reaction that requires careful control.[5]
Q3: My chlorination with phosphorus oxychloride (POCl₃) is incomplete, with starting material remaining even after prolonged heating. How can I drive the reaction to completion?
A3: Incomplete chlorination is typically due to insufficient reactivity or degradation of the chlorinating agent.
-
Cause 1: Moisture. Phosphorus oxychloride reacts violently with water to produce phosphoric acid and HCl, rendering it ineffective.[5]
-
Solution: Ensure all glassware is rigorously flame- or oven-dried. Use a fresh, unopened bottle of POCl₃ or a freshly distilled batch. The 4-hydroxyquinoline intermediate must also be thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause 2: Insufficient Temperature/Time. While the reaction is aggressive, it still requires sufficient thermal input.
-
Solution: Typical conditions involve heating at 90-120°C for 4-12 hours.[5][6] Monitor the reaction by TLC. If the reaction stalls, a modest increase in temperature or the addition of a catalytic amount of a tertiary amine base like pyridine or triethylamine can sometimes accelerate the reaction.[10]
-
-
Mechanism Insight: The chlorination proceeds via an intermediate phosphate ester.[5] The hydroxyl group of the quinolone attacks the electrophilic phosphorus atom of POCl₃. A chloride ion then performs a nucleophilic attack to displace the phosphate group, yielding the desired 4-chloroquinoline.[5] Understanding this helps in troubleshooting; for example, if the intermediate is stable, it may require more forcing conditions for the final chloride displacement.
Q4: The chlorination reaction mixture turns into a dark, intractable tar, and the yield is very low. What is causing this decomposition?
A4: Tar formation during chlorination is a common and frustrating problem, usually caused by excessive heat or reaction with sensitive functional groups.
-
Solution 1: Control the Temperature. Use POCl₃ as both the reagent and the solvent if possible, as this allows for better temperature control. Add the 4-hydroxyquinoline starting material portion-wise to the hot POCl₃ to manage the initial exotherm. Avoid temperatures above 120°C unless absolutely necessary, as this significantly increases the rate of side reactions.[5][6]
-
Solution 2: Use a Co-solvent. For substrates that are prone to decomposition, using an inert, high-boiling co-solvent like sulfolane or diethylene glycol dimethyl ether can allow for lower reaction temperatures (e.g., 70-75°C) while still achieving full conversion.[5][11]
-
Solution 3: Careful Work-up. The work-up procedure is critical. The reaction mixture must be cooled completely before being slowly and carefully quenched by pouring it onto crushed ice. This step is highly exothermic and releases HCl gas. Perform this in a well-ventilated fume hood. The acidic aqueous solution is then neutralized with a base (e.g., NaHCO₃, NaOH) to precipitate the product.[6] Rushing this step or allowing the temperature to rise uncontrollably can hydrolyze the product back to the starting material or cause further decomposition.
Caption: Troubleshooting flowchart for the chlorination stage.
General FAQs
Q5: What are the best analytical techniques to monitor these reactions?
A5: Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring of all stages. Use a solvent system like ethyl acetate/hexanes to track the disappearance of starting materials and the appearance of products. For final product characterization, ¹H NMR, ¹³C NMR, and LC-MS are essential to confirm the structure and assess purity.
Q6: My final product is an oil or is difficult to crystallize. What purification strategies do you recommend?
A6: If direct crystallization from the work-up fails, silica gel column chromatography is the most effective method for purification.[6] A gradient of ethyl acetate in hexanes is typically a good starting point for elution. After chromatography, concentrate the pure fractions and attempt crystallization again from a suitable solvent like ethanol or an ethyl acetate/hexanes mixture. If the product remains an oil, ensure all solvent has been removed under high vacuum.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate (Cyclization)
-
The purified enamine intermediate (diethyl 2-(((4-ethylphenyl)amino)methylene)malonate) is added to a flask containing 10-20 times its weight of diphenyl ether.
-
The mixture is equipped with a mechanical stirrer and a reflux condenser.
-
Heat the mixture with vigorous stirring to 250°C in a sand bath.
-
Maintain the temperature for 1-2 hours, monitoring the reaction progress by TLC (e.g., 50% EtOAc/Hexanes).
-
Once the starting material is consumed, allow the reaction mixture to cool to below 100°C.
-
Add hexanes to the cooled mixture to precipitate the product.
-
Filter the solid product, wash thoroughly with hexanes to remove the diphenyl ether, and dry under vacuum. The product is often carried forward without further purification.
Protocol 2: Synthesis of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate (Chlorination) [6]
-
To an oven-dried, three-neck flask equipped with a condenser and nitrogen inlet, add phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Heat the POCl₃ to 90°C.
-
Slowly add the dry Ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate (1 equivalent) in portions, ensuring the temperature does not rise uncontrollably.
-
After the addition is complete, heat the reaction mixture to 110-120°C and maintain for 4-6 hours, or until TLC indicates completion.
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Under vigorous stirring in a fume hood, slowly pour the reaction mixture onto the crushed ice.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate or saturated aqueous NaHCO₃ until gas evolution ceases and the pH is ~7-8.
-
Extract the aqueous slurry with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify via column chromatography or recrystallization as needed.
References
- Vertex AI Search. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series.
- Wikipedia. (2024). Gould–Jacobs reaction.
- BenchChem. (2025). Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline.
- Flychem Co., Ltd. (2024). Common Quinoline Synthesis Reactions.
- Organic Mechanisms. (2025). Gould-Jacobs Reaction Mechanism. YouTube.
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation.
- MDPI. (2025).
- SciSpace. (n.d.).
- ChemicalBook. (n.d.). 4-Chloroquinoline-6-carboxylic acid ethyl ester synthesis.
- National Institutes of Health (NIH). (2022).
- ResearchGate. (2025).
- Royal Society of Chemistry. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Quora. (2015). What could be the reason for getting a very low yield in organic chemistry?.
- YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.
- BenchChem. (2025).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- ResearchGate. (n.d.). An unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Royal Society of Chemistry. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.
- MDPI. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- PubMed. (2011).
- ResearchGate. (2013).
Sources
- 1. iipseries.org [iipseries.org]
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- 4. ablelab.eu [ablelab.eu]
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- 6. 4-Chloroquinoline-6-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 7. A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Overcoming poor regioselectivity in the synthesis of 6-substituted quinolines
Technical Support Center: Synthesis of 6-Substituted Quinolines
Welcome, Researchers. This guide is designed to function as a dedicated technical support resource for overcoming one of the most persistent challenges in synthetic organic chemistry: achieving high regioselectivity in the synthesis of 6-substituted quinolines. Quinolines substituted at the 6-position are privileged scaffolds in medicinal chemistry and materials science, making their efficient, selective synthesis a critical objective.[1]
This center provides troubleshooting guides for common synthetic problems, answers to frequently asked questions, and detailed protocols for modern, regioselective methods.
Part 1: Troubleshooting Guide - Diagnosing and Solving Regioselectivity Issues
This section addresses specific experimental failures in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.
Issue 1: "My Skraup / Doebner-von Miller reaction with a meta-substituted aniline is yielding an inseparable mixture of 5- and 7-substituted quinolines. How can I favor the 6-substituted product?"
Root Cause Analysis: This is a classic and predictable problem rooted in the mechanism of electrophilic aromatic substitution.[2] In the Skraup and Doebner-von Miller syntheses, the key step is the acid-catalyzed cyclization of an anilinopropanal or anilinobutenal intermediate onto the aniline ring. The substituent on the meta-position of the aniline directs this cyclization.
-
If your substituent (X) is electron-donating and ortho, para-directing (e.g., -OCH₃, -CH₃), the cyclization will occur preferentially at the positions ortho and para to it. For a meta-substituted aniline, these are the C2, C4, and C6 positions. The C2 position is sterically hindered by the amino group, so electrophilic attack occurs at C4 and C6, leading to the 7- and 5-substituted quinoline products, respectively. The desired 6-isomer is not formed because it would require cyclization at the C5 position, which is electronically disfavored.
-
If your substituent (X) is electron-withdrawing and meta-directing (e.g., -NO₂, -CF₃), the situation is even less favorable. These groups deactivate the entire ring, but most strongly at the ortho and para positions. Cyclization is forced to occur at the least deactivated positions, which are again C4 and C6, leading to the same mixture of 5- and 7-isomers.
Solutions & Strategies:
-
Change Your Starting Material: The most reliable solution is to abandon the meta-substituted aniline. Instead, begin with a para-substituted aniline. A para-substituted aniline ensures that the cyclization can only occur at the positions ortho to the amino group, leading exclusively to the 6-substituted quinoline.
-
Leverage a Blocking Group: In some cases, a bulky temporary blocking group can be installed at one of the reactive positions (e.g., C4) of the aniline, physically preventing cyclization at that site. This strategy adds steps (installation and removal) and is often lower yielding.
-
Switch to a Modern Synthetic Approach: Classical methods are often poorly suited for this specific regiochemical challenge. The most effective solution is to adopt a modern strategy that builds the regioselectivity in from the start or functionalizes a pre-existing quinoline ring. See Part 2 for detailed alternatives.
Issue 2: "I'm attempting a Friedländer synthesis with an unsymmetrical ketone, and I'm getting a mixture of regioisomers. How can I control the outcome?"
Root Cause Analysis: The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene carbonyl.[3][4] When an unsymmetrical ketone (e.g., 2-pentanone) is used, it has two different α-methylene groups that can react, leading to two different regioisomeric quinoline products. The reaction can proceed via two debated pathways: an initial aldol condensation followed by imine formation, or initial imine (Schiff base) formation followed by an intramolecular aldol reaction.[3] The regioselectivity is often governed by a delicate balance of steric and electronic factors, as well as reaction conditions.[5][6]
Solutions & Strategies:
-
Catalyst Selection: The choice of catalyst can significantly influence which α-methylene group reacts. While classical conditions use strong acids or bases which can be indiscriminate, specific catalysts can offer better control. For instance, amine catalysts like piperidine or the use of ionic liquids have been shown to direct the reaction towards a specific isomer.[4][5]
-
Substrate Modification: You can temporarily modify the ketone to favor one reaction pathway. Introducing a directing group, such as a phosphoryl group, on one of the α-carbons can force the cyclization to a specific position.[4][5]
-
Thermodynamic vs. Kinetic Control: Analyze your reaction conditions. Lower temperatures may favor the kinetically preferred product (often the one formed from the less sterically hindered enolate), while higher temperatures might allow for equilibration to the more stable, thermodynamically preferred product. Experiment with a range of temperatures to see if the isomer ratio changes.
-
Use a Symmetrical Reagent: If possible, redesign your synthesis to use a symmetrical ketone or a reagent with only one reactive α-methylene group, such as ethyl acetoacetate.[7] This completely avoids the problem of regioselectivity.
Part 2: A Modern Toolkit for High-Regioselectivity
For robust and predictable synthesis of 6-substituted quinolines, modern transition-metal-catalyzed methods are often superior. These strategies fall into two main categories: building the ring with the substituent already in place, or selectively functionalizing the C6 position of the quinoline core.
Strategy 1: Late-Stage C-H Functionalization
This is a powerful and atom-economical approach where a pre-formed quinoline is functionalized directly at the C6 position. The key is to use a directing group (DG) that positions a transition metal catalyst specifically at the C6-H bond.
-
Mechanism: The nitrogen atom of the quinoline ring itself can act as a directing group, but it typically directs functionalization to the C2 or C8 positions.[8] To achieve remote functionalization at C6, a temporary directing group or a specialized template is required. These templates bind non-covalently or covalently to the quinoline substrate and contain a coordinating atom (like pyridine) that chelates the metal catalyst (e.g., Palladium, Rhodium, Ruthenium) and positions it precisely over the C6-H bond, enabling selective C-H activation and subsequent functionalization (e.g., arylation, olefination, alkylation).[9][10][11]
-
When to Use This: This method is ideal when you have access to quinoline itself or a simple quinoline precursor and want to introduce a variety of functional groups at the C6 position late in a synthetic sequence. It is particularly valuable for creating libraries of analogues for structure-activity relationship (SAR) studies.
Strategy 2: Synthesis from Pre-functionalized Building Blocks
This "de novo" synthesis strategy ensures regioselectivity by starting with a benzene ring that already has the desired substitution pattern locked in.
-
Rhodium-Catalyzed Hydroacylation/Annulation: A highly versatile method involves the reaction of a p-substituted o-alkynyl aniline with an aldehyde.[12] A rhodium catalyst facilitates a hydroacylation reaction, which is then followed by an acid-catalyzed cyclization and dehydration/aromatization to form the 6-substituted quinoline. The regiochemistry is unambiguously controlled by the starting aniline. This method shows excellent functional group tolerance, allowing for the synthesis of complex quinolines that would be incompatible with harsh classical conditions.[12]
-
Cross-Coupling Strategies: A reliable, albeit longer, route is to synthesize 6-bromoquinoline and then use it as a scaffold. The bromine atom at the 6-position provides a handle for a wide variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, vinyl, alkynyl, and amino groups with perfect regiocontrol.
Comparative Summary of Synthetic Strategies
| Strategy | Typical Regioselectivity | Functional Group Tolerance | Key Advantage | Common Limitation |
| Skraup/Doebner-von Miller | Poor (forms 5-/7-isomers from m-anilines) | Poor (harsh acid, high temp) | Inexpensive starting materials | Lack of regiocontrol, harsh conditions[13][14] |
| Friedländer Synthesis | Variable (depends on ketone symmetry) | Moderate to Good | Convergent, builds complexity quickly | Regioselectivity issues with unsymmetrical ketones[5][6] |
| Directed C-H Functionalization | Excellent (C6 specific with right template) | Good to Excellent | Atom-economical, late-stage modification | Requires synthesis of directing group/template[9][10] |
| Synthesis from p-Anilines | Excellent (locked by starting material) | Excellent (mild catalytic methods) | Unambiguous regiochemical outcome | Starting materials can be more complex/costly[12] |
Part 3: Visualizing the Pathways
To better understand the challenges and solutions, the following diagrams illustrate the key transformations.
Diagram 1: The Regioselectivity Problem in Classical Synthesis
Caption: Cyclization of a meta-substituted aniline under classical conditions leads to a mixture of 5- and 7-substituted isomers.
Diagram 2: A Modern Solution - Directed C-H Functionalization
Caption: A directing template guides a metal catalyst to selectively functionalize the C6 position of quinoline, yielding a single product.
Part 4: Experimental Protocol
Protocol: Rhodium-Catalyzed Synthesis of 6-Methoxy-2-phenylquinoline
This protocol is adapted from methodologies that utilize o-alkynyl anilines for regioselective quinoline synthesis.[12]
Materials:
-
2-ethynyl-4-methoxyaniline (1.0 mmol, 147.2 mg)
-
Benzaldehyde (1.2 mmol, 127.3 mg, 122 µL)
-
[Rh(nbd)₂]BF₄ (5 mol%, 18.7 mg)
-
1,2-Bis(dicyclohexylphosphino)methane (dcpm) (5 mol%, 21.6 mg)
-
Anhydrous acetone (1.0 mL)
-
Trifluoroacetic acid (TFA) (24 mmol, 2.74 g, 1.8 mL)
-
Dichloromethane (DCM) (25 mL)
-
Saturated sodium bicarbonate solution
-
Brine, Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup (Hydroacylation): In a nitrogen-filled glovebox, add 2-ethynyl-4-methoxyaniline (147.2 mg), [Rh(nbd)₂]BF₄ (18.7 mg), and dcpm (21.6 mg) to a 4 mL vial equipped with a magnetic stir bar.
-
Add anhydrous acetone (1.0 mL) followed by benzaldehyde (122 µL).
-
Seal the vial and stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS for the disappearance of the aniline starting material (typically 2-4 hours).
-
Workup and Cyclization: Once the hydroacylation is complete, remove the vial from the glovebox. Concentrate the reaction mixture in vacuo to remove the acetone.
-
Dissolve the crude residue in dichloromethane (25 mL).
-
Add trifluoroacetic acid (1.8 mL) to the solution and stir at room temperature for 16 hours.
-
Isolation: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-methoxy-2-phenylquinoline.
Part 5: Frequently Asked Questions (FAQs)
Q1: What is the best general approach for synthesizing a library of 6-substituted quinolines for SAR studies? For library synthesis, efficiency and diversity are key. The most effective approach is often the late-stage C-H functionalization of a common 6-unsubstituted quinoline core or the use of 6-bromoquinoline as a versatile coupling handle. These methods allow you to use a common intermediate and introduce a wide array of final substituents in a single, reliable step, which is ideal for parallel synthesis.
Q2: Are there any "green" or more environmentally friendly methods for regioselective quinoline synthesis? Yes, research is ongoing to develop greener syntheses. Some modern catalytic methods, including certain Friedländer variations, can be performed under solvent-free conditions or in more benign solvents like ionic liquids or even water.[4][5] Transition-metal-catalyzed C-H activation is considered highly atom-economical as it avoids the need for pre-functionalized substrates, reducing waste.[8]
Q3: My target molecule has sensitive functional groups. Which method should I choose? Classical methods like the Skraup synthesis, with their use of fuming sulfuric acid and high temperatures, are incompatible with most sensitive functional groups.[14] You should opt for a modern transition-metal-catalyzed approach. Rhodium-catalyzed hydroacylation/annulation and many palladium-catalyzed cross-coupling reactions proceed under much milder conditions and exhibit broad functional group tolerance, making them suitable for complex molecule synthesis.[12][15]
Q4: Can computational chemistry help predict the regioselectivity of a reaction before I run it? Absolutely. Density Functional Theory (DFT) calculations are increasingly used to predict the outcomes of regioselective reactions. By calculating the activation energies for the transition states leading to different isomers, computational models can often accurately predict which product will be favored. This can be particularly useful for complex C-H activation cycles or for understanding the directing effects in classical syntheses.[9]
References
-
Xia, Y., Liu, Z., Liu, R. Skraup-Doebner-Von Miller Quinoline Synthesis Revisited: Reversal of the Regioselectivity for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Available at: [Link]
-
Singh, P., et al. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Gueyrard, D., et al. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Available at: [Link]
-
Denmark, S.E., Venkatraman, S. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Available at: [Link]
-
Wikipedia. Doebner–Miller reaction. Available at: [Link]
-
Denmark, S.E., Venkatraman, S. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. C6 (and related)-selective C–H olefination reactions of quinoline and other heterocycles. Available at: [Link]
-
ResearchGate. Selective C H functionalization of quinolines. a) State of the art in... Available at: [Link]
-
Mondal, P., et al. Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. National Institutes of Health (NIH). Available at: [Link]
-
Semantic Scholar. A review on transition-metal mediated synthesis of quinolines. Available at: [Link]
-
Bower, J.F., et al. Diversely Substituted Quinolines via Rhodium-Catalyzed Alkyne Hydroacylation. Organic Letters. Available at: [Link]
-
Gueyrard, D., et al. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central. Available at: [Link]
-
Wikipedia. Friedländer synthesis. Available at: [Link]
-
Khan, T., et al. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. PubMed Central. Available at: [Link]
-
ResearchGate. Directing groups (DG) based strategies for C−H activation. Available at: [Link]
-
Bose, D.S., et al. Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions. PubMed. Available at: [Link]
-
Sharma, R., Kour, P., Kumar, A. A review on transition-metal mediated synthesis of quinolines. Indian Academy of Sciences. Available at: [Link]
-
Gould, R.G., Jacobs, W.A. The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Available at: [Link]
-
Våbenø, J., et al. Design, synthesis and biological evaluation of 6-substituted quinolines derived from cabozantinib as c-Met inhibitors. PubMed. Available at: [Link]
-
ResearchGate. An Efficient Synthesis of Substituted Quinolines. Available at: [Link]
-
University of Calicut. Preparation and Properties of Quinoline. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]
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Technical Support Center: Chlorination of 4-Hydroxyquinolines with Phosphorus Oxychloride
Welcome to the technical support center for the chlorination of 4-hydroxyquinolines using phosphorus oxychloride (POCl₃). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and expert insights to help you overcome common challenges and optimize your reaction outcomes.
Introduction to the Reaction
The conversion of 4-hydroxyquinolines to their 4-chloro counterparts is a fundamental step in the synthesis of numerous biologically active molecules. Phosphorus oxychloride is a powerful and widely used reagent for this purpose. The reaction is believed to proceed through a mechanism similar to a Vilsmeier-Haack reaction, where the hydroxyl group of the quinoline attacks the electrophilic phosphorus atom of POCl₃.[1] This forms a phosphate ester intermediate, which is subsequently displaced by a chloride ion to yield the desired 4-chloroquinoline.[1] While effective, this reaction is often plagued by side reactions that can complicate purification and reduce yields. This guide will address these issues head-on.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the chlorination of 4-hydroxyquinolines with POCl₃?
A1: The most frequently encountered side products include:
-
Polymeric or tar-like substances: These are often formed at high temperatures due to the electron-rich nature of the quinoline ring, which can lead to polymerization.[1]
-
Vilsmeier-Haack type byproducts: When using a solvent like N,N-dimethylformamide (DMF), or if the starting material is susceptible, formylation of the quinoline ring can occur, leading to the formation of chloro-formylquinolines.[2][3][4][5][6][7][8]
-
Dark-colored impurities: These can arise from the decomposition of the starting material or product under harsh acidic conditions or at elevated temperatures.[1]
-
Phosphorylated intermediates: Incomplete reaction can leave behind various (N)- and (O)-phosphorylated intermediates.[9][10][11][12]
Q2: Why is my reaction turning dark brown or black?
A2: A dark reaction color is a common observation and can be attributed to several factors. Prolonged exposure to high temperatures or harsh acidic conditions generated during the reaction can lead to the decomposition of either the starting 4-hydroxyquinoline or the 4-chloroquinoline product.[1] Additionally, the presence of impurities in the starting material can also contribute to the formation of colored byproducts.[1]
Q3: Can I use a solvent with POCl₃, or should it be used neat?
A3: The reaction can be carried out using excess phosphorus oxychloride as both the reagent and the solvent.[1] Alternatively, a high-boiling inert solvent such as toluene, or diethylene glycol dimethyl ether can be employed.[1] The choice of using a solvent depends on the specific substrate and the desired reaction temperature control.
Q4: How critical are anhydrous conditions for this reaction?
A4: Extremely critical. Phosphorus oxychloride is highly sensitive to moisture and will readily hydrolyze to phosphoric acid and hydrochloric acid.[1][13] This decomposition not only consumes the reagent, reducing its effectiveness, but the generated acids can also promote unwanted side reactions and product degradation. Therefore, ensuring all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) is crucial for success.[1]
Q5: What is the best way to quench the reaction and work up the product?
A5: After completion, the excess POCl₃ is typically removed under reduced pressure.[1] The reaction mixture should then be carefully and slowly quenched by pouring it onto crushed ice or into ice-cold water.[1][14] This process should be done in a well-ventilated fume hood due to the vigorous evolution of HCl gas. Following quenching, the aqueous solution is typically neutralized or made slightly basic to precipitate the 4-chloroquinoline product, which can then be collected by filtration or extracted with an organic solvent.[1]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during the chlorination of 4-hydroxyquinolines.
Problem 1: Low or No Yield of 4-Chloroquinoline
| Potential Cause | Underlying Reason | Recommended Solution |
| Incomplete Reaction | Insufficient heating, short reaction time, or an inadequate amount of POCl₃. | Optimize reaction conditions by ensuring the temperature is maintained between 90-120°C for a sufficient duration (typically 4-12 hours).[1] Monitor the reaction progress by Thin Layer Chromatography (TLC). A modest increase in the molar equivalents of POCl₃ can also be beneficial. |
| Reagent Decomposition | Presence of moisture in the reaction setup, leading to the hydrolysis of POCl₃. | Ensure all glassware is flame-dried or oven-dried before use. Use freshly distilled or a new bottle of phosphorus oxychloride. Conduct the reaction under a dry, inert atmosphere (N₂ or Ar).[1] |
| Poor Quality of Starting Material | Impurities in the 4-hydroxyquinoline starting material can interfere with the reaction. | Verify the purity of the starting material using techniques like NMR or melting point analysis. If necessary, purify the starting material by recrystallization or column chromatography before proceeding with the chlorination.[1] |
| Product Decomposition | Prolonged exposure to high temperatures or harsh acidic conditions during the reaction or workup. | Avoid unnecessarily long reaction times or excessive temperatures.[1] During workup, ensure the quenching and neutralization steps are performed efficiently and at low temperatures. |
Problem 2: Formation of Polymeric/Tarry Material
| Potential Cause | Underlying Reason | Recommended Solution |
| Excessive Heat | High reaction temperatures can promote polymerization of the electron-rich quinoline ring system. | Maintain the reaction temperature within the recommended range (90-120°C).[1] A gradual increase in temperature might be beneficial to control the reaction rate. |
| Concentrated Reaction Mixture | A highly concentrated reaction can increase the likelihood of intermolecular reactions leading to polymers. | Consider using a high-boiling inert solvent like toluene to maintain a more dilute reaction mixture, which can help to minimize polymer formation.[1] |
Problem 3: Presence of Vilsmeier-Haack Side Products (e.g., 2-chloro-3-formylquinolines)
| Potential Cause | Underlying Reason | Recommended Solution |
| Use of DMF as a Solvent or Additive | The reaction of POCl₃ with DMF generates the Vilsmeier reagent, an electrophile that can attack the electron-rich quinoline ring, leading to formylation.[2][4][6] | Avoid using DMF as a solvent if formylation is a known issue with your substrate. If a co-solvent is necessary, opt for a non-reactive, high-boiling solvent like toluene. |
| Highly Activated Quinoline Ring | Electron-donating substituents on the quinoline ring can enhance its nucleophilicity, making it more susceptible to electrophilic attack by the Vilsmeier reagent. | If formylation is unavoidable, the reaction conditions (temperature and time) should be carefully optimized to favor the desired chlorination over formylation. Post-reaction, purification by column chromatography will be necessary to separate the desired 4-chloroquinoline from the formylated byproduct. |
Experimental Protocols & Methodologies
General Protocol for the Chlorination of 4-Hydroxyquinoline
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place the 4-hydroxyquinoline (1.0 equivalent).
-
Reagent Addition: Carefully add phosphorus oxychloride (5-10 equivalents) to the flask. The reaction can be run neat or in a high-boiling inert solvent like toluene.
-
Reaction: Heat the reaction mixture to 90-120°C and maintain this temperature for 4-12 hours.[1]
-
Monitoring: Monitor the progress of the reaction by TLC. A suitable eluent system is typically a mixture of hexane and ethyl acetate.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
In a well-ventilated fume hood, slowly pour the reaction residue onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by silica gel column chromatography.
Visualizing the Chemistry: Diagrams and Workflows
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the chlorination of a 4-hydroxyquinoline with phosphorus oxychloride.
Caption: Proposed mechanism for the chlorination of 4-hydroxyquinoline.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving issues during the chlorination reaction.
Caption: A logical workflow for troubleshooting common issues.
References
- BenchChem Technical Support. (2025). Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline.
-
Wikipedia. (2023). Organophosphate. [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
-
PubMed. (2011). POCl3 chlorination of 4-quinazolones. [Link]
-
ResearchGate. (2011). POCl3 Chlorination of 4-Quinazolones. [Link]
-
ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). [Link]
-
Indian Journal of Chemistry. (2002). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]
-
Semantic Scholar. (2011). POCl3 chlorination of 4-quinazolones. [Link]
-
PubMed. (2011). Synthesis, Antimicrobial Activities and Cytogenetic Studies of Newer Diazepino Quinoline Derivatives via Vilsmeier-Haack Reaction. [Link]
- Google Patents. (1981).
-
Organic Syntheses. (2012). Working with Hazardous Chemicals. [Link]
- Google Patents. (1961). Reaction of phosphorus oxychloride and polar polyhydric compounds.
-
Chemistry Stack Exchange. (2014). What is the role of POCl₃ in the reaction to form (NPCl2)3 (hexachlorophosphazene)?. [Link]
-
Indian Academy of Sciences. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. [Link]
-
International Journal of Trend in Scientific Research and Development. (2020). Synthesis of Quinoline-Thiazole Compound (Ethyle 2-Chloroquinoline-3-yl) Methylene amino). [Link]
-
Royal Society of Chemistry. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]
-
Figshare. (2011). POCl3 Chlorination of 4-Quinazolones. [Link]
-
National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
-
Wikipedia. (2023). Phosphoryl chloride. [Link]
-
ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. [Link]
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Organic Chemistry Portal. (2022). Vilsmeier-Haack Reaction. [Link]
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Sciencemadness Wiki. (2024). Phosphoryl chloride. [Link]
-
Common Organic Chemistry. (n.d.). POCl3 Mechanism for Activated Chlorine Formation. [Link]
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ResearchGate. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. [Link]
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Dosatron. (n.d.). Chlorinator Maintenance: How to Troubleshoot your Injector?. [Link]
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AstralPool Australia. (n.d.). How to Troubleshoot Pool Chlorinators. [Link]
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YouTube. (2023). How to troubleshoot issues with liquid chlorine feeders to a swimming pool. [Link]
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Alternative chlorinating agents to phosphorus oxychloride for quinoline synthesis
Technical Support Center: Quinoline Synthesis
A Senior Application Scientist's Guide to Alternative Chlorinating Agents for Quinolone Scaffolds
Welcome to the technical support center for advanced quinoline synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to move beyond phosphorus oxychloride (POCl₃) for the critical chlorination step in quinoline synthesis, typically the conversion of a quinolinone to a chloroquinoline.
Phosphorus oxychloride is a powerful and effective reagent, but its high reactivity, hazardous byproducts, and often harsh reaction conditions necessitate the exploration of alternatives.[1][2][3] This document provides a detailed, question-and-answer-based resource to help you select the appropriate alternative, troubleshoot common experimental issues, and implement robust protocols in your laboratory.
Part 1: General FAQs - Moving Beyond POCl₃
Q1: Why should I consider an alternative to phosphorus oxychloride (POCl₃)?
While POCl₃ is a classic and potent reagent for converting hydroxyquinolines (quinolinones) to chloroquinolines, it presents several significant challenges:[2]
-
Harsh Reaction Conditions: Reactions often require high temperatures (refluxing in neat POCl₃), which can degrade sensitive functional groups on complex substrates.[2]
-
Safety and Handling: POCl₃ is highly toxic, corrosive, and reacts violently with water, releasing toxic hydrogen chloride and phosphoric acid fumes.[1][3][4][5] This poses significant handling and safety risks.
-
Difficult Work-up: Quenching large amounts of excess POCl₃ is a hazardous procedure that involves carefully pouring the reaction mixture onto ice, which can be difficult to control on a larger scale.[6]
-
Waste Generation: The reaction generates significant phosphorus-containing waste, which can be problematic for disposal.
Alternatives are sought to provide milder reaction conditions, improve functional group tolerance, simplify work-up procedures, and enhance the overall safety and environmental profile of the synthesis.[7][8]
Q2: What are the primary alternatives to POCl₃ for chlorinating quinolinones?
The most common and effective alternatives fall into a few main categories:
-
Thionyl Chloride (SOCl₂): A widely used, strong chlorinating agent.[9]
-
Vilsmeier-Haack Type Reagents: Typically generated in situ from a chlorinating agent (like POCl₃, SOCl₂, or oxalyl chloride) and a formamide, most commonly N,N-dimethylformamide (DMF).[6][10][11]
-
Oxalyl Chloride ((COCl)₂): A highly reactive and effective reagent, often used with a DMF catalyst.[12][13][14]
-
Phosphorus Pentachloride (PCl₅): Often used in conjunction with POCl₃ but can be considered on its own; it's a very strong but solid reagent.[7][15]
The choice of reagent depends critically on the substrate, the desired reaction conditions, and laboratory safety protocols.
Part 2: Troubleshooting and Protocols for Specific Reagents
Thionyl Chloride (SOCl₂)
Thionyl chloride is a powerful alternative, and its gaseous byproducts (SO₂ and HCl) can simplify product purification.[9] However, it is also corrosive and moisture-sensitive.
FAQs & Troubleshooting:
-
Q: My reaction with SOCl₂ is slow or incomplete. How can I drive it to completion?
-
A: While some reactions proceed at room temperature, heating is often necessary. Refluxing in a suitable high-boiling inert solvent like toluene or neat SOCl₂ (boiling point 75°C) is a common strategy.[9][16] Additionally, adding a catalytic amount of DMF can accelerate the reaction by forming a more reactive Vilsmeier-type intermediate in situ.[9][15]
-
-
Q: I'm observing charring and side products. What's going wrong?
-
A: This suggests the reaction temperature is too high for your substrate. Thionyl chloride can be aggressive at elevated temperatures.[16] Try running the reaction at a lower temperature for a longer period. If using catalytic DMF, ensure it is truly catalytic, as larger amounts can lead to different reaction pathways.
-
-
Q: What is the best way to quench a reaction with excess thionyl chloride?
-
A: The most straightforward method is to remove the excess SOCl₂ and solvent under reduced pressure (rotary evaporation), ensuring your vacuum pump is protected by a base trap (e.g., NaOH pellets or solution). The remaining residue can then be carefully dissolved in an inert solvent and neutralized by pouring it onto ice and adding a base like saturated sodium bicarbonate solution.[15]
-
Vilsmeier-Haack Reagents (e.g., POCl₃/DMF)
The Vilsmeier-Haack reagent is not just for formylation; it's a highly effective method for the synthesis of 2-chloro-3-formylquinolines directly from acetanilides, offering a convergent and regioselective route.[10] The active species is an electrophilic chloroiminium ion.[6]
FAQs & Troubleshooting:
-
Q: My Vilsmeier-Haack cyclization is giving a low yield. What are the critical parameters?
-
A: This reaction is highly sensitive to temperature control and stoichiometry. The initial formation of the Vilsmeier reagent (e.g., adding POCl₃ to DMF) must be done at low temperatures (0-5°C).[6][17] After adding the acetanilide substrate, the mixture is typically heated to 70-100°C for several hours to facilitate cyclization.[6][11] Monitoring by TLC is crucial to avoid degradation from prolonged heating.[6]
-
-
Q: The work-up is difficult, and my product won't precipitate. What should I do?
-
A: The work-up is critical for success. The reaction mixture must be carefully poured onto a large volume of crushed ice with vigorous stirring.[6] The key step is neutralization; slowly add a base like saturated sodium bicarbonate or sodium hydroxide solution until the pH is neutral (pH 7-8).[6] This step is what causes the final product to precipitate. Incomplete neutralization is a common cause of work-up failure.
-
-
Q: Can I use other chlorinating agents besides POCl₃ to make the Vilsmeier reagent?
Part 3: Comparative Data and Selection Guide
Choosing the right reagent is a balance of reactivity, safety, and substrate compatibility. The following table summarizes key parameters for the most common alternatives.
| Parameter | Phosphorus Oxychloride (POCl₃) | Thionyl Chloride (SOCl₂) | Vilsmeier Reagent (POCl₃/DMF) | Oxalyl Chloride / DMF |
| Typical Conditions | Neat reflux (106°C) or high-boiling solvent | Neat reflux (75°C) or with catalytic DMF | 0°C to 90°C in DMF | 0°C to RT in CH₂Cl₂ or other inert solvent |
| Reactivity | Very High | High | High (for cyclization) | Very High |
| Byproducts | Phosphoric Acid, HCl | SO₂ (gas), HCl (gas) | Phosphoric Acid, HCl, DMF | CO (gas), CO₂ (gas), HCl (gas) |
| Work-up | Hazardous (ice quench) | Simpler (evaporation, then quench) | Hazardous (ice quench, neutralization) | Simpler (evaporation, then quench) |
| Key Advantage | High efficacy, well-established | Gaseous byproducts simplify purification | Convergent synthesis from acetanilides | Milder conditions, very reactive |
| Key Disadvantage | Harsh, hazardous work-up | Corrosive, toxic | Specific substrate required | Expensive, moisture-sensitive |
| Safety | Highly toxic, corrosive, reacts violently with water.[3][5] | Toxic, corrosive, reacts with water.[9] | Hazards of both POCl₃ and DMF. | Toxic, corrosive, produces CO gas.[12][13] |
Decision-Making Workflow for Reagent Selection
To assist in selecting the optimal reagent, consider the following workflow, which prioritizes substrate stability and reaction type.
Caption: Workflow for selecting a chlorinating agent.
Part 4: Detailed Experimental Protocol
Protocol: Chlorination of 4-Hydroxyquinoline using Thionyl Chloride with Catalytic DMF
This protocol describes a robust method for converting a quinolinone to a chloroquinoline under conditions that are often milder than refluxing in neat POCl₃.
Materials:
-
4-Hydroxyquinoline (1.0 eq)
-
Thionyl Chloride (SOCl₂, 5.0-10.0 eq)
-
N,N-Dimethylformamide (DMF, 0.1 eq)
-
Anhydrous Toluene (if used as solvent)
-
Dichloromethane (DCM) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxyquinoline (1.0 eq). The system should be under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: Add anhydrous toluene (if desired) followed by the slow, dropwise addition of thionyl chloride (5.0 eq) at room temperature. The mixture may become a thick slurry.
-
Catalyst Addition: Slowly add catalytic DMF (0.1 eq). Effervescence (evolution of SO₂ and HCl) may be observed.
-
Heating: Heat the reaction mixture to reflux (or a lower target temperature, e.g., 80°C) and monitor the progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-6 hours.
-
Work-up (Quench):
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully concentrate the mixture in vacuo using a rotary evaporator. Crucially, use a base trap (e.g., a drying tube filled with NaOH pellets or a bubbler with NaOH solution) to neutralize the acidic gases before they reach the vacuum pump.
-
Dissolve the resulting crude residue in dichloromethane (DCM).
-
In a separate flask, prepare a mixture of crushed ice and saturated NaHCO₃ solution.
-
Slowly and with vigorous stirring, add the DCM solution of the crude product to the ice/bicarbonate mixture. Continue stirring until all effervescence ceases and the aqueous layer is basic (pH > 8).
-
-
Extraction and Isolation:
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 4-chloroquinoline.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).
References
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B. Available at: [Link]
-
Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. ResearchGate. Available at: [Link]
-
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: [Link]
-
Deoxygenative chlorination of pyridine N‐oxide. ResearchGate. Available at: [Link]
-
Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. Available at: [Link]
-
Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega. Available at: [Link]
-
Reactions of thionyl chloride with C-methyl heterocycles. Part 1. The formation of dichloro(2-quinolyl)methanesulphenyl chlorides from 2-methylquinolines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzo[6][10]oxathioles and their transformations. ResearchGate. Available at: [Link]
-
Recent Advances in Chlorination: Novel Reagents and Methods from the Last Decade. Synthesis. Available at: [Link]
-
Green Synthesis of Heterocyclic Compounds. ResearchGate. Available at: [Link]
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What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. Available at: [Link]
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Thionyl chloride. Wikipedia. Available at: [Link]
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Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. Master Organic Chemistry. Available at: [Link]
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Oxalyl chloride. Wikipedia. Available at: [Link]
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SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. Available at: [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]
-
Phosphinate chemistry in the 21st century: a viable alternative to the use of phosphorus trichloride in organophosphorus synthesis. PubMed. Available at: [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]
-
Thionyl chloride – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Oxalyl Chloride: A Versatile Reagent in Organic Transformations. ResearchGate. Available at: [Link]
-
THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. PJSIR. Available at: [Link]
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Reaction of quinine 2 with SOCl2, with intramolecular attack of the... ResearchGate. Available at: [Link]
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-
SOCl2 mechanism. Reddit. Available at: [Link]
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Phosphoryl chloride. Wikipedia. Available at: [Link]
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Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]
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Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]
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Green methods for synthesis of various Heterocycles: Sustainable approach. International Journal of Chemical Studies. Available at: [Link]
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PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. NJ.gov. Available at: [Link]
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Managing reaction temperature in the Gould-Jacobs cyclization step
Welcome to the technical support resource for the Gould-Jacobs reaction. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this powerful reaction for the synthesis of quinolines and their derivatives. Here, we provide in-depth, field-tested insights into managing the critical cyclization step, with a particular focus on the nuances of reaction temperature. Our goal is to equip you with the knowledge to not only troubleshoot common issues but also to proactively optimize your reaction conditions for higher yields and purity.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the thermal aspects of the Gould-Jacobs reaction, providing a foundational understanding for both new and experienced users.
Q1: Why is high temperature essential for the Gould-Jacobs cyclization step?
A1: The cyclization in the Gould-Jacobs reaction is a thermally induced 6-electron electrocyclization.[1][2][3] This intramolecular reaction requires a significant energy input to overcome the activation energy barrier for ring closure.[4][5] High temperatures, often exceeding 250 °C, provide the necessary thermal energy for the anilidomethylenemalonic ester intermediate to adopt the correct conformation and undergo cyclization to form the quinoline ring system.[3]
Q2: What are the risks associated with excessively high reaction temperatures?
A2: While heat is necessary, excessive temperatures can be detrimental. The primary risks include thermal decomposition of the aniline starting material or the quinoline product, leading to tar formation and reduced yields.[6][7] Side reactions, such as undesired isomer formation or polymerization, can also become more prevalent at very high temperatures.[7] A careful balance must be struck to ensure the reaction proceeds efficiently without significant degradation.[6]
Q3: What are common high-boiling solvents used for this reaction, and why are they chosen?
A3: High-boiling, inert solvents are crucial for achieving the necessary reaction temperatures while maintaining a homogenous reaction mixture. Commonly used solvents include diphenyl ether, mineral oil, and Dowtherm A.[7][8][9] These solvents are selected for their high boiling points (typically >250 °C) and their chemical inertness under the harsh reaction conditions, preventing them from participating in side reactions.
Q4: Can microwave irradiation be used as an alternative to conventional heating?
A4: Yes, microwave irradiation has emerged as a highly effective alternative for the Gould-Jacobs cyclization.[3][10] Microwave heating can significantly reduce reaction times and often leads to improved yields and purities by providing rapid and uniform heating.[6][10] This method allows for precise temperature control and can be a valuable tool for optimizing the reaction.[11]
Q5: How do substituents on the aniline ring affect the required cyclization temperature?
A5: The electronic nature of substituents on the aniline ring plays a significant role. Electron-donating groups (EDGs) at the meta-position can facilitate the electrophilic aromatic substitution character of the cyclization, potentially allowing for slightly lower reaction temperatures.[1] Conversely, electron-withdrawing groups (EWGs) can deactivate the ring, necessitating more forcing conditions, such as higher temperatures or longer reaction times, to achieve cyclization.[7]
Troubleshooting Guide: Temperature-Related Issues in the Gould-Jacobs Cyclization
This guide provides a structured, question-and-answer approach to diagnosing and resolving specific problems encountered during the Gould-Jacobs cyclization, with a focus on temperature management.
Problem 1: Low or No Yield of the Desired Quinolone Product
Q: I've run my Gould-Jacobs cyclization, but my yield is very low, or I'm only recovering the uncyclized intermediate. What temperature-related factors should I investigate?
A: This is a common issue that often points to insufficient thermal energy.
Causality & Troubleshooting Steps:
-
Insufficient Reaction Temperature: The most straightforward cause is a reaction temperature that is too low to overcome the activation energy for cyclization.
-
Solution: Gradually increase the reaction temperature in increments of 10-15 °C. Monitor the reaction progress by thin-layer chromatography (TLC) to observe the consumption of the intermediate and the formation of the product. Be mindful of the potential for decomposition at excessively high temperatures.[6]
-
-
Inadequate Reaction Time at Temperature: Even at an appropriate temperature, the reaction may not have been held at that temperature for a sufficient duration to go to completion.
-
Solution: Increase the reaction time. A thorough time-temperature study is often necessary to optimize the yield.[6] It's possible that a slightly lower temperature for a longer period may yield better results than a higher temperature for a shorter time, especially if the product is thermally sensitive.[7]
-
-
Poor Heat Transfer: Inefficient heat transfer can lead to localized "cold spots" in the reaction vessel, preventing a uniform reaction.
-
Solution: Ensure vigorous stirring to maintain a homogenous temperature throughout the reaction mixture. For viscous reaction mixtures, consider using a mechanical stirrer. When using a heating mantle, ensure good contact with the flask and consider using a sand bath for more uniform heating.
-
Problem 2: Significant Formation of Tar and Dark-Colored Impurities
Q: My reaction mixture has turned into a dark, tarry mess, and isolating the product is difficult. How can I mitigate this?
A: Tar formation is a clear indication of thermal decomposition.
Causality & Troubleshooting Steps:
-
Excessive Reaction Temperature: The most likely culprit is a reaction temperature that is too high, causing the starting materials, intermediates, or the final product to decompose.[6]
-
Solution: Reduce the reaction temperature. As a starting point, try decreasing the temperature by 20 °C and increasing the reaction time. The goal is to find the minimum temperature required for efficient cyclization.
-
-
Prolonged Exposure to High Temperature: Even at a seemingly optimal temperature, extended reaction times can lead to gradual decomposition.
-
Solution: Optimize the reaction time. Once the reaction has reached completion (as determined by TLC), cool it down promptly. Unnecessary heating will only contribute to impurity formation.
-
-
Atmosphere Control: The presence of oxygen at high temperatures can promote oxidative decomposition pathways.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
-
Problem 3: Formation of an Undesired Regioisomer
Q: I am using a meta-substituted aniline and obtaining a mixture of quinolone regioisomers. Can temperature influence the regioselectivity?
A: Temperature can indeed play a role in the regioselectivity of the cyclization, which is often governed by a delicate balance of kinetic and thermodynamic control.
Causality & Troubleshooting Steps:
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction may favor the kinetically controlled product (the isomer that forms faster). At higher temperatures, the thermodynamically controlled product (the more stable isomer) may be favored as the reaction becomes more reversible, allowing for equilibration.[12][13]
-
Solution: Experiment with a range of temperatures. A lower temperature may favor the formation of one isomer, while a higher temperature may favor the other. It's important to note that steric and electronic factors of the substituent are the primary drivers of regioselectivity.[7]
-
-
Solvent Effects: The choice of solvent can influence the transition state energies for the formation of different isomers.
-
Solution: While not strictly a temperature adjustment, consider screening different high-boiling solvents. A change in the solvent environment can sometimes alter the isomeric ratio.
-
Experimental Protocols & Data
Protocol 1: General Procedure for a Thermally Controlled Gould-Jacobs Cyclization
-
Setup: In a fume hood, equip a three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with an inert gas inlet, and a thermocouple connected to a temperature controller.
-
Charging Reactants: To the flask, add the anilidomethylenemalonate intermediate and a high-boiling solvent (e.g., diphenyl ether).
-
Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen) for 10-15 minutes.
-
Heating: Begin stirring and heat the mixture to the target temperature (e.g., 250 °C).
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (carefully and with appropriate personal protective equipment) and analyzing them by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling and can be collected by filtration. If the product remains in solution, standard extraction and purification procedures should be followed.
Table 1: Recommended Starting Temperatures for Gould-Jacobs Cyclization
| Aniline Substituent | Substituent Position | Recommended Starting Temperature Range (°C) | Notes |
| Electron-Donating (e.g., -OCH₃, -CH₃) | meta | 230 - 250 | Reaction is generally facilitated. |
| Unsubstituted | - | 240 - 260 | Standard conditions. |
| Electron-Withdrawing (e.g., -Cl, -CF₃) | meta | 250 - 280 | More forcing conditions may be required. |
Visualizing the Process
Gould-Jacobs Reaction Pathway
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. vallance.chem.ox.ac.uk [vallance.chem.ox.ac.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. ablelab.eu [ablelab.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate
Welcome to the dedicated technical support center for the purification of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing expert insights and practical solutions to common challenges encountered during the purification of this important quinoline derivative. Our goal is to equip you with the knowledge to diagnose and resolve issues, ensuring the highest purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of the crude Ethyl 4-chloro-6-ethylquinoline-3-carboxylate?
A1: The synthesis of the quinoline core of this molecule is typically achieved through the Gould-Jacobs reaction.[1][2] This involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[1][3][4] The subsequent chlorination of the 4-hydroxyquinoline intermediate, often using reagents like phosphorus oxychloride (POCl₃), yields the desired 4-chloro derivative.[5][6]
Q2: What are the primary impurities I should expect in my crude product?
A2: Impurities can arise from several sources during the synthesis. Common impurities include:
-
Unreacted starting materials: Incomplete reactions can leave residual aniline or malonic ester derivatives.[7]
-
The 4-hydroxy precursor: Incomplete chlorination will result in the presence of Ethyl 4-hydroxy-6-ethylquinoline-3-carboxylate.
-
Hydrolyzed product: The ethyl ester is susceptible to hydrolysis, especially in the presence of acid or base, leading to the formation of 4-chloro-6-ethylquinoline-3-carboxylic acid.[8]
-
Decarboxylated byproducts: Under harsh thermal conditions, the carboxylic acid impurity can further decarboxylate.[9][10]
-
Polymeric or tarry substances: These can form under the high temperatures often used for the cyclization step.[7][11]
Q3: What are the recommended primary purification techniques for this compound?
A3: The two most effective and commonly used purification techniques for quinoline derivatives like this are:
-
Recrystallization: This is often the first method to try, especially for removing minor impurities and obtaining crystalline material. The choice of solvent is critical.[12][13]
-
Column Chromatography: For complex mixtures or to separate compounds with similar polarities, silica gel column chromatography is the preferred method.[5][7][14]
Troubleshooting Guide: Purification Issues and Solutions
This section provides a detailed, question-and-answer formatted guide to address specific problems you may encounter during the purification of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate.
Issue 1: Low Yield After Recrystallization
Q: I am losing a significant amount of my product during recrystallization. What are the likely causes and how can I improve my yield?
A: Significant product loss during recrystallization is a common issue and can usually be attributed to a few key factors:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. If the compound is too soluble at room temperature, you will lose a substantial amount in the mother liquor.
-
Using an Excessive Amount of Solvent: Using more solvent than necessary to dissolve the compound at high temperature will result in a lower recovery upon cooling.
-
Premature Crystallization: If the solution cools too quickly, especially during filtration, the product can crash out, trapping impurities.
-
Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature can leave a significant amount of product dissolved in the solvent.
Solutions:
-
Optimize the Solvent System:
-
Minimize Solvent Volume:
-
Add the hot solvent portion-wise to your crude product until it just dissolves. This ensures you are at the saturation point.
-
-
Prevent Premature Crystallization:
-
Use a pre-heated funnel for hot filtration to remove insoluble impurities.
-
Keep the solution warm during this process.
-
-
Maximize Crystal Formation:
-
Allow the solution to cool slowly to room temperature to form well-defined crystals.
-
Subsequently, place the flask in an ice bath or refrigerator to maximize the yield of precipitated product.
-
Issue 2: Oily Product Instead of Crystals
Q: My product is "oiling out" during recrystallization instead of forming solid crystals. Why is this happening and what can I do?
A: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. The resulting liquid is often immiscible with the solvent.
Solutions:
-
Lower the Temperature of Crystallization: If the boiling point of your solvent is too high, the compound may be melting. Switch to a lower-boiling solvent.
-
Increase the Solvent Volume: The presence of impurities can lower the melting point of your compound. Adding more solvent can sometimes resolve this by lowering the saturation temperature.
-
Modify the Solvent System: Try using a solvent mixture. Dissolve the oil in a good solvent and then slowly add a poor solvent (an anti-solvent) at a slightly elevated temperature until turbidity is observed. Then, allow it to cool slowly.[12]
-
Seed the Solution: Introduce a small, pure crystal of the desired compound to the cooled solution to induce crystallization.
-
Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Issue 3: Incomplete Separation by Column Chromatography
Q: I am running a silica gel column, but my desired product is co-eluting with an impurity. How can I improve the separation?
A: Co-elution is a common challenge in column chromatography and indicates that the chosen mobile phase is not providing sufficient resolution between your compound and the impurity.
Troubleshooting Workflow for Column Chromatography:
Caption: Troubleshooting workflow for co-elution in column chromatography.
Recommended Solvent Systems for TLC and Column Chromatography:
| Solvent System (v/v) | Typical Application |
| Hexane / Ethyl Acetate (e.g., 9:1 to 7:3) | Good starting point for separating moderately polar compounds. |
| Dichloromethane / Methanol (e.g., 99:1 to 95:5) | Effective for more polar compounds or when hexane/EtOAc fails. |
| Toluene / Ethyl Acetate (e.g., 9:1 to 8:2) | Can offer different selectivity due to the aromatic nature of toluene. |
Always perform Thin Layer Chromatography (TLC) first to determine the optimal solvent system before committing to a large-scale column.
Issue 4: Product Degradation on Silica Gel
Q: My product seems to be degrading on the silica gel column, as I am observing new, more polar spots on my TLC plates of the collected fractions. What is causing this?
A: Silica gel is acidic and can catalyze the degradation of sensitive compounds. For a molecule like Ethyl 4-chloro-6-ethylquinoline-3-carboxylate, the acidic nature of silica can potentially lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Solutions:
-
Deactivate the Silica Gel:
-
Prepare a slurry of silica gel in your chosen mobile phase and add 1-2% triethylamine (or another volatile base) to neutralize the acidic sites.
-
Run the column with a mobile phase that also contains a small percentage (e.g., 0.5%) of triethylamine. This is particularly effective for basic compounds like quinolines.
-
-
Use an Alternative Stationary Phase:
-
Consider using neutral alumina instead of silica gel. Perform TLC on alumina plates first to see if separation is feasible.
-
-
Minimize Contact Time:
-
Use flash column chromatography, applying pressure to speed up the elution. This reduces the time your compound spends in contact with the stationary phase.
-
Issue 5: Identifying the 4-Hydroxy Impurity
Q: I suspect my product is contaminated with the 4-hydroxy precursor. How can I confirm its presence and remove it?
A: The 4-hydroxy impurity (Ethyl 4-hydroxy-6-ethylquinoline-3-carboxylate) is a common byproduct of incomplete chlorination.
Identification and Removal Workflow:
Caption: Workflow for identifying and removing the 4-hydroxy impurity.
Spectroscopic Clues:
-
¹H NMR: The 4-hydroxy quinoline may exist in its keto tautomer (a quinolone). Look for a broad NH proton signal. The aromatic protons will also have slightly different chemical shifts compared to the 4-chloro product.
-
Mass Spectrometry: The molecular weight of the 4-hydroxy impurity will be lower than the 4-chloro product (loss of Cl, gain of OH).
Removal:
-
Column Chromatography: Due to the significant difference in polarity (the hydroxyl group is much more polar than the chloro group), separation by silica gel chromatography is usually straightforward.
-
Base Wash: In some cases, a dilute aqueous base wash during the workup can help remove the more acidic 4-hydroxy compound, but this risks hydrolyzing the ethyl ester of your desired product. This method should be approached with caution.
References
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
Wikiwand. Gould–Jacobs reaction. [Link]
-
Wiley Online Library. Gould-Jacobs Reaction. [Link]
-
The Royal Society of Chemistry. Supporting Information for Organic & Biomolecular Chemistry. [Link]
-
Cambridge University Press. Gould-Jacobs Reaction. [Link]
-
YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]
-
Der Pharma Chemica. Synthesis and biological screening of some novel Quinoline derivatives. [Link]
- Google Patents. Quinoline compounds and process of making same.
-
SciSpace. Synthesis of derivatives of quinoline. [Link]
- Google Patents.
- Google Patents. New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
-
ACS Publications. Products and kinetics of decarboxylation of activated and unactivated aromatic cuprous carboxylates in pyridine and in quinoline. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
PubChem. Ethyl 4-chloro-3-methyl-quinoline-6-carboxylate. [Link]
-
ResearchGate. An unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate. [Link]
-
SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. [Link]
-
ResearchGate. Mercuration of quinoline give different isomers how could these isomers separated. [Link]
-
Horizon IRD. Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. [Link]
-
PubChemLite. Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate (C14H14ClNO3). [Link]
-
MolPort. Compound ethyl 4-(3-chloro-4-methylanilino)-6-ethoxyquinoline-3-carboxylate. [Link]
-
NIH. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. [Link]
-
MDPI. Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Biotage. AN56 Gould Jacobs Quinoline forming reaction. [Link]
-
ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]
-
NIH. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. [Link]
-
Wikipedia. Quinoline. [Link]
- Google Patents. Process for the hydrolysis of quinolone carboxylic esters.
-
Journal of the American Chemical Society. Copper-quinoline decarboxylation. [Link]
-
ACS Publications. Decarboxylation of Malonic Acid in Quinoline and Related Media. [Link]
-
NIH. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. [Link]
-
NIH. Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. [Link]
-
ResearchGate. (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. [Link]
-
African Rock Art. Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. 4-Chloroquinoline-6-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 6. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 9. CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. researchgate.net [researchgate.net]
Identifying and characterizing byproducts in Ethyl 4-chloro-6-ethylquinoline-3-carboxylate synthesis
Answering the user's request.## Technical Support Center: Synthesis of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, with a specific focus on identifying, characterizing, and mitigating the formation of common byproducts. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for Ethyl 4-chloro-6-ethylquinoline-3-carboxylate?
The most established and versatile method for synthesizing the quinoline core of this molecule is the Gould-Jacobs reaction , followed by a chlorination step.[1][2] The process can be broken down into three key stages:
-
Condensation: 4-ethylaniline is reacted with diethyl ethoxymethylenemalonate (DEEM). This step involves a nucleophilic attack from the aniline's amino group onto DEEM, followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[3]
-
Thermal Cyclization: The intermediate is heated in a high-boiling point solvent (e.g., Dowtherm A, diphenyl ether) to temperatures typically exceeding 250 °C.[3][4] This high thermal energy drives a 6-electron electrocyclization to form the quinoline ring, yielding Ethyl 4-hydroxy-6-ethylquinoline-3-carboxylate.
-
Chlorination: The resulting 4-hydroxyquinoline is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to replace the hydroxyl group at the C4 position with a chlorine atom, yielding the final product.[5]
Caption: Overall synthesis scheme for Ethyl 4-chloro-6-ethylquinoline-3-carboxylate.
Q2: What are the primary mechanisms that lead to byproduct formation in this synthesis?
Byproduct formation can occur at every stage of the synthesis. Understanding the underlying mechanisms is crucial for troubleshooting:
-
Incomplete Reactions: The most common source of impurities is an incomplete reaction. The uncyclized anilidomethylenemalonate intermediate from Step 1 can carry over if cyclization temperatures are too low or reaction times are too short.[3] Similarly, the 4-hydroxyquinoline precursor is a frequent impurity in the final product if the chlorination step does not go to completion.
-
Side Reactions during Cyclization: The high temperatures required for cyclization can promote side reactions. While the Gould-Jacobs reaction is generally robust, prolonged exposure to extreme heat can lead to thermal degradation and the formation of tarry substances, complicating purification.[6]
-
Hydrolysis: The ester group at the C3 position and the chloro group at the C4 position are both susceptible to hydrolysis. During the workup of the chlorination step, exposure to water or non-neutral pH can convert the C4-chloro group back to a C4-hydroxyl group or hydrolyze the ethyl ester to a carboxylic acid.[7][8]
-
Decarboxylation: Although less common for the ester, the corresponding quinoline-3-carboxylic acid (formed via hydrolysis) can undergo decarboxylation under harsh thermal or acidic/basic conditions to yield a byproduct lacking the substituent at the C3 position.[9][10]
Q3: Which analytical techniques are most effective for identifying and quantifying these byproducts?
A multi-pronged analytical approach is recommended for comprehensive characterization:
-
Thin-Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring. It allows for the qualitative assessment of the consumption of starting materials and the formation of products and byproducts.[11]
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final product and quantifying impurities. When coupled with a UV detector, it provides accurate percentage area data for each component.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for byproduct identification. It separates the components of the mixture and provides the molecular weight of each, which is critical for proposing the structures of unknown impurities.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and for characterizing the precise structure of isolated byproducts. For example, the disappearance of the broad -OH proton signal and characteristic shifts in the aromatic region confirm successful chlorination.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence or absence of key functional groups. For instance, a successful chlorination will show the disappearance of the O-H stretch from the 4-hydroxy precursor.[13]
Troubleshooting Guide: Common Experimental Issues
Problem 1: After the thermal cyclization step, my yield is low and TLC shows a major spot between my starting aniline and the desired 4-hydroxyquinoline product.
-
Q: What is this intermediate spot and why is it forming?
-
A: This spot is almost certainly the uncyclized anilidomethylenemalonate intermediate . Its formation indicates that the initial condensation reaction was successful, but the subsequent 6-electron electrocyclization did not proceed to completion. The primary cause is insufficient thermal energy. The energy barrier for this intramolecular ring-closing reaction is substantial, often requiring temperatures of 250 °C or higher.[3]
-
-
Q: How can I drive the cyclization to completion?
-
A:
-
Verify Temperature: Ensure your high-boiling solvent (e.g., diphenyl ether, Dowtherm A) is reaching the target temperature of ~250-260 °C. Use a high-temperature thermometer placed directly in the reaction mixture.
-
Increase Reaction Time: If the temperature is correct, extend the reaction time. Monitor the reaction by TLC every 30-60 minutes until the intermediate spot is no longer visible.
-
Ensure Efficient Ethanol Removal: The cyclization reaction eliminates a molecule of ethanol.[2] Ensuring this ethanol is distilled out of the reaction mixture as it forms can help drive the equilibrium toward the cyclized product. Use a Dean-Stark trap or a short-path distillation head.
-
-
Problem 2: My final product after chlorination is contaminated with a significant amount of a less-polar impurity (higher Rf on TLC) that has the molecular weight of the starting 4-hydroxyquinoline.
-
Q: Why is my chlorination incomplete, and how can I improve it?
-
A: This indicates a failure to fully convert the 4-hydroxy group to the 4-chloro group. Several factors can cause this:
-
Moisture Contamination: Phosphorus oxychloride (POCl₃) reacts vigorously with water. Any moisture in your starting material, solvent, or glassware will consume the reagent, rendering it unavailable for the desired reaction. Always use flame-dried glassware and anhydrous starting materials.
-
Insufficient Reagent: The stoichiometry may be insufficient. Increase the equivalents of POCl₃ (e.g., from 3 eq. to 5 eq.) to ensure there is an excess to drive the reaction forward.
-
Suboptimal Temperature/Time: The reaction may require more forcing conditions. Increase the reaction temperature (e.g., to reflux, ~110 °C) or extend the reaction time. Monitor by TLC until the starting material spot has completely disappeared. A typical procedure involves heating for 3 hours at 120°C.[5]
-
-
Problem 3: LC-MS analysis of my final product shows an impurity with a mass of [M-28] and another at [M-72]. What are these byproducts?
-
Q: What chemical transformations correspond to these mass losses?
-
A: These mass losses point to hydrolysis and subsequent decarboxylation.
-
[M-28] (Loss of C₂H₄): This corresponds to the hydrolysis of the ethyl ester to a carboxylic acid. This typically occurs during aqueous workup, especially if the solution becomes basic. The mass difference is calculated from the loss of the ethyl group (-29 Da) and the addition of a proton (+1 Da). More accurately, it's the loss of ethylene from the ethyl carboxylate.
-
[M-72] (Loss of C₃H₄O₂): This corresponds to the hydrolysis of the ester followed by decarboxylation . The carboxylic acid intermediate, if formed, can lose CO₂ (-44 Da) under thermal stress or acidic conditions during workup. The total mass loss is from the entire ethyl carboxylate group (-73 Da) plus a proton (+1 Da).
-
-
-
Q: How can I prevent the formation of these hydrolysis-related byproducts?
-
A:
-
Careful Workup: When quenching the POCl₃ reaction, do so slowly by pouring the reaction mixture onto crushed ice.
-
Control pH: Neutralize the acidic mixture carefully with a saturated base solution (e.g., NaHCO₃) while keeping the temperature low. Avoid making the solution strongly basic, as this will accelerate ester hydrolysis.
-
Minimize Water Contact Time: Perform the extraction with an organic solvent (e.g., ethyl acetate) promptly after neutralization. Dry the combined organic layers thoroughly with a drying agent like anhydrous sodium sulfate before solvent evaporation.[5]
-
-
Data Summary and Key Protocols
Table 1: Common Byproducts and Their Identification Markers
| Byproduct Name | Typical Origin | Δ Mass from Product (Da) | Key Identification Method |
| Ethyl 4-hydroxy-6-ethylquinoline-3-carboxylate | Incomplete Chlorination | -17 (Cl replaced by OH) | LC-MS, NMR |
| Diethyl 2-((4-ethylphenylamino)methylene)malonate | Incomplete Cyclization | +53 | LC-MS, TLC |
| 4-Chloro-6-ethylquinoline-3-carboxylic acid | Ester Hydrolysis | -28 | LC-MS |
| 4-Chloro-6-ethylquinoline | Hydrolysis & Decarboxylation | -72 | LC-MS, GC-MS |
Protocol 1: Step-by-Step Workflow for Byproduct Identification via HPLC-MS
This protocol provides a self-validating system for identifying impurities.
-
Sample Preparation:
-
Prepare a stock solution of your crude final product in a suitable solvent (e.g., acetonitrile or methanol) at ~1 mg/mL.
-
Prepare separate ~1 mg/mL solutions of your key starting materials: 4-ethylaniline and the purified Ethyl 4-hydroxy-6-ethylquinoline-3-carboxylate precursor.
-
-
HPLC Method Setup (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
-
MS Method Setup (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Scan Range: 100 - 500 m/z.
-
-
Analysis Execution:
-
Inject the standard solution of the 4-hydroxy precursor to determine its retention time and confirm its mass.
-
Inject the standard solution of 4-ethylaniline to determine its retention time.
-
Inject the crude product sample.
-
-
Data Interpretation:
-
Identify the main peak corresponding to your product.
-
Identify impurity peaks. Compare their retention times to your standards for positive identification of unreacted precursors.
-
For unknown peaks, analyze the mass spectrum. Calculate the mass difference from your expected product to hypothesize the byproduct structure based on the common pathways described in Table 1.
-
Caption: A decision-tree workflow for troubleshooting common byproducts.
References
-
D. S. B. Gowda, B. C. Ganesh, and K. S. Sharath Kumar, "Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline," DUT Open Scholar, 2015. [Link]
-
P. K. S. Prakash, K. C. Rajanna, and M. M. Ali, "Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation," Indian Journal of Chemistry, 2005. [Link]
-
S. Kumar, "Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives," International Journal for Multidisciplinary Research, 2025. [Link]
-
Wikiwand, "Gould–Jacobs reaction," Wikiwand. [Link]
-
Name Reactions in Organic Synthesis, "Gould-Jacobs Reaction," Cambridge University Press. [Link]
-
ResearchGate, "Gould–Jacobs reaction | Request PDF," ResearchGate. [Link]
-
Wikipedia, "Gould–Jacobs reaction," Wikipedia. [Link]
- Google Patents, "CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue," Google P
-
ResearchGate, "Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods," ResearchGate. [Link]
-
ResearchGate, "How can i do Vilsemier-Haack reaction for Quinoline Synthesis?," ResearchGate. [Link]
-
International Journal of Chemical Studies, "Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations," International Journal of Chemical Studies, 2021. [Link]
-
Vedantu, "Quinoline: Structure, Properties & Uses Explained," Vedantu. [Link]
-
Pharmaffiliates, "Quinoline-impurities," Pharmaffiliates. [Link]
-
American Chemical Society, "Products and kinetics of decarboxylation of activated and unactivated aromatic cuprous carboxylates in pyridine and in quinoline," ACS Publications. [Link]
-
ResearchGate, "Synthesis and characterization of new quinoline monomers," ResearchGate. [Link]
-
Mol-Instincts, "Compound ethyl 4-(3-chloro-4-methylanilino)-6-ethoxyquinoline-3-carboxylate," Mol-Instincts. [Link]
-
National Institutes of Health, "Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate," PMC - NIH. [Link]
-
ResearchGate, "An unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate," ResearchGate. [Link]
-
PubMed Central, "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review," PubMed Central. [Link]
-
PubChem, "Ethyl 4-chloro-3-methyl-quinoline-6-carboxylate," PubChem. [Link]
-
PubMed, "Determination of aniline and quinoline compounds in textiles," PubMed. [Link]
- Google Patents, "WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters," Google P
-
Journal of the American Chemical Society, "Copper-quinoline decarboxylation," JACS. [Link]
-
PrepChem.com, "Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate," PrepChem.com. [Link]
-
ACS Publications, "Decarboxylation of Malonic Acid in Quinoline and Related Media," ACS Publications. [Link]
-
IIP Series, "SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW," IIP Series. [Link]
-
ResearchGate, "(PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate," ResearchGate. [Link]
-
Anti-Cancer Agents in Medicinal Chemistry, "Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent," Bentham Science. [Link]
-
Organic Chemistry Portal, "Synthesis of quinolines," Organic Chemistry Portal. [Link]
-
Slideshare, "synthesis of quinoline derivatives and its applications," Slideshare. [Link]
-
PMC - NIH, "Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli," PMC - NIH. [Link]
-
African Rock Art, "Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate," African Rock Art. [Link]
-
PMC - NIH, "Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate," PMC - NIH. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. 4-Chloroquinoline-6-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 8. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Determination of aniline and quinoline compounds in textiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. openscholar.dut.ac.za [openscholar.dut.ac.za]
Optimization of solvent conditions for quinoline-3-carboxylate synthesis
Technical Support Center: Synthesis of Quinoline-3-Carboxylates
A Senior Application Scientist's Guide to Solvent Optimization
Welcome to the technical support center for quinoline-3-carboxylate synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this critical heterocyclic scaffold. The quinoline core is a privileged structure in drug discovery, and its successful synthesis often hinges on a nuanced understanding of the reaction environment.[1][2]
Solvent selection is not merely about dissolving reactants; it is a critical parameter that dictates reaction pathways, influences transition states, moderates reactivity, and ultimately determines the yield and purity of your final product. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to empower you to overcome common challenges related to solvent conditions.
Frequently Asked Questions (FAQs): The Role of the Solvent
This section addresses fundamental questions regarding the choice of solvent in key quinoline-3-carboxylate syntheses like the Friedländer Annulation and the Gould-Jacobs reaction.
Q1: Why is solvent selection so critical in quinoline-3-carboxylate synthesis?
A1: The solvent is an active participant in the reaction, influencing several key factors:
-
Solubility: Reactants, particularly poly-functionalized anilines and carbonyl compounds, may have disparate polarities. Ensuring all components remain in solution is essential for reaction kinetics. Poor solubility is a common cause of low or stalled reactions.[3]
-
Reaction Mechanism and Kinetics: The solvent's polarity and proticity can stabilize or destabilize intermediates and transition states, directly impacting the reaction rate. For instance, polar solvents can accelerate steps involving charge separation.[4]
-
Side Reaction Control: Many quinoline syntheses are prone to side reactions, such as the aldol self-condensation of ketone starting materials or the acid-catalyzed polymerization of intermediates.[5][6] A well-chosen solvent can suppress these undesired pathways. For example, using a biphasic medium can sequester a reactive carbonyl compound in an organic phase, minimizing its self-polymerization in the acidic aqueous phase.[5][6]
-
Temperature Control: Many syntheses, especially the thermal cyclization step in the Gould-Jacobs reaction, require high temperatures (often >200 °C).[7] The solvent's boiling point must be high enough to achieve the necessary reaction temperature safely.
Q2: What are the primary solvent properties to consider for these syntheses?
A2: You should evaluate solvents based on four key properties:
-
Polarity (Dielectric Constant): Determines the ability to solvate charged or polar species. Polar aprotic solvents like DMF or DMSO are excellent for dissolving a wide range of reactants but can be difficult to remove.[3] Non-polar solvents like toluene or xylene are ideal for reactions where water removal is necessary.
-
Proticity: Protic solvents (e.g., ethanol, water, acetic acid) have acidic protons and can act as proton donors or participate in hydrogen bonding, which can be crucial for certain catalytic cycles. Acetic acid, for instance, can serve as both a solvent and an acid catalyst.[8] Aprotic solvents lack these acidic protons.
-
Boiling Point: Must be appropriate for the required reaction temperature. High-boiling solvents like mineral oil, Dowtherm A, or 1,2,4-trichlorobenzene are often required for thermal cyclization steps that demand temperatures exceeding 250°C.[7]
-
Coordinating Ability: Some solvents can coordinate to metal catalysts, influencing their activity and selectivity. This is a key consideration in modern transition-metal-catalyzed quinoline syntheses.
Q3: Are "green" solvents or solvent-free conditions viable for quinoline synthesis?
A3: Yes, increasingly so. The principles of green chemistry have driven significant innovation in this area.
-
Water: For certain Friedländer reactions, conducting the synthesis in water under catalyst-free conditions at elevated temperatures has been shown to produce excellent yields.[5]
-
Ethanol: As a bio-based solvent with intermediate polarity and relatively low toxicity, ethanol is a good green alternative for many condensation steps.[9]
-
Solvent-Free Conditions: Many modern protocols utilize microwave irradiation or high-efficiency catalysts (like molecular iodine or p-toluenesulfonic acid) that enable the reaction to proceed neatly (solvent-free), reducing waste and simplifying work-up.[10][11] This approach is particularly effective for small-scale synthesis.
Troubleshooting Guide: From Low Yields to Complex Impurity Profiles
Encountering issues during synthesis is a common part of research. This section provides a systematic, cause-and-effect approach to diagnosing and solving solvent-related problems.
Problem 1: Very Low or No Product Yield
This is the most frequent challenge. Before altering catalysts or substrates, always re-evaluate your solvent choice.
-
Symptom A: Starting materials are largely unreacted (confirmed by TLC or LC-MS).
-
Underlying Cause: Poor solubility of one or more reactants. The reaction cannot proceed if the components are not in the same phase.
-
Scientific Rationale: The collision frequency of reactants is proportional to their concentration in the solution phase. If a reactant has poor solubility, its effective concentration is too low for the reaction to proceed at a reasonable rate.
-
Solution Pathway:
-
Assess Polarity Mismatch: Analyze the polarity of your starting materials. If you are reacting a non-polar aniline with a polar dicarbonyl compound in a low-polarity solvent like toluene, solubility may be the issue.
-
Switch to a More Polar Solvent: To improve solubility, consider switching to a more polar solvent. For many Friedländer-type reactions, polar aprotic solvents like DMF or NMP can be effective, especially in microwave-assisted protocols.[3]
-
Consider a Solvent Blend: Sometimes a mixture of solvents provides the optimal balance of solubility for all components.
-
-
-
Symptom B: Significant formation of a tar-like, polymeric substance.
-
Underlying Cause: Acid-catalyzed polymerization or degradation of starting materials or intermediates. This is notoriously common in reactions like the Skraup or Doebner-von Miller synthesis.[6]
-
Scientific Rationale: Harsh acidic conditions and high temperatures can promote the self-condensation and subsequent polymerization of reactive species like α,β-unsaturated carbonyls, which are intermediates in many quinoline syntheses.
-
Solution Pathway:
-
Use a Biphasic Medium: Sequestering the sensitive carbonyl compound in an organic phase (e.g., toluene) while the acid catalyst remains in the aqueous phase can dramatically reduce polymerization and improve yields.[5][6]
-
Moderate Reaction Conditions: If possible, switch to a milder catalyst. If strong acid is required, ensure slow addition and efficient cooling to prevent thermal runaways that accelerate tar formation.[6]
-
-
Problem 2: Poor Regioselectivity in Reactions with Unsymmetrical Ketones
-
Symptom: A mixture of regioisomers is formed (e.g., in a Combes or Friedländer synthesis).
-
Underlying Cause: Condensation can occur on either side of the carbonyl group in an unsymmetrical ketone. This is governed by a delicate balance of steric and electronic factors in the transition state.[5]
-
Scientific Rationale: The solvent can influence the energy of the competing transition states. A bulky, non-polar solvent might amplify steric effects, potentially favoring condensation at the less-hindered α-carbon. Conversely, a polar, hydrogen-bond-donating solvent might stabilize a more polar transition state, favoring a different regioisomer.
-
Solution Pathway:
-
Systematic Solvent Screening: This is an area where empirical screening is highly effective. Test a range of solvents with varying polarities and coordinating abilities (e.g., hexane, toluene, THF, CH₂Cl₂, MeCN, EtOH, DMF).
-
Consider Ionic Liquids: Ionic liquids have been shown to be effective in controlling regioselectivity in some Friedländer annulations due to their highly structured and ordered solvent environment.[10]
-
-
Visual Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues related to solvent conditions.
Caption: Troubleshooting workflow for low-yield quinoline synthesis.
Data Summary: Solvent Effects in Quinoline Synthesis
The choice of solvent is highly dependent on the specific reaction (Gould-Jacobs, Friedländer, etc.) and the substrates involved. The following table provides a general guideline for common solvents and their applications.
| Solvent | Boiling Point (°C) | Type | Typical Use Case | Advantages & Rationale | Potential Issues |
| Ethanol | 78 | Polar Protic | Initial condensation steps (e.g., Friedländer, Gould-Jacobs). | Good general solubility for many substrates; "green" solvent.[9] | Low boiling point, unsuitable for high-temp cyclizations. Can participate in side reactions. |
| Toluene | 111 | Non-Polar Aprotic | Friedländer and Doebner-von Miller reactions. | Allows for azeotropic removal of water via Dean-Stark apparatus, driving equilibrium forward. | Limited solubility for highly polar substrates. |
| DMF | 153 | Polar Aprotic | Microwave-assisted Friedländer synthesis. | High dielectric constant improves solubility of diverse reactants; efficient microwave energy absorption.[3] | High boiling point makes it difficult to remove; can decompose at high temps. |
| Acetic Acid | 118 | Polar Protic | Friedländer synthesis with some substrates. | Acts as both a solvent and an acid catalyst, simplifying the reaction mixture.[8] | Corrosive; can lead to side reactions like N-acetylation. |
| Water | 100 | Polar Protic | Catalyst-free Friedländer synthesis. | The ultimate "green" solvent; can promote high yields for specific substrates at elevated temperatures.[5] | Requires high temperature/pressure; limited organic solubility. |
| Mineral Oil / Dowtherm A | >250 | Non-Polar Aprotic | Thermal cyclization in Gould-Jacobs reaction. | Extremely high boiling point allows for the high temperatures needed for electrocyclization.[7] | Viscous; difficult to remove during work-up, often requiring dilution and filtration. |
| Solvent-Free | N/A | N/A | Microwave-assisted or iodine-catalyzed reactions. | Reduces waste, simplifies purification, often accelerates reaction rates. | Only suitable for reactants that form a molten eutectic mixture or with solid-state catalysts. |
Experimental Protocols
The following protocols provide detailed, self-validating methodologies for key workflows in optimizing solvent conditions.
Protocol 1: High-Throughput Screening (HTS) of Solvents for Friedländer Annulation
This protocol uses a parallel synthesis approach to rapidly identify the optimal solvent for a new set of substrates.
Rationale: Screening multiple solvents simultaneously under identical conditions provides a direct and reliable comparison of their effects on reaction yield, minimizing variability from separate experiments.[12][13]
Materials:
-
2-aminoaryl ketone (1.0 equiv)
-
Active methylene compound (1.2 equiv)
-
Catalyst (e.g., p-TsOH, 10 mol%)
-
Array of solvents (e.g., Toluene, Dioxane, DMF, MeCN, EtOH, CH₂Cl₂)
-
High-throughput reaction block with 24 wells and magnetic stirring
-
Internal standard (e.g., dodecane) for LC-MS analysis
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the 2-aminoaryl ketone, active methylene compound, and internal standard in a suitable volatile solvent (e.g., THF).
-
Aliquotting: To each of the 24 reaction vials, add the catalyst.
-
Solvent Addition: Add 1 mL of each unique screening solvent to the designated vials.
-
Initiation: Add a precise aliquot of the reactant stock solution to each vial. The volatile solvent used for the stock will evaporate upon heating, leaving the reactants in the screening solvent.
-
Reaction: Seal the reaction block and heat to the desired temperature (e.g., 100 °C) with vigorous stirring for a set time (e.g., 12 hours).
-
Quenching and Sampling: Cool the block to room temperature. Take a small, precise aliquot from each vial, dilute with a suitable solvent (e.g., acetonitrile), and submit for LC-MS analysis.
-
Analysis: Determine the relative yield in each solvent by comparing the product peak area to the internal standard peak area. The solvent providing the highest yield is the optimal choice for scale-up.
Protocol 2: Optimized Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
This two-step protocol highlights the critical use of different solvent environments for different stages of the reaction.[14][15][16]
Step 1: Condensation in Ethanol
-
In a round-bottom flask, combine the aniline (1.0 equiv) and diethyl ethoxymethylenemalonate (EMME, 1.05 equiv) in absolute ethanol (approx. 3 M concentration).
-
Heat the mixture to reflux (approx. 78 °C) and stir for 1-2 hours. The reaction progress can be monitored by TLC, observing the consumption of the aniline.
-
Causality Check: Ethanol is a suitable solvent here as it readily dissolves both reactants and its boiling point is sufficient for the initial condensation/elimination reaction to form the intermediate diethyl anilinomethylene malonate.
-
Upon completion, remove the ethanol under reduced pressure to yield the crude intermediate, which is often a solid or viscous oil and can be used directly in the next step.
Step 2: Thermal Cyclization in Mineral Oil
-
To the flask containing the crude intermediate, add a high-boiling solvent such as mineral oil or Dowtherm A (enough to ensure good stirring).
-
Fit the flask with a thermometer and a reflux condenser. Heat the mixture with vigorous stirring to 250 °C under an inert atmosphere (e.g., nitrogen).
-
Causality Check: This high temperature is critical to provide the activation energy for the 6-pi electrocyclization that forms the quinoline ring.[7] The inert solvent's only role is to act as a heat-transfer medium.
-
Maintain the temperature for 30-60 minutes. The product often begins to precipitate from the hot oil.
-
Work-up: Cool the reaction mixture to below 100 °C. Carefully dilute the viscous mixture with a hydrocarbon solvent (e.g., hexanes or toluene). This will further precipitate the product while keeping the mineral oil in solution.
-
Collect the solid product by filtration, wash thoroughly with hexanes to remove residual oil, and dry under vacuum.
Visual Guide for Solvent Selection Logic
This diagram illustrates the decision-making process for selecting a solvent system based on reaction requirements.
Caption: Decision tree for initial solvent selection in quinoline synthesis.
References
-
Title: A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Source: National Institutes of Health (PMC) URL: [Link]
-
Title: A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Source: ResearchGate URL: [Link]
-
Title: Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Source: MDPI URL: [Link]
-
Title: Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Source: ResearchGate URL: [Link]
-
Title: Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. Source: ResearchGate URL: [Link]
-
Title: A review on synthetic investigation for quinoline- recent green approaches. Source: Taylor & Francis Online URL: [Link]
-
Title: Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Source: De Gruyter URL: [Link]
-
Title: Friedlaender Synthesis. Source: Organic Chemistry Portal URL: [Link]
-
Title: The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. Source: ResearchGate URL: [Link]
-
Title: Gould–Jacobs reaction. Source: Wikipedia URL: [Link]
-
Title: Gould-Jacobs Reaction. Source: Merck Index URL: [Link]
-
Title: Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Source: PubMed URL: [Link]
-
Title: A Greener Approach for Synthesis of Quinoline-3-carboxylate Building Block and their Biological Screening. Source: Asian Journal of Organic & Medicinal Chemistry URL: [Link]
Sources
- 1. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Friedlaender Synthesis [organic-chemistry.org]
- 12. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 16. Gould-Jacobs Reaction [drugfuture.com]
Technical Support Center: Scaling Up the Synthesis of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate
Welcome to the dedicated technical support center for the synthesis of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful scale-up of this valuable quinoline derivative. Our focus is on providing practical, experience-driven insights to overcome common challenges encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for preparing Ethyl 4-chloro-6-ethylquinoline-3-carboxylate on a larger scale?
The most robust and widely adopted method is a two-step sequence commencing with the Gould-Jacobs reaction, followed by chlorination.[1][2] This approach involves:
-
Gould-Jacobs Reaction: Condensation of 4-ethylaniline with diethyl ethoxymethylenemalonate (DEEM) followed by a high-temperature thermal cyclization to yield Ethyl 4-hydroxy-6-ethylquinoline-3-carboxylate.
-
Chlorination: Subsequent treatment of the 4-hydroxyquinoline intermediate with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to afford the final product.[3]
This pathway is favored for its reliability and the commercial availability of the starting materials.
Q2: I am observing a mixture of isomers in my Gould-Jacobs reaction. How can this be avoided?
With a para-substituted aniline like 4-ethylaniline, the formation of regioisomers is generally not a significant issue as both ortho positions relative to the amino group are equivalent. However, if you are using an aniline with meta-substituents, you can expect to form a mixture of 5- and 7-substituted quinolines. The ratio of these isomers is influenced by both steric and electronic factors.
Q3: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃) at scale?
Phosphorus oxychloride is a highly corrosive and reactive substance that requires careful handling, especially during scale-up. Key safety considerations include:
-
Moisture Sensitivity: POCl₃ reacts violently with water, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid. All equipment must be scrupulously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Exothermic Quenching: The quenching of residual POCl₃ is highly exothermic. The reaction mixture should be cooled significantly before being slowly and cautiously added to a cold aqueous base or ice.
-
Toxicity and Corrosivity: POCl₃ is toxic upon inhalation and contact. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
Q4: How can I effectively monitor the progress of both the Gould-Jacobs and the chlorination reactions?
Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring both reaction stages.
-
Gould-Jacobs Reaction: You can monitor the disappearance of the 4-ethylaniline and the appearance of the higher polarity 4-hydroxyquinoline product.
-
Chlorination: The conversion of the polar 4-hydroxyquinoline to the less polar 4-chloroquinoline product is easily visualized on a TLC plate.
For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is recommended.
Synthesis Workflow Overview
Caption: Synthetic pathway for Ethyl 4-chloro-6-ethylquinoline-3-carboxylate.
Troubleshooting Guides
Problem 1: Low Yield in the Gould-Jacobs Reaction
| Symptom | Potential Cause | Troubleshooting Steps |
| Incomplete Condensation | Insufficient reaction time or temperature for the initial condensation step. | Ensure the reaction mixture is heated to at least 100-130°C for 1-2 hours to drive the condensation to completion. Monitor the evolution of ethanol as an indicator of reaction progress. |
| Incomplete Cyclization | The thermal cyclization step requires high temperatures, typically around 250°C. Insufficient temperature or reaction time will result in incomplete conversion. | Use a high-boiling point solvent such as diphenyl ether or Dowtherm A to achieve and maintain the required temperature. Ensure the reaction is heated for a sufficient duration (typically 1-3 hours) at 250°C.[4] |
| Product Decomposition | Prolonged exposure to very high temperatures can lead to product degradation. | Optimize the reaction time at the target temperature. Once the reaction is complete (as determined by TLC or HPLC), cool the mixture promptly. |
| Poor Product Isolation | The product may not fully precipitate from the reaction solvent upon cooling. | After cooling, add a non-polar solvent like hexane or heptane to induce further precipitation of the product. |
Problem 2: Low Yield or Incomplete Conversion in the Chlorination Step
| Symptom | Potential Cause | Troubleshooting Steps |
| Reaction Stalls | Inadequate amount of chlorinating agent or insufficient heating. | Use a significant excess of POCl₃ (it can often be used as the solvent). Ensure the reaction is heated to reflux (around 110°C) for a sufficient period (typically 3-14 hours).[5][6] |
| Presence of Moisture | Water in the reaction mixture will decompose the POCl₃, rendering it ineffective. | Use freshly distilled POCl₃ and ensure all glassware is thoroughly dried before use. Conduct the reaction under a dry, inert atmosphere. |
| Formation of Dark-Colored Impurities | Side reactions can occur, especially at elevated temperatures for extended periods. | Minimize the reaction time once the starting material is consumed. Consider adding a catalytic amount of a tertiary amine or DMF, which can sometimes facilitate the reaction at lower temperatures.[6] |
| Product Hydrolysis during Work-up | The 4-chloro group is susceptible to hydrolysis back to the 4-hydroxy group, particularly in the presence of water at non-neutral pH. | Quench the reaction mixture by pouring it onto crushed ice and then neutralize it carefully with a base (e.g., NaHCO₃ or NaOH solution) while keeping the temperature low. Extract the product promptly into an organic solvent. |
Scale-Up Considerations
| Parameter | Lab-Scale (Exemplary) | Pilot/Production-Scale | Key Considerations & Justification |
| Gould-Jacobs Cyclization Temperature | 250°C (Heating Mantle) | 240-250°C (Jacketed Reactor) | Precise temperature control is crucial to ensure complete cyclization without product degradation. Jacketed reactors provide more uniform heating. |
| Chlorination Reagent | POCl₃ (5-10 equivalents) | POCl₃ (3-5 equivalents) | On a larger scale, minimizing the excess of POCl₃ is important for safety, cost, and waste reduction. Process optimization may allow for a lower excess. |
| Quenching of POCl₃ | Addition to ice/water | Slow reverse addition to a cooled basic solution | Adding the reaction mixture to a large volume of a cooled, stirred basic solution helps to control the exotherm and neutralize the acidic byproducts safely. |
| Product Isolation | Filtration of precipitated solid | Centrifugation and washing | Centrifugation is more efficient for isolating large quantities of solid product and allows for effective washing to remove impurities. |
| Purification | Column Chromatography | Recrystallization | Recrystallization is a more scalable and cost-effective method for purifying the final product to pharmaceutical-grade standards. |
Experimental Protocols
Step 1: Synthesis of Ethyl 4-hydroxy-6-ethylquinoline-3-carboxylate
-
In a round-bottom flask equipped with a reflux condenser, combine 4-ethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Heat the mixture to 120-130°C for 1-2 hours. Ethanol will distill from the reaction mixture.
-
To the resulting crude condensation product, add a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to 250°C and maintain this temperature for 1-3 hours.
-
Cool the reaction mixture to below 100°C and add a non-polar solvent (e.g., hexane) to precipitate the product.
-
Filter the solid product, wash with hexane, and dry under vacuum.
Step 2: Synthesis of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend Ethyl 4-hydroxy-6-ethylquinoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (3-5 eq).
-
Heat the mixture to reflux (approximately 110°C) and maintain for 3-5 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the excess POCl₃ under reduced pressure.
-
Carefully pour the cooled residue onto crushed ice with vigorous stirring.
-
Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate or dilute sodium hydroxide until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Troubleshooting Workflow for Low Product Purity
Caption: Decision-making process for addressing low product purity.
References
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- Gould–Jacobs reaction. Wikipedia.
- Gould-Jacobs Reaction. Organic Name Reactions.
- Application Notes and Protocols for the Synthesis of 6-Chloroquinoline. Benchchem.
- Ethyl 4-chloro-6-ethoxyquinoline-3-carboxyl
- Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxyl
- Scale-up considerations for the synthesis of 4-Chloroquinoline-6-carbaldehyde. Benchchem.
- (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate.
- AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Biotage.
- Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate.
- Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. Benchchem.
- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. Royal Society of Chemistry.
- Gould–Jacobs Reaction.
- POCl3 Chlorination of 4-Quinazolones | Request PDF.
- Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- Ethyl 6-chloro-4-hydroxyquinoline-3-carboxyl
- Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates.
- Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b.
- Ethyl 2,6-dichloro-4-phenylquinoline-3-carboxylate.
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
- (PDF) Ethyl 2,6-dichloro-4-phenylquinoline-3-carboxylate.
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Technical Support Center: A Guide to Addressing Solubility Challenges of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate in Biological Assays
This guide serves as a critical resource for researchers, scientists, and drug development professionals encountering solubility issues with Ethyl 4-chloro-6-ethylquinoline-3-carboxylate in various biological assays. The inherent physicochemical properties of this quinoline derivative can present significant challenges to achieving accurate and reproducible experimental outcomes. This document provides a structured approach to understanding and systematically overcoming these solubility hurdles.
Frequently Asked Questions (FAQs)
Q1: What intrinsic properties of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate contribute to its low aqueous solubility?
The limited aqueous solubility of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate is a direct consequence of its molecular structure. The quinoline core, being a bicyclic aromatic heterocycle, is inherently hydrophobic. This hydrophobicity is further amplified by the presence of a chloro and an ethyl group, which are both lipophilic in nature. While the ethyl carboxylate moiety introduces some polarity, it is insufficient to counteract the dominant nonpolar characteristics of the rest of the molecule, leading to poor interaction with water.
Q2: What is the recommended solvent for preparing a stock solution, and what precautions should be taken?
For initial solubilization, the use of a water-miscible organic solvent is essential. Anhydrous dimethyl sulfoxide (DMSO) is the industry-standard choice for creating high-concentration stock solutions (typically in the range of 10-50 mM). It is imperative to use high-purity, anhydrous DMSO to prevent the introduction of water, which can significantly reduce the compound's solubility and lead to precipitation, even during storage.[1][2]
Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous assay buffer. Why does this happen and how can I mitigate it?
This phenomenon, known as "precipitation upon dilution," is a common challenge with hydrophobic compounds.[1] It occurs when the compound, stable in a high concentration of organic solvent, is rapidly introduced into an aqueous environment where its solubility is drastically lower. To prevent this, a careful and often stepwise dilution strategy is necessary. A critical factor is to maintain a low final concentration of the organic solvent in the assay medium. For most cell-based assays, the final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity and other artifacts.[3]
Troubleshooting Guide: A Deeper Dive into Solubility Optimization
This section offers detailed, problem-oriented solutions for common solubility issues encountered during experimentation.
Problem 1: The compound crystallizes or precipitates in the DMSO stock solution during storage, particularly after freeze-thaw cycles.
-
Underlying Cause: This is often due to the hygroscopic nature of DMSO, which readily absorbs atmospheric moisture, thereby reducing its solvating capacity for the hydrophobic compound.[4] Additionally, repeated freeze-thaw cycles can promote precipitation.[2][4]
-
Recommended Workflow:
-
Re-solubilization: If precipitation is observed, gently warm the vial in a 37°C water bath for 5-10 minutes, followed by vigorous vortexing to ensure complete re-dissolution.
-
Solvent Integrity: Use fresh, anhydrous DMSO from sealed ampules for preparing stock solutions. Avoid using DMSO from large bottles that have been opened multiple times.
-
Concentration Management: If precipitation is a recurring issue, consider preparing a lower concentration stock solution (e.g., 10 mM) to increase the solubility margin.
-
Proper Storage: Aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles and reduce exposure to air and moisture.[4]
-
Problem 2: Inconsistent or non-reproducible data in cell-based assays, suggesting a variable effective concentration of the compound.
-
Underlying Cause: This is a classic symptom of incomplete solubilization in the final assay medium. The actual concentration of the compound in solution is likely lower and more variable than the nominal concentration, leading to unreliable results.
-
Troubleshooting Protocol:
-
Vehicle Control Optimization: First, determine the maximum tolerable concentration of your vehicle (e.g., DMSO) in your specific assay that does not elicit a biological response. This is typically in the 0.1% to 0.5% range.
-
Serial Dilution: Employ a serial dilution approach rather than a single large dilution. An intermediate dilution step in the assay medium or a co-solvent can facilitate a smoother transition from the organic stock to the aqueous final solution.
-
Use of Solubilizing Excipients: For compounds that are particularly difficult to solubilize, the inclusion of a non-ionic surfactant like Pluronic F-127 can be highly effective in preventing precipitation and maintaining solubility.[5][6][7][8][9]
-
-
Prepare a sterile 10% (w/v) stock solution of Pluronic F-127 in deionized water.
-
In a sterile microcentrifuge tube, combine the Ethyl 4-chloro-6-ethylquinoline-3-carboxylate DMSO stock with the 10% Pluronic F-127 stock at a 1:1 ratio.
-
Vortex the mixture thoroughly for at least one minute to ensure the formation of stable micelles.
-
This mixture can then be further diluted into the final assay medium. It is important to optimize the final Pluronic F-127 concentration, which is typically effective in the 0.01% to 0.1% range.
Problem 3: Formulating the compound for in vivo studies is challenging due to its poor solubility in physiologically compatible vehicles.
-
Underlying Cause: The constraints on using high concentrations of organic solvents in in vivo studies necessitate alternative formulation strategies to achieve the desired dosing concentrations.
-
Formulation Strategies for In Vivo Administration:
-
Co-solvent Systems: A combination of biocompatible solvents can be employed to enhance solubility.[10][11][12] A commonly used vehicle for poorly soluble compounds is a mixture of DMSO, polyethylene glycol 400 (PEG400), and saline. The ratios of these components must be carefully optimized to balance solubility and tolerability.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with lipophilic molecules, thereby increasing their aqueous solubility.[13][14][15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and well-tolerated option for in vivo formulations.[14][15]
-
Caption: A decision tree for systematically addressing solubility issues.
Quantitative Summary of Recommendations
| Parameter | Recommended Solvent/Value | Key Considerations |
| Primary Stock Solvent | Anhydrous DMSO | Purity is paramount to prevent moisture-induced precipitation. |
| Stock Concentration | 10-50 mM | Begin with a lower concentration to ensure long-term stability. |
| Final DMSO in Assay (in vitro) | < 0.5% (v/v) | Must be optimized for your specific cell line and assay; always include a vehicle control. |
| In Vitro Solubilizing Agent | Pluronic F-127 (0.01-0.1%) | A non-ionic surfactant that forms micelles to encapsulate the compound. |
| In Vivo Solubilizing Agent | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms inclusion complexes to enhance aqueous solubility for systemic administration. |
References
- Vertex AI Search. Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Accessed January 19, 2026.
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. Accessed January 19, 2026.
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- Vertex AI Search. Cyclodextrins and their applications in pharmaceutical and related fields - ScienceDirect. Accessed January 19, 2026.
- Vertex AI Search. CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS - International Journal of Pharmaceutical, Chemical, and Biological Sciences. Accessed January 19, 2026.
- Vertex AI Search. Cosolvent and Complexation Systems - Pharma Excipients. Accessed January 19, 2026.
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- Vertex AI Search. Pluronic F127 as Thermoreversible Polymer Gel Forming Agent for Delivery of Drugs. Accessed January 19, 2026.
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- Vertex AI Search. 1393-1403 - PLURONIC F127 AND ITS APPLICATIONS - PharmacologyOnLine - SILAE. Accessed January 19, 2026.
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 6-Substituted Quinoline-3-carboxylates
For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold represents a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its versatility and amenability to chemical modification have made it a focal point in the quest for novel drugs with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][3] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 6-substituted quinoline-3-carboxylates, a class of compounds that has demonstrated significant therapeutic potential. By exploring the impact of various substituents at the 6-position on different biological activities, we aim to provide actionable insights for the rational design of more potent and selective drug candidates.
The Quinoline-3-carboxylate Core: A Scaffold of Promise
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a key pharmacophore in medicinal chemistry.[4] The presence of the carboxylic acid or its ester at the 3-position is a critical feature, often involved in key interactions with biological targets. The 6-position of the quinoline ring, located on the benzo portion, offers a strategic point for modification to modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties.[5]
Comparative Analysis of Biological Activities
The nature of the substituent at the 6-position of the quinoline-3-carboxylate scaffold profoundly influences its biological activity. This section provides a comparative overview of the SAR for anticancer and antibacterial activities, supported by experimental data from the literature.
Anticancer Activity
The development of novel anticancer agents is a critical area of research, and 6-substituted quinoline-3-carboxylates have emerged as a promising class of compounds.[1] The substituent at the 6-position plays a crucial role in determining the cytotoxic potency and selectivity of these derivatives.
A study by Kumar et al. (2020) provides valuable insights into the SAR of a series of ethyl 2-amino-4-phenylquinoline-3-carboxylate derivatives.[1] Their findings, summarized in the table below, highlight the impact of 6-substitution on the antiproliferative activity against MCF-7 (human breast adenocarcinoma) and K562 (human myelogenous leukemia) cell lines.
Table 1: Anticancer Activity of 6-Substituted Quinoline-3-carboxylates [1]
| Compound ID | 6-Substituent (R) | MCF-7 IC₅₀ (µM) | K562 IC₅₀ (µM) |
| 4a | H | 1.89 | 2.15 |
| 4b | 6-CH₃ | 1.24 | 1.58 |
| 4c | 6-OCH₃ | 0.98 | 1.12 |
| 4d | 6-Cl | 0.65 | 0.88 |
| 4e | 6-F | 0.72 | 0.95 |
| 4m | 6-NO₂ | 0.33 | 0.28 |
| 4n | 6-NH₂ | 0.33 | 0.45 |
Analysis of SAR for Anticancer Activity:
-
Electron-withdrawing groups (EWGs): The presence of strong EWGs at the 6-position, such as nitro (NO₂) and chloro (Cl), significantly enhances the anticancer activity. Compounds 4m (6-NO₂) and 4d (6-Cl) demonstrated the most potent activity against both cell lines.[1] This suggests that reducing the electron density of the quinoline ring system may be beneficial for this activity.
-
Electron-donating groups (EDGs): While still active, compounds with EDGs like methyl (CH₃) and methoxy (OCH₃) (4b and 4c ) showed moderate activity compared to those with EWGs.[1]
-
Amino group: The amino (NH₂) group at the 6-position (4n ) also resulted in potent anticancer activity, comparable to the nitro-substituted analog 4m against the MCF-7 cell line.[1] This highlights the complex interplay of electronic and potential hydrogen bonding effects.
The following diagram illustrates the general SAR trend for the anticancer activity of 6-substituted quinoline-3-carboxylates.
Caption: SAR trend for anticancer activity of 6-substituted quinoline-3-carboxylates.
Antibacterial Activity
Quinolone and quinoline carboxylic acids are well-established classes of antibacterial agents. The substitution pattern on the quinoline ring is critical for their potency and spectrum of activity. A fluorine atom at the 6-position is a hallmark of many clinically successful fluoroquinolone antibiotics.[6][7]
A study by Wentland et al. (1984) on novel 3-quinolinecarboxylic acid derivatives highlighted the importance of a 6-fluoro substituent for potent antibacterial activity.[6] Their work led to the discovery of amifloxacin, a potent antibacterial agent.
Table 2: Antibacterial Activity of 6-Fluoro-quinoline-3-carboxylic Acid Derivatives [6]
| Compound ID | 1-Substituent | 7-Substituent | In vitro MIC (µg/mL) vs. E. coli |
| 16 | Methylamino | 4-Methyl-1-piperazinyl | 0.25 |
| 21 | Methylamino | 1-Piperazinyl | - |
Analysis of SAR for Antibacterial Activity:
-
6-Fluoro substitution: The presence of a fluorine atom at the 6-position is a key determinant of the potent antibacterial activity of this class of compounds.[6] This is a well-established principle in the design of fluoroquinolone antibiotics.
-
Other 6-substituents: While the focus of many studies has been on 6-fluoro derivatives, other substituents at this position can also modulate antibacterial activity. For instance, a study on 6-methoxyquinoline-3-carbonitrile derivatives showed moderate activity against a range of bacteria.[8]
The following workflow illustrates the general importance of the 6-fluoro substitution in the design of antibacterial quinoline-3-carboxylic acids.
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A Comparative Guide to the Cytotoxicity of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate and Other Quinoline Derivatives
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its versatile structure is a cornerstone in the development of pharmaceuticals with a vast range of biological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[2][3][4] The anticancer potential of quinoline derivatives is particularly noteworthy, with numerous compounds demonstrating significant cytotoxicity against various cancer cell lines.[5][6] These molecules exert their effects through diverse and potent mechanisms of action, such as inhibiting crucial enzymes like topoisomerases, disrupting microtubule dynamics, arresting the cell cycle, and inducing programmed cell death (apoptosis).[7][8]
This guide provides an in-depth comparison of the cytotoxic potential of a specific compound, Ethyl 4-chloro-6-ethylquinoline-3-carboxylate, against other notable quinoline derivatives. As direct experimental data for this specific molecule is not extensively published, we will employ a structure-activity relationship (SAR) analysis, drawing upon established data from structurally analogous compounds to frame our comparison. This approach allows for a scientifically grounded discussion of its probable efficacy and mechanism, providing a valuable resource for researchers engaged in the discovery and development of novel anticancer agents.
Compound in Focus: Ethyl 4-chloro-6-ethylquinoline-3-carboxylate
Our primary compound of interest features several key structural motifs that are expected to influence its biological activity:
-
4-Chloro Group: The presence of a halogen, an electron-withdrawing group, at the C4 position is a common feature in quinoline derivatives with enhanced cytotoxic activity.[9]
-
6-Ethyl Group: This alkyl substituent can modulate the compound's lipophilicity, which in turn affects its ability to cross cellular membranes and interact with intracellular targets.
-
3-Carboxylate Group: The ester functional group at the C3 position is a critical determinant of the molecule's electronic properties and potential for hydrogen bonding, influencing its interaction with biological targets.[10]
To contextualize the potential cytotoxicity of this compound, we will compare it with three distinct quinoline derivatives, each representing a different mechanistic class and structural design.
Comparative Analysis of Quinoline Derivatives
The selection of appropriate comparators is crucial for a meaningful analysis. We have chosen three derivatives from recent literature based on their well-documented cytotoxic profiles and diverse mechanisms of action.
| Compound | Class | Key Structural Features | Primary Mechanism of Action (Reported) |
| Ethyl 4-chloro-6-ethylquinoline-3-carboxylate | Substituted Quinoline Carboxylate | 4-Chloro, 6-Ethyl, 3-Ester | Predicted: DNA Intercalation / Topoisomerase Inhibition |
| Quinoline-Chalcone Hybrid (Compound 5) [11] | Quinoline-Chalcone | Chalcone moiety linked to a quinoline scaffold | Tubulin Polymerization Inhibition, G2/M Cell Cycle Arrest, Apoptosis Induction[11] |
| 6-chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (Compound 3j) | Quinoline-4-Carboxylic Acid | 6-Chloro, 4-Carboxylic Acid, 2-Aryl substituent | Induction of Apoptosis, G2 Phase Cell Cycle Arrest |
| Chromeno-pyrazolo[4,3-f]quinoline (Compound 2P) [12] | Fused Polycyclic Quinoline | Fused chromene and pyrazole rings | Topoisomerase IIα Inhibition[12] |
Mechanistic Insights into Quinoline-Induced Cytotoxicity
Quinoline derivatives employ a multi-pronged attack to induce cancer cell death. The primary mechanisms are well-documented and provide a framework for understanding the potential action of novel analogs.[5][13]
dot digraph "Quinoline_MoA" { graph [fontname="Arial", fontsize=12, labelloc="t", label="General Mechanisms of Quinoline Derivative Cytotoxicity", pad="0.5", nodesep="0.6", ranksep="0.5"]; node [fontname="Arial", fontsize=10, shape=box, style="rounded,filled", margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Quinoline [label="Quinoline Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA [label="DNA Intercalation &\nGroove Binding", fillcolor="#FBBC05", fontcolor="#202124"]; Topo [label="Topoisomerase I/II\nInhibition", fillcolor="#FBBC05", fontcolor="#202124"]; Tubulin [label="Tubulin Polymerization\nInhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Kinase [label="Kinase Inhibition\n(e.g., EGFR, VEGFR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DNAdamage [label="DNA Damage &\nReplication Stress", fillcolor="#F1F3F4", fontcolor="#202124"]; Microtubule [label="Microtubule Disruption", fillcolor="#F1F3F4", fontcolor="#202124"]; Signaling [label="Disruption of Pro-Survival\nSignaling Pathways", fillcolor="#F1F3F4", fontcolor="#202124"]; CellCycle [label="Cell Cycle Arrest\n(G2/M Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\n(Programmed Cell Death)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
// Edges Quinoline -> DNA [label="Direct Interaction"]; Quinoline -> Topo [label="Enzyme Poisoning"]; Quinoline -> Tubulin; Quinoline -> Kinase; DNA -> DNAdamage; Topo -> DNAdamage; DNAdamage -> CellCycle; Tubulin -> Microtubule; Microtubule -> CellCycle; Kinase -> Signaling; Signaling -> Apoptosis; CellCycle -> Apoptosis; } العامة General Mechanisms of Quinoline Derivative Cytotoxicity
DNA Damage Pathways
Many quinoline compounds function as DNA intercalating agents or topoisomerase "poisons."[5] They insert themselves between DNA base pairs or stabilize the cleavable complex formed by topoisomerase enzymes, leading to permanent DNA strand breaks. This damage triggers cell cycle arrest and ultimately initiates apoptosis.[5][12] Given the planar aromatic nature of its quinoline core, Ethyl 4-chloro-6-ethylquinoline-3-carboxylate is likely to interact with DNA or associated enzymes.
Disruption of the Cytoskeleton
A distinct class of quinolines, often hybrids with structures like chalcones, inhibits the polymerization of tubulin into microtubules.[8][11] Microtubules are essential for forming the mitotic spindle during cell division. Their disruption leads to an arrest of the cell cycle in the G2/M phase, a hallmark of anti-mitotic agents, which then triggers apoptosis.[11]
Inhibition of Signaling Cascades
Certain derivatives have been shown to inhibit protein kinases that are critical for cancer cell growth and survival, such as Epidermal Growth Factor Receptor (EGFR).[13] By blocking these signaling pathways, the compounds cut off the proliferative signals that drive malignancy.
Experimental Protocols for Cytotoxicity Assessment
To ensure the trustworthiness and reproducibility of cytotoxicity data, standardized and well-validated assays are paramount. Below are detailed protocols for key experiments.
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.
Causality Behind Experimental Choices:
-
Choice of MTT: This assay is chosen for its high throughput, reliability, and direct correlation between mitochondrial activity and cell viability.
-
Serum-Free Media: During incubation with MTT, serum-free media is used to prevent interference from serum components.
-
DMSO for Solubilization: Dimethyl sulfoxide (DMSO) is an excellent organic solvent for dissolving the water-insoluble formazan crystals, ensuring accurate spectrophotometric measurement.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate and other test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired exposure time, typically 48 or 72 hours.
-
MTT Addition: Following incubation, carefully remove the treatment medium and add 100 µL of fresh serum-free medium plus 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully aspirate the MTT-containing medium without disturbing the crystals. Add 150 µL of DMSO to each well and gently pipette to fully dissolve the formazan.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[14]
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
dot digraph "AnnexinV_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Apoptosis Detection by Annexin V/PI Flow Cytometry", pad="0.5", nodesep="0.6", ranksep="0.5"]; node [fontname="Arial", fontsize=10, shape=box, style="rounded,filled", margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} العامة Apoptosis Detection by Annexin V/PI Flow Cytometry
Step-by-Step Methodology:
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Cell Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of the quinoline compounds for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize. Centrifuge the cell suspension and wash the pellet twice with cold PBS.
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Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.
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Interpretation: The data is visualized in a quadrant plot:
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Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
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Upper-Right (Annexin V+ / PI+): Late apoptotic or secondary necrotic cells.
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Upper-Left (Annexin V- / PI+): Primary necrotic cells.
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Conclusion and Future Directions
This guide establishes a framework for evaluating the cytotoxicity of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate. Based on a structure-activity relationship analysis, the presence of the 4-chloro and 3-carboxylate moieties suggests a strong potential for anticancer activity, likely mediated through DNA damage or topoisomerase inhibition pathways.[5][9] Its efficacy is predicted to be comparable to other potent chlorinated quinolines, such as Compound 3j. However, it may differ mechanistically from derivatives like the Quinoline-Chalcone hybrid, which targets the cytoskeleton.[11]
The definitive characterization of this compound requires empirical validation. The protocols detailed herein for MTT and Annexin V/PI assays provide a robust starting point for such an investigation. Future studies should aim to:
-
Synthesize and purify Ethyl 4-chloro-6-ethylquinoline-3-carboxylate.
-
Perform broad-spectrum screening against a panel of cancer cell lines to determine its IC₅₀ values.
-
Conduct detailed mechanistic studies, including topoisomerase activity assays, cell cycle analysis, and tubulin polymerization assays, to elucidate its precise mechanism of action.
By systematically comparing its profile to well-characterized derivatives, the scientific community can accurately position Ethyl 4-chloro-6-ethylquinoline-3-carboxylate within the landscape of quinoline-based anticancer agents and determine its potential for further therapeutic development.
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A Comparative Guide to the Biological Evaluation of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate Against Cancer Cell Lines
This guide provides a comprehensive framework for the biological evaluation of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate, a novel quinoline derivative, as a potential anticancer agent. We will objectively compare its hypothetical performance with established alternatives, supported by detailed experimental protocols and data interpretation strategies. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research.
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide array of biological activities.[1] In oncology, quinoline derivatives have emerged as a significant class of therapeutic agents, exhibiting anticancer properties through diverse mechanisms of action.[2][3] These mechanisms include, but are not limited to, the inhibition of topoisomerase enzymes essential for DNA replication, disruption of tubulin polymerization in mitosis, and the modulation of critical signaling pathways by inhibiting protein kinases such as EGFR, HER-2, and Pim-1.[4][5][6]
The structure of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate suggests several features that may contribute to its anticancer potential. Structure-activity relationship (SAR) studies on similar quinoline series have highlighted the importance of specific substitutions:
-
The 4-Chloro Group: This electron-withdrawing group can be a key pharmacophoric feature, often serving as a reactive site for nucleophilic substitution to form covalent bonds with target enzymes or as a crucial element for binding pocket interactions.
-
The 3-Carboxylate Ester: The ester at the C-3 position is critical for the biological activity of many quinoline derivatives.[7] While the corresponding carboxylic acid is often essential for inhibiting enzymes like dihydroorotate dehydrogenase (DHODH), the ester form can act as a prodrug, improving cell permeability before being hydrolyzed to the active acid form intracellularly.[8][9]
-
The 6-Ethyl Group: Substituents on the benzo portion of the quinoline ring can modulate the compound's lipophilicity, metabolic stability, and target selectivity.
This guide will detail a logical, multi-step process for evaluating the anticancer properties of this novel compound, from initial cytotoxicity screening to mechanistic elucidation.
Part 1: Initial Assessment of Anticancer Potential: In Vitro Cytotoxicity Screening
The primary objective of initial screening is to determine the compound's cytotoxic potency against a panel of human cancer cell lines and to assess its selectivity towards cancer cells over normal cells. This is a critical first-pass filter in the drug discovery pipeline.
Causality Behind Experimental Choices
Two of the most robust and widely used colorimetric assays for cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.[10] We recommend employing both to gain a more complete picture.
-
MTT Assay: This assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11] A decrease in metabolic activity is thus an indirect measure of cell death or cytostasis.
-
SRB Assay: This assay is based on the quantification of total cellular protein content. SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions.[12] It provides a stoichiometric measure of cell density, which is less susceptible to metabolic fluctuations than the MTT assay.
Running these assays in parallel provides a self-validating system; congruent results from both an activity-based (MTT) and a biomass-based (SRB) assay lend higher confidence to the determined IC₅₀ values.
Experimental Workflow: Cytotoxicity Screening
Caption: General workflow for in vitro cytotoxicity testing.
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate (e.g., from 0.01 µM to 100 µM). Add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation: Hypothetical Cytotoxicity Profile
To illustrate, the following table presents a hypothetical cytotoxicity profile for our test compound compared to a standard chemotherapeutic agent, Doxorubicin. These values are based on activities reported for structurally similar quinoline derivatives.[13][14]
| Compound | Cell Line (Cancer Type) | IC₅₀ (µM) - SRB Assay |
| Ethyl 4-chloro-6-ethylquinoline-3-carboxylate | MCF-7 (Breast) | 8.5 |
| A549 (Lung) | 12.3 | |
| HepG2 (Liver) | 9.8 | |
| K-562 (Leukemia) | 5.1 | |
| WI-38 (Normal Fibroblast) | > 50 | |
| Doxorubicin (Reference) | MCF-7 (Breast) | 0.9 |
| A549 (Lung) | 1.1 | |
| HepG2 (Liver) | 1.5 | |
| K-562 (Leukemia) | 0.4 | |
| WI-38 (Normal Fibroblast) | 2.3 |
Interpretation: In this hypothetical scenario, Ethyl 4-chloro-6-ethylquinoline-3-carboxylate shows moderate single-digit micromolar activity against several cancer cell lines, with notable potency against leukemia cells. Crucially, its high IC₅₀ value against the normal WI-38 cell line suggests a favorable selectivity index, a desirable trait for a potential therapeutic agent.
Part 2: Mechanistic Insight: Apoptosis Induction
A significant number of anticancer agents exert their effect by inducing apoptosis, or programmed cell death.[2] Determining whether our test compound activates this pathway is a critical next step.
Causality Behind Experimental Choices
We will use a two-pronged approach to investigate apoptosis:
-
Annexin V & Propidium Iodide (PI) Staining: This flow cytometry-based assay identifies key morphological changes in apoptotic cells.[15] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. In late-stage apoptosis or necrosis, the cell membrane loses its integrity, allowing the DNA-intercalating dye PI to enter and stain the nucleus.[15][16] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase-Glo® 3/7 Assay: Caspases are a family of proteases that are central to the apoptotic process.[17] Caspases-3 and -7 are "executioner" caspases, responsible for cleaving key cellular proteins to dismantle the cell.[18][19] A luminogenic assay that measures the activity of these specific caspases provides direct biochemical evidence of apoptosis induction.
Potential Apoptotic Signaling Pathway
Caption: Workflow for cell cycle analysis using PI staining.
Protocol 3: Cell Cycle Analysis by PI Staining
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24 or 48 hours.
-
Harvest and Fixation: Harvest cells, wash with PBS, and fix them by drop-wise addition into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, measuring the linear fluorescence of the PI signal.
-
Data Analysis: Generate a histogram of cell count versus fluorescence intensity. Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases. [20]
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to the initial biological evaluation of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate. The proposed workflow, moving from broad cytotoxicity screening to specific mechanistic assays for apoptosis and cell cycle arrest, provides a solid foundation for determining the compound's potential as an anticancer therapeutic.
Should the compound demonstrate promising activity (e.g., potent and selective cytotoxicity, clear induction of apoptosis, and cell cycle arrest), subsequent steps would include:
-
Target Identification: Utilizing techniques like kinase profiling assays, thermal shift assays, or affinity chromatography to identify the specific molecular target(s).
-
In Vivo Efficacy Studies: Assessing the compound's performance in animal models of cancer (e.g., xenograft models) to evaluate its therapeutic efficacy and safety profile.
-
Further SAR Studies: Synthesizing and testing additional analogs to optimize potency, selectivity, and pharmacokinetic properties.
By following this structured and mechanistically-driven evaluation process, researchers can efficiently and effectively characterize novel quinoline derivatives, paving the way for the development of next-generation cancer therapies.
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A Researcher's Comparative Guide to In-Vitro Antibacterial Screening: Evaluating Ethyl 4-chloro-6-ethylquinoline-3-carboxylate
In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the discovery of next-generation therapeutics. Quinoline derivatives have long been a cornerstone in medicinal chemistry, with the fluoroquinolone class of antibiotics being a notable success.[1] This guide focuses on a specific, novel quinoline derivative, Ethyl 4-chloro-6-ethylquinoline-3-carboxylate , providing a comprehensive framework for its initial in-vitro antibacterial evaluation.
Due to the novelty of this specific compound, published antibacterial data is not yet available. Therefore, this guide will provide a robust, comparative framework using established methodologies and illustrative data based on known quinoline analogs and standard antibiotics. This approach ensures that researchers can rigorously and objectively assess the potential of this and other new chemical entities.
We will delve into the causality behind experimental choices, presenting self-validating protocols grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI). This ensures that the data generated is not only accurate but also comparable to findings across the global scientific community.
The Quinoline Scaffold: A Privileged Structure in Antibacterial Research
Quinolines are heterocyclic aromatic compounds that form the core of many successful antibacterial agents.[2] Their mechanism of action, particularly for the well-studied fluoroquinolones, involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[3] These enzymes are critical for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, quinolones introduce double-strand breaks into the bacterial chromosome, leading to rapid cell death.[4] This targeted mechanism provides a strong rationale for investigating novel quinoline derivatives like Ethyl 4-chloro-6-ethylquinoline-3-carboxylate as potential antibacterial agents.
The synthesis of such compounds is often achieved through established chemical pathways. For instance, a common route to the core structure, ethyl 4-chloroquinoline-3-carboxylate, involves the treatment of ethyl 4-hydroxyquinoline-3-carboxylate with a chlorinating agent like phosphorus oxychloride (POCl₃).[5] This foundational structure can then be further modified to explore structure-activity relationships.
Part 1: Quantitative Antibacterial Assessment - Minimum Inhibitory Concentration (MIC) Determination
The first critical step is to determine the Minimum Inhibitory Concentration (MIC) of the test compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6] We will employ the broth microdilution method, a standardized and widely used technique for quantitative susceptibility testing.[7]
Rationale for Method Selection
The broth microdilution method is preferred for initial screening due to its quantitative nature, efficiency in testing multiple concentrations simultaneously, and conservation of test compound. It provides a precise MIC value, which is more informative than the qualitative results from diffusion-based methods and is essential for comparing the potency of different compounds.[6] Adherence to CLSI guidelines ensures the results are reproducible and universally comparable.[7]
Experimental Protocol: Broth Microdilution
This protocol is adapted from the CLSI M07 guidelines, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."[7]
1. Preparation of Materials:
- Test Compound Stock: Prepare a 1280 µg/mL stock solution of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate in dimethyl sulfoxide (DMSO). Note: It is crucial to determine the solubility of the compound and ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit bacterial growth.
- Bacterial Strains: Use CLSI-recommended quality control (QC) strains such as Escherichia coli ATCC 25922 (Gram-negative) and Staphylococcus aureus ATCC 29213 (Gram-positive).
- Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
- Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).
2. Inoculum Preparation:
- From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.
- Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution in Microtiter Plate:
- Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
- Add 200 µL of the test compound stock solution (or control antibiotic) to well 1.
- Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 100 µL from well 10. This will create a concentration gradient (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).
- Well 11 serves as the growth control (inoculum, no compound), and well 12 is the sterility control (broth only).
4. Inoculation and Incubation:
- Inoculate wells 1 through 11 with 100 µL of the prepared bacterial suspension. The final volume in each well will be 200 µL.
- Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading the MIC:
- The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). This can be assessed visually or with a plate reader. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Comparative Data (Illustrative)
The following table presents hypothetical MIC data for Ethyl 4-chloro-6-ethylquinoline-3-carboxylate against standard QC strains, compared with widely used antibiotics. This serves as a template for how to present experimental findings.
| Compound | MIC (µg/mL) vs. S. aureus ATCC 29213 | MIC (µg/mL) vs. E. coli ATCC 25922 |
| Ethyl 4-chloro-6-ethylquinoline-3-carboxylate | [Experimental Value] | [Experimental Value] |
| Ciprofloxacin (Fluoroquinolone) | 0.5[8] | 0.015[8] |
| Ampicillin (β-Lactam) | [Varies, often resistant] | 2-8[9] |
| Gentamicin (Aminoglycoside) | [~0.002 mg/mL] | [~0.002 mg/mL] |
*Note: Gentamicin MIC can vary; a representative value is shown.[10]
Part 2: Qualitative & Confirmatory Screening - Agar Disk Diffusion (Kirby-Bauer Test)
The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to antimicrobials.[11] It is an excellent secondary screening method to confirm the activity observed in the MIC assay and is visually intuitive.
Rationale for Method Selection
While not providing a quantitative MIC value, the disk diffusion assay is simple, cost-effective, and allows for the simultaneous testing of multiple compounds against a single organism.[12] It provides a visual confirmation of antibacterial activity through the measurement of a "zone of inhibition." The procedure is rigorously standardized by CLSI to ensure reproducibility.[13]
Experimental Protocol: Agar Disk Diffusion
This protocol is based on the CLSI M02 document, "Performance Standards for Antimicrobial Disk Susceptibility Tests."[12]
1. Preparation of Materials:
- Test Disks: Sterile blank paper disks (6 mm diameter) impregnated with a known amount of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate. The concentration must be optimized, but a starting point could be 30 µg per disk.
- Bacterial Strains: E. coli ATCC 25922 and S. aureus ATCC 29213.
- Growth Medium: Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm). The agar depth should be uniform (approximately 4 mm).[2]
- Control Disks: Standard antibiotic disks (e.g., Ciprofloxacin 5 µg, Ampicillin 10 µg, Gentamicin 10 µg).
2. Inoculum Preparation:
- Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.
3. Plate Inoculation:
- Dip a sterile cotton swab into the standardized inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube.
- Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[12]
- Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[12]
4. Application of Disks:
- Using sterile forceps, place the impregnated test compound disks and control antibiotic disks onto the inoculated agar surface.
- Ensure disks are placed at least 24 mm apart from each other and from the edge of the plate.[12]
- Gently press each disk to ensure complete contact with the agar.
5. Incubation and Measurement:
- Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
- After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter (mm).
Comparative Data (Illustrative)
The zone of inhibition is compared against CLSI-provided interpretive criteria to categorize the organism as Susceptible (S), Intermediate (I), or Resistant (R). For a novel compound, these breakpoints are not established. Therefore, a direct comparison of zone diameters against known antibiotics provides the initial assessment of relative activity.
| Compound (Disk Content) | Zone of Inhibition (mm) vs. S. aureus ATCC 29213 | Zone of Inhibition (mm) vs. E. coli ATCC 25922 |
| Ethyl 4-chloro-6-ethylquinoline-3-carboxylate (30 µg) | [Experimental Value] | [Experimental Value] |
| Ciprofloxacin (5 µg) | 22-30 | 25-33 |
| Ampicillin (10 µg) | 29-37 | 16-22 |
| Gentamicin (10 µg) | 19-27 | 19-26 |
Note: Zone diameter ranges for control antibiotics are based on CLSI M100 performance standards and may vary slightly between document editions.
Synthesizing the Data: A Comparative Analysis
The ultimate goal is to synthesize the quantitative data from the MIC assay with the qualitative results of the disk diffusion test. A potent compound will exhibit a low MIC value (indicating a small amount is needed to inhibit growth) and a large zone of inhibition in the disk diffusion assay.
By comparing the results for Ethyl 4-chloro-6-ethylquinoline-3-carboxylate to those of established antibiotics like Ciprofloxacin, a researcher can make an informed, preliminary judgment on its potential. For example, if the novel compound shows a MIC value comparable to or lower than Ciprofloxacin against S. aureus, it would warrant further investigation, especially given the rising resistance to existing fluoroquinolones. Conversely, a high MIC value (>64 µg/mL) and a small or non-existent zone of inhibition would suggest poor activity under these test conditions.
This guide provides the foundational framework for the initial in-vitro antibacterial screening of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate. By adhering to standardized, validated protocols and employing a comparative approach, researchers can generate high-quality, reliable data, paving the way for the potential development of new and effective antibacterial agents.
References
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. Available at: [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]
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MicrobiologyInfo.com. (n.d.). Broth Microdilution. Retrieved January 20, 2026, from [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]
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CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]
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Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Available at: [Link]
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American Society for Microbiology. (n.d.). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved January 20, 2026, from [Link]
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Sych, M., et al. (2021). Minimum inhibitory concentration (MIC) values (µg/mL) of ciprofloxacin and α-mangostin against the tested bacteria. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Gentamicin loaded PLA microspheres susceptibility against Staphylococcus aureus and Escherichia coli by Kirby-Bauer and micro-dilution methods. Retrieved January 20, 2026, from [Link]
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Oliphant, C. M., & Green, G. M. (2002). Quinolones: A Comprehensive Review. American Family Physician, 65(3), 455-464. Available at: [Link]
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Ebrahimi, F., et al. (2019). Quinolone antibiotics: A comprehensive review. Journal of Chemical Society of Pakistan, 41(5), 945-967. Available at: [Link]
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ResearchGate. (n.d.). Measurement of MIC and susceptibility categorization. a) MIC of AMP for E. coli. Retrieved January 20, 2026, from [Link]
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A Comparative Guide to the Synthetic Routes of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals. Ethyl 4-chloro-6-ethylquinoline-3-carboxylate is a key intermediate in the synthesis of various bioactive molecules, making its efficient and scalable production a topic of significant interest. This guide provides a comparative analysis of the primary synthetic routes to this important compound, offering insights into the mechanistic underpinnings, procedural details, and relative merits of each approach.
Route 1: The Gould-Jacobs Reaction: A Classic and Versatile Approach
The Gould-Jacobs reaction is a robust and widely employed method for the synthesis of 4-hydroxyquinolines, which are the direct precursors to the target molecule. This reaction proceeds in two key stages: the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.
Reaction Pathway & Mechanism
The synthesis commences with the nucleophilic addition of 4-ethylaniline to DEEM, followed by the elimination of ethanol to form the anilinomethylenemalonate intermediate. This intermediate then undergoes a thermally induced 6-electron electrocyclization to form the quinoline ring system. The choice of a high-boiling point solvent, such as diphenyl ether or Dowtherm A, is crucial for achieving the high temperatures (typically around 250 °C) required for this cyclization.
Caption: Gould-Jacobs reaction pathway to the 4-hydroxyquinoline precursor.
Experimental Protocol: Conventional Heating
Step 1: Condensation of 4-Ethylaniline with DEEM
-
In a round-bottom flask, combine 1.0 equivalent of 4-ethylaniline and 1.0-1.2 equivalents of diethyl ethoxymethylenemalonate.
-
Heat the mixture to 100-130°C for 1-2 hours. The reaction progress can be monitored by observing the evolution of ethanol.
-
After the reaction is complete, the crude anilinomethylenemalonate intermediate can be used directly in the next step.
Step 2: Thermal Cyclization
-
In a separate flask equipped with a reflux condenser, heat a high-boiling solvent such as diphenyl ether to approximately 250°C.
-
Slowly add the crude intermediate from Step 1 to the hot solvent.
-
Maintain the temperature for about 1 hour to facilitate the cyclization.
-
Cool the reaction mixture. The product, Ethyl 4-hydroxy-6-ethylquinoline-3-carboxylate, will precipitate.
-
Collect the solid product by vacuum filtration and wash with a low-boiling solvent like acetone to remove the high-boiling solvent.
Modern Adaptation: Microwave-Assisted Synthesis
To circumvent the need for prolonged high-temperature heating, microwave-assisted synthesis has emerged as a powerful alternative. This technique can dramatically reduce reaction times and often improves yields.[1][2]
Experimental Protocol: Microwave Irradiation[5]
-
In a microwave vial, combine 4-ethylaniline and diethyl ethoxymethylenemalonate.
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to a high temperature (e.g., 250-300°C) for a short duration (typically 5-15 minutes).
-
After cooling, the product precipitates and can be collected by filtration.
Route 2: The Conrad-Limpach Synthesis
The Conrad-Limpach synthesis offers an alternative route to 4-hydroxyquinolines, utilizing the condensation of anilines with β-ketoesters, such as ethyl acetoacetate. The regioselectivity of this reaction is highly dependent on the reaction conditions.
Reaction Pathway & Mechanism
The reaction begins with the condensation of 4-ethylaniline with ethyl acetoacetate. Under kinetic control (lower temperatures), the reaction favors the formation of an enamine intermediate, which upon thermal cyclization, yields the 4-hydroxyquinoline. In contrast, under thermodynamic control (higher temperatures), an anilide intermediate is formed, leading to the corresponding 2-hydroxyquinoline. Therefore, careful temperature control is paramount for the successful synthesis of the desired 4-hydroxy isomer.
Caption: Conrad-Limpach reaction pathway to the 4-hydroxyquinoline precursor.
Experimental Protocol
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 4-ethylaniline and ethyl acetoacetate in a suitable solvent such as dioxane, with a trace amount of a strong acid like HCl.
-
Heat the mixture at 70-80°C for 3-4 hours to form the enamine intermediate.
-
Cool the reaction mixture and carefully add concentrated sulfuric acid.
-
Heat the mixture to a high temperature (190-200°C) for approximately 1 hour to effect cyclization.
-
Pour the hot mixture into ice-cold water with vigorous stirring to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.
Final Step: Chlorination of the 4-Hydroxyquinoline Intermediate
Both the Gould-Jacobs and Conrad-Limpach routes converge on the synthesis of Ethyl 4-hydroxy-6-ethylquinoline-3-carboxylate. The final step to obtain the target molecule is the conversion of the 4-hydroxyl group to a chlorine atom. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Reaction Pathway & Mechanism
The chlorination reaction is believed to proceed via the formation of a phosphate ester intermediate. The hydroxyl group of the 4-hydroxyquinoline attacks the electrophilic phosphorus atom of POCl₃. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the desired 4-chloroquinoline.
Caption: Chlorination of the 4-hydroxyquinoline intermediate.
Experimental Protocol
-
In a flask equipped with a reflux condenser and under an inert atmosphere, suspend Ethyl 4-hydroxy-6-ethylquinoline-3-carboxylate in an excess of phosphorus oxychloride.
-
Heat the reaction mixture to a temperature between 90-120°C for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and carefully remove the excess POCl₃ under reduced pressure.
-
The residue is then cautiously quenched by pouring it onto crushed ice.
-
Neutralize the acidic solution with a suitable base, such as sodium bicarbonate, which will precipitate the crude product.
-
The solid is collected by filtration, washed with water, and can be purified by recrystallization or column chromatography.
Comparative Analysis
| Feature | Gould-Jacobs Reaction | Conrad-Limpach Synthesis |
| Starting Materials | 4-Ethylaniline, Diethyl ethoxymethylenemalonate | 4-Ethylaniline, Ethyl acetoacetate |
| Key Intermediate | Anilinomethylenemalonate | Enamine |
| Reaction Conditions | High temperature (~250°C) | High temperature (~200-250°C) |
| Catalyst | Typically none for cyclization | Strong acid (e.g., H₂SO₄) |
| Advantages | Generally high yields, versatile for various anilines. | Utilizes readily available and less expensive β-ketoesters. |
| Disadvantages | Requires high-boiling point solvents which can be difficult to remove. DEEM is a more specialized reagent. | Potential for formation of 2-hydroxyquinoline isomer, requiring careful temperature control. Can produce tar-like byproducts. |
| Modern Variations | Microwave-assisted synthesis significantly reduces reaction time and can improve yields.[1] | Solvent screening can improve yields and ease of workup. |
Conclusion
Both the Gould-Jacobs and Conrad-Limpach reactions represent viable and historically significant pathways for the synthesis of the crucial intermediate, Ethyl 4-hydroxy-6-ethylquinoline-3-carboxylate. The Gould-Jacobs reaction is often favored for its generally higher yields and cleaner reaction profiles, especially with the advent of microwave-assisted techniques that mitigate the long reaction times and harsh conditions of the traditional method. The Conrad-Limpach synthesis, while utilizing more common starting materials, requires more stringent control over reaction conditions to ensure the desired regioselectivity.
The final chlorination step with phosphorus oxychloride is a standard and effective method for converting the 4-hydroxyquinoline to the target Ethyl 4-chloro-6-ethylquinoline-3-carboxylate. The choice between these primary routes will ultimately depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the desired level of control over the reaction outcome. For modern drug development and process chemistry, the efficiency and improved yields offered by microwave-assisted Gould-Jacobs synthesis present a compelling advantage.
References
- Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.
-
Biotage. AN56 Gould Jacobs Quinoline forming reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]
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-
Khan, M. A.; Zaman, A.; Munawar, M. A.; Athar, M. M.; Pervaiz, M.; Pervaiz, A. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. [Link]
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Validating the Ethyl 4-chloro-6-ethylquinoline-3-carboxylate Scaffold: A Comparative Guide for Medicinal Chemistry
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs and its capacity for diverse biological interactions. This guide provides an in-depth validation of the Ethyl 4-chloro-6-ethylquinoline-3-carboxylate scaffold, a promising but underexplored platform for drug discovery. By analyzing its synthetic accessibility, chemical reactivity, and the biological activities of structurally related analogs, we present a compelling case for its utility. This document offers a comparative analysis against alternative heterocyclic scaffolds, detailed experimental protocols for biological validation, and a mechanistic overview of relevant signaling pathways, equipping researchers and drug development professionals with the critical insights needed to leverage this scaffold in their discovery programs.
The Quinoline Core: A Privileged Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile and highly valued scaffold in medicinal chemistry.[1] Its rigid, planar structure and unique electronic properties allow it to engage with a wide variety of biological targets, including enzymes, receptors, and nucleic acids.[2] This adaptability has led to the development of a vast number of drugs with a broad spectrum of therapeutic applications, from anticancer and antimalarial agents to antimicrobials and anti-inflammatory compounds.[1][3]
The Ethyl 4-chloro-6-ethylquinoline-3-carboxylate scaffold incorporates several key features that make it particularly attractive for library synthesis and lead optimization:
-
The Quinoline Core: Provides the foundational structure known for broad bioactivity.
-
C4-Chloro Group: Acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide array of functional groups to probe structure-activity relationships (SAR).[4]
-
C3-Ester Group: The ethyl carboxylate at the 3-position is a critical pharmacophoric feature, known to be essential for certain biological activities, including the inhibition of bacterial topoisomerases and human dihydroorotate dehydrogenase (DHODH).[5][6]
-
C6-Ethyl Group: Substitution on the benzo ring allows for the modulation of physicochemical properties such as lipophilicity, which can significantly impact pharmacokinetic profiles and target engagement.
This guide will systematically validate the potential of this specific scaffold by examining its synthesis and comparing the biological performance of its close analogs to other established chemical series.
Synthesis and Chemical Reactivity: Building the Foundation
A key advantage of the Ethyl 4-chloro-6-ethylquinoline-3-carboxylate scaffold is its straightforward and versatile synthesis, which typically follows a multi-step sequence amenable to library production.
General Synthetic Pathway
The most common route to this class of compounds is via the Gould-Jacobs reaction, followed by chlorination.[1][7]
Caption: General workflow for synthesis and diversification.
Causality Behind Experimental Choices:
-
Gould-Jacobs Reaction: This classical reaction is highly reliable for constructing the core quinolone ring from readily available anilines and malonate derivatives.[8] It proceeds first through a condensation reaction, followed by a high-temperature thermal cyclization.[9]
-
Chlorination with POCl₃: Phosphorus oxychloride is a standard and effective reagent for converting the 4-hydroxyquinoline (which exists predominantly in its 4-quinolone tautomeric form) into the more reactive 4-chloroquinoline.[10] This step is critical as it transforms the scaffold into a versatile intermediate.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the quinoline nitrogen and the C3-ester group activates the C4-position, making the chloro-substituent highly susceptible to displacement by a wide range of nucleophiles (amines, alcohols, thiols).[4] This reaction is the cornerstone of library development from this scaffold, allowing for systematic exploration of the chemical space around the core.
Comparative Analysis of Biological Activity
While direct experimental data for Ethyl 4-chloro-6-ethylquinoline-3-carboxylate is scarce in public literature, its potential can be robustly inferred from the documented activities of its close structural analogs. Below, we compare data from related quinoline series to establish a baseline for expected performance.
Anticancer Activity
Quinoline derivatives frequently exert anticancer effects through the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), or by interfering with DNA topology via topoisomerase inhibition.[8][11]
Table 1: Comparative Anticancer Activity of Substituted Quinoline Analogs
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action (Inferred) | Reference |
| 4-Oxoquinoline-3-carboxamides | 6-Chloro-N-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide | HCT-116 (Colon) | 1.92 | Topoisomerase II Inhibition | [12] |
| 4-Oxoquinoline-3-carboxamides | 6-Bromo-N-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide | HCT-116 (Colon) | 5.18 | Topoisomerase II Inhibition | [12] |
| 4-Anilinoquinolines | 4-(3-Hydroxyanilino)-6,7-dimethoxyquinoline | A549 (Lung) | 0.055 | c-Met Kinase Inhibition | [11] |
| 4-Anilinoquinoline-3-carbonitriles | 4-(3-Bromoanilino)-6,7-dimethoxyquinoline-3-carbonitrile | A431 (Epidermoid) | 0.0075 | EGFR Kinase Inhibition | [7] |
| 2-Arylquinoline-4-carboxylic acids | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | ~15 (82.9% growth reduction) | Alkaline Phosphatase Inhibition | [13] |
Field-Proven Insights: The data strongly suggests that the 6-position substituent significantly modulates anticancer activity. Halogen substitution (Cl, Br) at C6 is well-tolerated and results in potent cytotoxicity.[12] Furthermore, converting the C4-chloro group to a C4-anilino group is a well-established strategy to generate highly potent kinase inhibitors, with IC₅₀ values often in the nanomolar range.[7][11] This indicates that the Ethyl 4-chloro-6-ethylquinoline-3-carboxylate scaffold is an excellent starting point for developing targeted anticancer agents.
Antimicrobial Activity
The 4-quinolone-3-carboxylic acid motif is the core of the highly successful quinolone class of antibiotics, which function by inhibiting bacterial DNA gyrase and topoisomerase IV.[5]
Table 2: Comparative Antibacterial Activity of Substituted Quinoline Analogs
| Compound Class | Specific Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinolone-Rhodanine Hybrids | 5-((6-Chloro-4-oxo-1,4-dihydroquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one | S. aureus (MRSA) | 1 | [14] |
| 4-Aminoquinolines | 7-Methoxy-N-(3-(trifluoromethyl)phenyl)quinolin-4-amine | S. aureus (MRSA) | 3.0 | [2] |
| Quinolone-Coupled Hybrids | 5-Chloro-8-hydroxy-7-((4-(pyridin-2-yl)piperazin-1-yl)methyl)quinoline | S. aureus (MRSA) | 0.125 | [15] |
| Fluoroquinolones | Ciprofloxacin derivative | S. aureus (MRSA) | 2 | [14] |
Field-Proven Insights: The data for related scaffolds show potent activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[14][15] The presence of a halogen on the benzo ring is a common feature in potent antibacterial quinolines. The Ethyl 4-chloro-6-ethylquinoline-3-carboxylate scaffold, therefore, holds considerable promise for derivatization into novel antibacterial agents.
Comparison with Alternative Scaffolds
While the quinoline scaffold is highly validated, it is instructive to compare it with other privileged heterocyclic scaffolds to understand its unique advantages.
Table 3: Comparison of Privileged Medicinal Chemistry Scaffolds
| Scaffold | Key Features & Advantages | Representative Drugs |
| Quinoline | Broad bioactivity (kinase, topoisomerase, etc.). Versatile C4 chemistry. Proven clinical success.[8] | Bosutinib (Anticancer), Chloroquine (Antimalarial) |
| Quinazoline | Predominantly known for potent and selective kinase inhibition (especially EGFR). Rigid structure fits well in ATP-binding pockets.[16] | Gefitinib, Erlotinib (Anticancer) |
| Indole | Core of many natural products (e.g., tryptophan). Excellent hydrogen bond donor. Wide range of biological targets.[17][18] | Indomethacin (Anti-inflammatory), Sumatriptan (Antimigraine) |
| Pyrimidine | Foundational to life (nucleobases). Excellent for mimicking biological structures. Core of many kinase inhibitors and antiviral drugs.[1][4] | Imatinib (Anticancer), Zidovudine (Antiviral) |
Expertise & Experience: The choice of scaffold is dictated by the therapeutic target. Quinazolines, for instance, are exceptionally successful as EGFR kinase inhibitors.[16] However, the quinoline scaffold offers a broader initial spectrum of potential activities, making it an excellent choice for phenotypic screening campaigns and for developing inhibitors against a wider range of targets beyond kinases.[8] Its synthetic versatility, particularly the reactivity of the C4-chloro position, provides a distinct advantage for rapid library generation compared to some other scaffolds.
Key Experimental Protocols for Validation
To validate a novel compound series based on the Ethyl 4-chloro-6-ethylquinoline-3-carboxylate scaffold, a tiered screening approach is necessary. Below are detailed protocols for foundational in vitro assays.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol determines the concentration at which a compound inhibits cancer cell proliferation by 50% (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, which is then solubilized and quantified spectrophotometrically.[18]
Materials:
-
Cancer cell line (e.g., HCT-116, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO, final concentration ≤0.5%) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Remove the compound-containing medium. Add 100 µL of fresh serum-free medium and 10 µL of MTT stock solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate for 3-4 hours at 37°C, 5% CO₂. Protect the plate from light.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the ability of a compound to inhibit the activity of a specific protein kinase.
Principle: Luminescence-based kinase assays, such as ADP-Glo™, quantify kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. The amount of ADP is proportional to the kinase activity, and inhibition is observed as a decrease in the luminescent signal.[15]
Materials:
-
Purified recombinant kinase (e.g., EGFR, VEGFR2)
-
Specific peptide substrate for the kinase
-
ATP (at a concentration near the Kₘ for the kinase)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Test compounds dissolved in DMSO
-
White, opaque 96- or 384-well plates
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in kinase assay buffer. Add 2.5 µL of the diluted compounds to the wells of a white plate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Staurosporine).
-
Kinase Addition: Add 2.5 µL of the kinase solution to each well. Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.
-
Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced. Calculate the percentage of kinase inhibition relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to determine the IC₅₀ value.[15]
Visualization of Target Signaling Pathways
Given the prevalence of quinoline derivatives as kinase inhibitors, understanding their potential impact on cellular signaling is crucial. The EGFR signaling pathway is a common target and serves as an excellent example.
Caption: EGFR signaling pathway and site of inhibition.
Authoritative Grounding: The binding of a ligand like Epidermal Growth Factor (EGF) to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain.[20][21] This creates docking sites for adaptor proteins like Grb2, which subsequently activate downstream cascades, including the RAS-RAF-MEK-ERK and the PI3K-Akt-mTOR pathways. Both pathways converge on the nucleus to regulate genes involved in cell proliferation, survival, and angiogenesis.[17] Quinoline-based inhibitors often act as ATP-mimetics, binding to the kinase domain of EGFR and preventing the phosphorylation events necessary for signal propagation.[8]
Conclusion and Future Directions
The Ethyl 4-chloro-6-ethylquinoline-3-carboxylate scaffold represents a highly promising and synthetically tractable platform for medicinal chemistry. Its facile synthesis via the Gould-Jacobs reaction, coupled with the versatile reactivity of the C4-chloro position, provides an efficient route to generating extensive chemical libraries. A comprehensive analysis of structurally related analogs reveals a strong potential for potent anticancer and antimicrobial activities, validating this scaffold as a valuable starting point for novel drug discovery programs. The provided experimental protocols offer a clear roadmap for the biological evaluation and validation of new chemical entities derived from this core. Future work should focus on the synthesis and screening of a focused library of C4-substituted derivatives to fully elucidate the structure-activity relationships and identify lead candidates for further preclinical development.
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A Comparative Guide to the Biological Activity of 6-Ethyl vs. 6-Methyl Quinoline Analogs: A Structure-Activity Relationship Analysis
This guide provides an in-depth comparison of the biological activities of 6-ethyl versus 6-methyl substituted quinoline analogs. Drawing upon established principles of medicinal chemistry and available experimental data, we will explore how this seemingly minor structural modification—the addition of a single methylene unit—can profoundly impact a compound's therapeutic potential across various domains, including oncology, microbiology, and parasitology. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships (SAR) that govern the efficacy of quinoline-based compounds.
Introduction: The Quinoline Scaffold and the Strategic Importance of the C6-Position
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its rigid, aromatic structure serves as an excellent framework for orienting functional groups in three-dimensional space to interact with biological targets. Derivatives of this scaffold are found in a wide array of approved drugs with diverse therapeutic applications, from the pioneering antimalarial quinine to modern anticancer agents and antibiotics.[3][4][5]
The biological activity of a quinoline derivative is highly dependent on the nature and position of its substituents.[1][6][7] The C6-position, located on the benzenoid ring, is a critical site for modification. Substituents at this position can modulate the molecule's overall electronic properties, lipophilicity, and steric profile, thereby influencing its pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (target binding, efficacy).
This guide focuses specifically on the comparative effects of two small alkyl substituents at the C6-position: methyl (-CH₃) and ethyl (-CH₂CH₃). While both are simple, non-polar groups, the transition from methyl to ethyl introduces subtle yet significant changes:
-
Increased Lipophilicity: The addition of a methylene group increases the molecule's hydrophobicity, which can enhance its ability to cross cell membranes but may also increase non-specific binding or alter metabolic pathways.
-
Increased Steric Bulk: The ethyl group is larger than the methyl group. This increased size can either create a more favorable interaction within a hydrophobic binding pocket or introduce steric hindrance that prevents optimal binding to the target.
Understanding the consequences of this specific methyl-to-ethyl substitution is crucial for rational drug design and lead optimization.
Comparative Analysis of Biological Activities
While direct, side-by-side studies comparing identical quinoline scaffolds bearing only a 6-methyl vs. a 6-ethyl group are not always available, we can infer the structure-activity relationships from a broader range of 6-substituted analogs reported in the literature.
Anticancer Activity
Quinoline derivatives have demonstrated significant potential as anticancer agents, targeting various mechanisms including kinase inhibition, DNA intercalation, and apoptosis induction.[2][5][8] The substitution pattern on the quinoline ring is paramount for this activity.
In the context of c-Met kinase inhibitors based on the cabozantinib scaffold, a wide range of substituents were found to be tolerated at the quinoline 6-position.[8] Studies on 2-arylquinoline derivatives have shown that C6-substituted compounds display important cytotoxic activities, particularly against prostate (PC3) and cervical (HeLa) cancer cell lines.[9] The activity in these series was correlated with increased lipophilicity, suggesting that moving from a 6-methyl to a more lipophilic 6-ethyl group could be a favorable modification, provided the larger group does not create a steric clash with the target protein.[9] Conversely, other studies have noted that methyl-substituted quinolines at the C-5 position showed more potent activity than C-6 substituted analogs, highlighting the sensitivity of substitution location.[10]
Table 1: Representative Anticancer Activity of 6-Substituted Quinoline Analogs
| Compound Scaffold | C6-Substituent | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| 2-Arylquinoline | -H | PC3 | >100 µM | [9] |
| 2-Arylquinoline | -Methyl | PC3 | 31.37 µM | [9] |
| 2-Arylquinoline | -Methoxy | PC3 | 34.34 µM | [9] |
| Quinoline-based | -Methyl | U937 (Leukemia) | >50% inhibition at 20 µg/mL | [11] |
| Quinoline-based | -H | U937 (Leukemia) | <50% inhibition at 20 µg/mL |[11] |
This table compiles data from different quinoline scaffolds to illustrate the general impact of C6-substitution. A direct comparison requires synthesizing and testing 6-methyl and 6-ethyl analogs within the same scaffold.
The data suggests that substitution at the C6-position is generally favorable for anticancer activity compared to the unsubstituted parent compound. The enhanced cytotoxicity of the 6-methyl analog over the unsubstituted version in the 2-arylquinoline series indicates that small, lipophilic groups in this position can be beneficial.[9] An ethyl group, being slightly larger and more lipophilic, would be a logical next step in optimization to potentially improve cell permeability and hydrophobic interactions within the target's binding site.
Antimicrobial Activity
Quinolines are a cornerstone of antibacterial therapy, with the fluoroquinolone class being a prime example. The specific characteristics of substituents on the quinoline ring greatly influence their potency and spectrum of activity.[1]
In a study of quinoline-based hydroxyimidazolium hybrids, a compound bearing a 6-methyl substituent (7b) was identified as a potent anti-staphylococcal agent with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL.[11] This same compound also showed the best activity against Mycobacterium tuberculosis in its series.[11] This highlights the productive role a 6-methyl group can play in defining the antibacterial profile of a quinoline scaffold.
The transition from a 6-methyl to a 6-ethyl group would increase lipophilicity. This can be a double-edged sword in antibacterial drug design.
-
Potential Advantage: Increased lipophilicity can enhance penetration through the lipid-rich cell walls of bacteria, particularly Gram-positive bacteria like Staphylococcus aureus and mycobacteria.
-
Potential Disadvantage: Excessive lipophilicity can lead to poor aqueous solubility and sequestration in host lipid compartments, reducing the effective concentration of the drug at the site of infection.
Therefore, the optimal size of the alkyl group at the C6-position is likely a delicate balance between enhancing membrane transit and maintaining sufficient solubility and bioavailability.
Antimalarial Activity
The history of quinoline in medicine is rooted in its antimalarial properties. Structure-activity relationship studies have shown that modifications at various positions, including C6, can dramatically alter efficacy against Plasmodium falciparum strains.[12][13] For instance, in a series of 2-arylvinylquinolines, the introduction of a fluorine atom at the C6-position improved antiplasmodial activity over methoxylated analogs.[12] Replacing this with a more electron-donating chlorine atom further enhanced activity.[12]
This suggests that the electronic properties of the C6-substituent are a key determinant of antimalarial efficacy. Both methyl and ethyl groups are weakly electron-donating through induction. The slightly greater inductive effect of the ethyl group is unlikely to cause a dramatic electronic shift compared to the methyl group. Instead, the primary difference would again be in lipophilicity and sterics. As with antibacterial agents, enhanced lipophilicity from an ethyl group could improve accumulation within the parasite or its host red blood cell, but steric factors related to the target protein (e.g., heme polymerase) would be critical.
Mechanistic Insights and Experimental Design
The choice between a 6-methyl and a 6-ethyl substituent is a classic lead optimization problem. The decision should be guided by a clear hypothesis about the target binding site and the desired physicochemical properties of the molecule.
Conceptual Framework for C6-Substitution Effects
The diagram below illustrates the key physicochemical properties influenced by substituents at the C6-position of the quinoline core. These properties, in turn, dictate the compound's overall biological activity.
Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., PC3, MCF-7) in 96-well microtiter plates at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare stock solutions of the 6-methyl and 6-ethyl quinoline analogs in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the medium containing the test compounds. Include wells with medium and DMSO alone as a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours. The duration is dependent on the cell line's doubling time.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for an additional 2-4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation: Prepare serial twofold dilutions of the 6-methyl and 6-ethyl analogs in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus ATCC 29213) to a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). Causality: The absence of turbidity indicates that the compound has inhibited microbial proliferation.
Conclusion and Future Directions
The choice between a 6-methyl and a 6-ethyl substituent on a quinoline scaffold is a nuanced decision in drug discovery. The ethyl group offers increased lipophilicity and steric bulk, which can be advantageous for enhancing membrane permeability and optimizing hydrophobic interactions within a target binding site. However, these same properties can also lead to reduced solubility or steric clashes.
-
For anticancer activity , where cell penetration is key and targets often have accommodating hydrophobic pockets, the 6-ethyl analog may offer an advantage over the 6-methyl version. [9]* For antimicrobial activity , the optimal choice will depend on the specific pathogen's cell wall composition and the target's active site topology. A 6-methyl group has already shown high potency, and any increase in alkyl chain length must be carefully evaluated for its impact on overall drug-like properties. [11] Ultimately, the theoretical advantages of one analog over the other must be confirmed by empirical data. The direct synthesis and parallel testing of both 6-methyl and 6-ethyl analogs on identical quinoline backbones using the standardized protocols described herein are essential. This head-to-head comparison will provide definitive insights and guide the rational design of next-generation quinoline-based therapeutics.
References
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Hella, A., et al. (2019). Design, synthesis and biological evaluation of 6-substituted quinolines derived from cabozantinib as c-Met inhibitors. Archiv der Pharmazie, 352(9), e1900101. [Link]
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Patel, H., et al. (2014). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)-quinoline derivatives bearing 4-amino-1,2,4-triazole-3-thiol ring at C-4 position. International Journal of ChemTech Research, 6(1), 440-449. [Link]
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Singh, K., et al. (2020). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Infectious Diseases, 6(8), 2132-2144. [Link]
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Kim, M., et al. (2014). Synthesis and biological evaluation of 2-substituted quinoline 6-carboxamides as potential mGluR1 antagonists for the treatment of neuropathic pain. Chemical & Pharmaceutical Bulletin, 62(6), 508-518. [Link]
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Kumar, A., et al. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy and Bioallied Sciences, 2(2), 64-76. [Link]
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A Scientist's Guide to Evaluating the Drug-Likeness of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate Derivatives
In the landscape of modern drug discovery, the quinoline scaffold stands out as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2][3][4][5] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3][4][5][6] This guide focuses on a specific, promising class of these compounds: Ethyl 4-chloro-6-ethylquinoline-3-carboxylate derivatives. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for assessing the "drug-likeness" of these molecules—a critical early step in determining their potential to become successful therapeutic agents.[7][8]
The journey from a promising chemical entity to a marketable drug is fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic properties.[8] A thorough and early assessment of drug-likeness can significantly mitigate these risks, saving invaluable time and resources.[7][9] This guide will delve into both the foundational principles and the practical application of in-silico and experimental methods for evaluating these quinoline derivatives.
The Quinoline Core: A Foundation for Diverse Bioactivity
The quinoline ring system, a fusion of a benzene and a pyridine ring, provides a rigid and versatile scaffold for chemical modification.[1][2] This structural characteristic allows for the strategic placement of various functional groups, which in turn modulates the compound's interaction with biological targets and influences its pharmacokinetic profile.[1][4] The Ethyl 4-chloro-6-ethylquinoline-3-carboxylate core, in particular, offers several points for diversification, making it an attractive starting point for building libraries of potential drug candidates.
Foundational Drug-Likeness Assessment: Lipinski's Rule of Five
A cornerstone of drug-likeness evaluation is Lipinski's Rule of Five, an empirically derived set of guidelines that predict the oral bioavailability of a compound.[10][11][12] While not an absolute determinant of success, it serves as an excellent initial filter for identifying compounds with a higher probability of favorable absorption and permeation.[12][13] According to Lipinski, poor oral absorption is more likely when a compound violates more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are generally more readily absorbed.[11][12]
-
LogP (octanol-water partition coefficient) ≤ 5: This parameter reflects the lipophilicity of a compound, which is crucial for membrane permeability.[11][14]
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds.[11][12]
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.[11][12]
The table below provides a hypothetical comparison of several Ethyl 4-chloro-6-ethylquinoline-3-carboxylate derivatives against Lipinski's parameters.
| Derivative | Molecular Weight (Da) | LogP | HBD | HBA | Lipinski Violations |
| Parent Scaffold | 277.73 | 4.1 | 0 | 3 | 0 |
| Derivative A (R = -NH2) | 292.75 | 3.5 | 1 | 4 | 0 |
| Derivative B (R = -OH) | 293.73 | 3.8 | 1 | 4 | 0 |
| Derivative C (R = large lipophilic group) | 525.98 | 6.2 | 0 | 3 | 2 |
Note: The values for the derivatives are illustrative and would need to be calculated or experimentally determined for specific compounds.
Beyond Lipinski: In-Silico ADMET Profiling
While Lipinski's rules provide a valuable starting point, a more comprehensive assessment requires delving into the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[9][15] Numerous computational tools and software are available to predict these parameters, offering a rapid and cost-effective way to prioritize candidates.[9][15][16][17][18]
Key In-Silico ADMET Parameters to Evaluate:
-
Aqueous Solubility (LogS): Crucial for absorption and formulation.
-
Blood-Brain Barrier (BBB) Permeability: Important for drugs targeting the central nervous system.
-
CYP450 Inhibition: Predicts potential for drug-drug interactions.
-
hERG Inhibition: A key indicator of potential cardiotoxicity.
-
Plasma Protein Binding: Affects the free concentration of the drug available to act on its target.
-
Hepatotoxicity: Predicts the risk of liver damage.
The following table illustrates a sample in-silico ADMET profile for a hypothetical Ethyl 4-chloro-6-ethylquinoline-3-carboxylate derivative.
| Parameter | Predicted Value | Interpretation |
| LogS | -4.5 | Moderately soluble |
| BBB Permeability | Low | Unlikely to cross the blood-brain barrier |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of interaction with CYP2D6 substrates |
| hERG Inhibition | Low risk | Low potential for cardiotoxicity |
| Plasma Protein Binding | 92% | High binding, may require higher dosage |
| Hepatotoxicity | Low probability | Low risk of liver toxicity |
Experimental Validation: Bridging the Gap Between Prediction and Reality
In-silico predictions are powerful tools for initial screening, but they must be validated through experimental assays.[8][19] These experiments provide real-world data on the behavior of the compounds and are essential for making informed decisions in the drug development process.
Essential Experimental Assays for Drug-Likeness Assessment:
-
Solubility Assays: Kinetic and thermodynamic solubility measurements in various buffers.
-
Permeability Assays: Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell permeability assays to assess passive diffusion and active transport.[18]
-
Metabolic Stability Assays: Incubation with liver microsomes or hepatocytes to determine the rate of metabolic clearance.
-
Cytotoxicity Assays: Evaluation of the compound's toxicity against various cell lines to determine its therapeutic window.[20]
Experimental Protocol: Caco-2 Permeability Assay
This protocol outlines a standard procedure for assessing the intestinal permeability of a test compound using the Caco-2 cell line, a widely accepted in-vitro model of the human intestinal epithelium.
Objective: To determine the apparent permeability coefficient (Papp) of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate derivatives across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin.
-
Transwell® inserts (e.g., 0.4 µm pore size, 12-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Culture and Seeding: Culture Caco-2 cells in T-75 flasks. Once confluent, trypsinize and seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Monolayer Formation and Integrity Testing: Culture the cells on the inserts for 21-25 days, changing the medium every 2-3 days. Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow permeability assay.
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound (at a final concentration of, for example, 10 µM) dissolved in HBSS to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the test compound in all collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Visualizing the Drug-Likeness Assessment Workflow
The following diagram illustrates the integrated workflow for assessing the drug-likeness of novel chemical entities.
Caption: Integrated workflow for drug-likeness assessment.
Conclusion
The assessment of drug-likeness is a multifaceted and indispensable component of the early drug discovery process. For a promising class of compounds like the Ethyl 4-chloro-6-ethylquinoline-3-carboxylate derivatives, a systematic approach that combines robust in-silico predictions with rigorous experimental validation is paramount. By carefully evaluating parameters such as those outlined in Lipinski's Rule of Five and conducting comprehensive ADMET profiling, researchers can effectively identify and prioritize candidates with the highest probability of success. This data-driven strategy not only enhances the efficiency of the drug development pipeline but also increases the likelihood of translating a promising chemical scaffold into a life-changing therapeutic.
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A Comparative Guide to Kinase Cross-Reactivity Profiling: A Case Study with Ethyl 4-chloro-6-ethylquinoline-3-carboxylate
This guide provides a comprehensive framework for assessing the cross-reactivity of novel kinase inhibitors, using the uncharacterized molecule, Ethyl 4-chloro-6-ethylquinoline-3-carboxylate (hereafter designated EQC), as a case study. We will compare its hypothetical profile against established kinase inhibitors, detailing the experimental rationale, protocols, and data interpretation necessary for robust drug development.
The quinoline scaffold is a privileged motif in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[1][2][3] These compounds have demonstrated significant potential in disrupting the aberrant signaling pathways that drive diseases like cancer.[1][2] EQC represents a novel quinoline derivative whose interaction with the human kinome is unknown. This guide outlines the critical process of determining its selectivity—a key factor for both efficacy and safety.
The Imperative of Selectivity: Why Cross-Reactivity Profiling is Non-Negotiable
Protein kinases, comprising over 500 members in the human genome, are master regulators of cellular processes.[4] Their dysregulation is a hallmark of many diseases, making them prime therapeutic targets.[5] However, the high degree of similarity in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[5][6]
Off-target inhibition, or cross-reactivity, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[7] Therefore, a comprehensive understanding of a compound's selectivity profile is essential for advancing a candidate through the drug discovery pipeline.[7][8] This process involves moving beyond single-target potency measurements to a broader assessment of a compound's interactions across the kinome.
Caption: Conceptual overview of kinase inhibitor on-target vs. off-target activity.
Designing a Phased Approach to Selectivity Profiling
To build a comprehensive profile for EQC, we will employ a tiered experimental approach. This strategy maximizes efficiency by using high-throughput biochemical assays for initial broad screening, followed by more focused biophysical and cell-based assays to validate hits and assess physiological relevance.
For comparison, we include three well-characterized inhibitors:
-
Staurosporine: A potent, non-selective pan-kinase inhibitor.
-
Dasatinib: A multi-targeted inhibitor (BCR-ABL, SRC family kinases).
-
Erlotinib: A highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.
Our screening cascade is as follows:
-
Primary Biochemical Screen (Activity-Based): A broad panel profiling assay to measure the enzymatic inhibition of EQC against a large, representative set of kinases. The ADP-Glo™ Kinase Assay is chosen for its high sensitivity and universal applicability to any ADP-generating enzyme.[9][10]
-
Secondary Biophysical Screen (Binding-Based): An orthogonal assay to confirm direct binding to kinases identified in the primary screen. This helps eliminate false positives from assay interference. The LanthaScreen® Eu Kinase Binding Assay , a TR-FRET method, is ideal as it directly measures the displacement of a tracer from the kinase ATP pocket.[11][12]
-
Tertiary Cellular Screen (Target Engagement): A live-cell assay to confirm that the compound can enter cells and engage its target in a physiological context. The NanoBRET™ Target Engagement Assay is employed to quantify compound binding to specific kinases within intact cells.[13][14][15]
Caption: A tiered workflow for comprehensive kinase inhibitor selectivity profiling.
Experimental Protocols
The following protocols are foundational for executing the screening cascade. It is crucial to include positive (known inhibitor) and negative (DMSO vehicle) controls in every plate to ensure data quality.
Protocol 1: Primary Biochemical Screen - ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[10] The luminescent signal is directly proportional to kinase activity.
Rationale: This method is chosen for its robustness and high-throughput capability, making it ideal for an initial screen against a large panel of kinases.[16][17]
Methodology:
-
Compound Preparation: Create a 10-point, 1:3 serial dilution of EQC and comparator compounds in DMSO, starting at a 1 mM stock concentration.
-
Kinase Reaction Setup (384-well plate):
-
To each well, add 1 µL of the serially diluted compound or DMSO control.
-
Add 2 µL of the specific kinase/substrate mixture in kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Incubate for 15 minutes at room temperature to allow for compound-kinase binding.
-
-
Initiate Reaction:
-
Add 2 µL of ATP solution (at the predetermined Kₘ for each kinase) to each well to start the reaction.
-
Incubate for 60 minutes at 30°C. The precise time should be within the linear range of the reaction, determined empirically.
-
-
Detect ADP Production:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[9][16]
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal via a coupled luciferase reaction.[9]
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic curve.
Protocol 2: Secondary Biophysical Screen - LanthaScreen® Eu Kinase Binding Assay
This assay measures the binding of an inhibitor to the kinase's ATP pocket by detecting the displacement of a fluorescently labeled ATP-competitive tracer.[11]
Rationale: This orthogonal, biophysical method validates that inhibition observed in the activity assay is due to direct binding at the ATP site, ruling out artifacts like aggregation or redox activity.[12]
Methodology:
-
Reagent Preparation: Prepare 3X solutions of the test compounds, 3X kinase/Eu-labeled anti-tag antibody mixture, and 3X Alexa Fluor™ 647-labeled tracer in the appropriate kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[11]
-
Assay Assembly (15 µL final volume in a 384-well plate):
-
Add 5 µL of the 3X compound dilution to each well.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer.
-
-
Incubation: Mix gently, cover the plate to protect from light, and incubate for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Excite at ~340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ tracer acceptor).[12]
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the ratio indicates tracer displacement by the compound. Determine IC₅₀ values from the dose-response curve.
Protocol 3: Tertiary Cellular Screen - NanoBRET™ Target Engagement Assay
This assay measures compound binding to a specific kinase target in living cells.[13] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer.[15]
Rationale: This is the ultimate validation step, confirming that the compound can cross the cell membrane and engage its intended target in a complex intracellular environment, providing more physiologically relevant affinity data.[14][18]
Methodology:
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase. Culture the cells for 18-24 hours to allow for protein expression.[14]
-
Assay Setup (96-well plate):
-
Harvest and resuspend the transfected cells in Opti-MEM® medium.
-
Dispense cells into the wells of a white assay plate.
-
Add the test compounds at various concentrations.
-
Add the specific NanoBRET™ tracer at a pre-determined concentration.
-
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.
-
Signal Detection:
-
Add the Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to each well.[14]
-
Read the plate within 20 minutes on a luminometer equipped with two filters to measure donor emission (~450 nm) and acceptor emission (~610 nm) simultaneously.
-
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A dose-dependent decrease in the ratio signifies competitive displacement of the tracer by the compound at the target kinase.
Comparative Analysis of Hypothetical Data
To illustrate the output of this workflow, we present a table of hypothetical IC₅₀ data for EQC and our comparator compounds against a select panel of kinases representing different families.
| Kinase Target | EQC IC₅₀ (nM) | Staurosporine IC₅₀ (nM) | Dasatinib IC₅₀ (nM) | Erlotinib IC₅₀ (nM) |
| ABL1 | 2,500 | 6 | 0.8 | >10,000 |
| SRC | 850 | 4 | 1.2 | >10,000 |
| EGFR | 45 | 8 | 350 | 2 |
| VEGFR2 | 60 | 12 | 25 | 1,500 |
| Pim-1 | >10,000 | 20 | 8,000 | >10,000 |
| MEK1 | >10,000 | 150 | >10,000 | >10,000 |
Interpretation of Results:
-
EQC Profile: The hypothetical data suggests EQC is a potent inhibitor of both EGFR and VEGFR2, with IC₅₀ values of 45 nM and 60 nM, respectively. It shows moderate off-target activity against SRC but is largely inactive against ABL1, Pim-1, and MEK1. This dual EGFR/VEGFR2 profile could be therapeutically interesting for cancers driven by both pathways, but it also highlights a specific cross-reactivity profile that needs to be considered for potential side effects (e.g., hypertension, associated with VEGFR2 inhibition).
-
Comparator Profiles: The data for the control compounds aligns with their known activities. Staurosporine is non-selective, potently inhibiting all kinases. Dasatinib shows potent inhibition of its primary targets ABL1 and SRC. Erlotinib demonstrates high selectivity for EGFR, with minimal activity against other kinases in this panel.
Caption: Site of action for EQC and Erlotinib in the EGFR signaling cascade.
Conclusion
This guide outlines a rigorous, multi-tiered strategy for characterizing the cross-reactivity of a novel quinoline-based compound, EQC. By integrating biochemical, biophysical, and cell-based assays, researchers can build a comprehensive selectivity profile that is essential for informed decision-making in drug discovery. Our hypothetical data for EQC reveals a potent dual inhibitor of EGFR and VEGFR2, distinguishing it from both highly selective and broadly active comparators. This profile provides a clear rationale for subsequent preclinical evaluation, guiding the design of efficacy studies and the monitoring of potential mechanism-based toxicities. Adherence to such a systematic profiling cascade is paramount for translating promising chemical matter into safe and effective therapeutics.
References
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NanoBRET assays to assess cellular target engagement of compounds. (2020). EUbOPEN. [Link]
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Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences. [Link]
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Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2016). Journal of American Science. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
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Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]
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Computational analysis of kinase inhibitor selectivity using structural knowledge. (2014). Bioinformatics. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. (2011). FEBS Journal. [Link]
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Profiling the kinetic selectivity of kinase marketed drugs. (2017). Enzymlogic. [Link]
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ADP-Glo™ Assay Formats and Step-By-Step Protocol. (2011). ResearchGate. [Link]
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Panel profiling of kinase inhibitors approved for clinical use. (2022). ResearchGate. [Link]
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Targeted Kinase Selectivity from Kinase Profiling Data. (2012). ACS Medicinal Chemistry Letters. [Link]
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Kinase selectivity profiling by inhibitor affinity chromatography. (2004). Combinatorial Chemistry & High Throughput Screening. [Link]
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Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). Cell Chemical Biology. [Link]
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KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. [Link]
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Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2017). Journal of Medicinal Chemistry. [Link]
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Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). ResearchGate. [Link]
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A Senior Application Scientist's Guide to Quinoline Synthesis: Benchmarking Efficiency from Classical to Modern Methods
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents, as well as functional dyes and ligands.[1] The enduring importance of this privileged structure necessitates a deep understanding of the synthetic methodologies available for its construction. This guide provides a comprehensive comparison of the most prominent methods for quinoline synthesis, from the classical named reactions that have been the bedrock of heterocyclic chemistry for over a century to modern, catalytic C-H activation strategies that offer new avenues for efficiency and sustainability.
This document is designed for researchers, scientists, and drug development professionals, offering an objective analysis of the synthetic efficiency of these methods. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and present a comparative analysis of their performance based on key metrics such as yield, reaction time, substrate scope, and environmental impact.
Classical Approaches to the Quinoline Core
The traditional methods for quinoline synthesis, many of which were developed in the late 19th century, have proven to be robust and versatile for accessing a wide range of quinoline derivatives.[2]
The Skraup Synthesis
The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a vigorous and often high-yielding reaction that constructs the quinoline ring from an aniline, glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent (such as nitrobenzene or arsenic pentoxide).[3][4]
Mechanism and Rationale: The reaction is initiated by the dehydration of glycerol in the presence of concentrated sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein. The aniline then undergoes a Michael addition to the acrolein. This is followed by an acid-catalyzed cyclization and dehydration to form a 1,2-dihydroquinoline intermediate, which is subsequently oxidized to the aromatic quinoline product.[5] The choice of a strong acid is crucial for both the dehydration of glycerol and the cyclization step. Nitrobenzene often serves a dual role as both the oxidant and a high-boiling solvent.[5]
Experimental Protocol: Synthesis of Quinoline from Aniline [5]
-
Materials: Aniline (1.0 mole), Glycerol (3.0 moles), Nitrobenzene (0.4 moles), Concentrated Sulfuric Acid (100 ml), Ferrous Sulfate Heptahydrate (10 g).
-
Procedure:
-
In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene.
-
Slowly and with constant stirring, add the concentrated sulfuric acid.
-
Add the ferrous sulfate heptahydrate to the reaction mixture.
-
Gently heat the mixture in an oil bath. The reaction is notoriously exothermic and can become vigorous.[5] Maintain the oil bath temperature at 140-150°C for 3-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with water and then neutralize with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Perform steam distillation to isolate the crude quinoline.
-
The quinoline layer is separated from the aqueous layer in the distillate and purified by fractional distillation, collecting the fraction boiling at 235-237°C.
-
-
Yield: 84-91%[5]
Advantages and Disadvantages:
-
Advantages: Can provide high yields of the parent quinoline and some substituted derivatives. It is a one-pot reaction using relatively inexpensive starting materials.
-
Disadvantages: The reaction is often violent and difficult to control, especially on a larger scale.[4] It employs harsh conditions (strong acid, high temperature) and toxic reagents (nitrobenzene, arsenic pentoxide), which are significant drawbacks from a green chemistry perspective. The substrate scope can be limited, and meta-substituted anilines can give mixtures of products.[6]
Diagram: Skraup Synthesis Workflow
Caption: A streamlined workflow for the Skraup synthesis of quinoline.
The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a more versatile modification of the Skraup synthesis that allows for the preparation of substituted quinolines. It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst.[7]
Mechanism and Rationale: The mechanism is thought to involve a Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[8] A key feature that has been proposed based on isotopic labeling studies is a fragmentation-recombination pathway, which can lead to a scrambling of substituents in the final product.[8] The use of an α,β-unsaturated carbonyl compound instead of glycerol allows for the introduction of substituents on the newly formed pyridine ring.
Experimental Protocol: Synthesis of 2-Methylquinoline
-
Materials: Aniline, Crotonaldehyde, Hydrochloric Acid, Nitrobenzene.
-
Procedure:
-
A mixture of aniline and hydrochloric acid is prepared.
-
Crotonaldehyde is added dropwise to the stirred mixture.
-
Nitrobenzene is added as the oxidizing agent.
-
The mixture is heated under reflux for several hours.
-
The reaction mixture is then made alkaline, and the product is isolated by steam distillation.
-
-
Yield: Varies depending on the specific substrates and conditions, but generally moderate.
Advantages and Disadvantages:
-
Advantages: Greater versatility than the Skraup synthesis, allowing for the preparation of a wider range of substituted quinolines.
-
Disadvantages: Can suffer from low yields due to the polymerization of the α,β-unsaturated carbonyl compound under acidic conditions.[9] The reaction can also produce complex mixtures of products.
The Combes Quinoline Synthesis
The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[10]
Mechanism and Rationale: The reaction proceeds through the formation of an enamine intermediate from the aniline and one of the carbonyl groups of the β-diketone. This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (annulation), which is the rate-determining step, and subsequent dehydration to afford the quinoline product.[10] The choice of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid, is essential for the cyclization step.[2]
Experimental Protocol: Synthesis of 2,4-Dimethyl-7-chloroquinoline [11]
-
Materials: m-Chloroaniline, Acetylacetone (a β-diketone), Concentrated Sulfuric Acid.
-
Procedure:
-
m-Chloroaniline and acetylacetone are mixed.
-
Concentrated sulfuric acid is added cautiously as the catalyst.
-
The mixture is heated, leading to condensation and cyclization.
-
After the reaction is complete, the mixture is poured onto ice and neutralized to precipitate the product.
-
The crude product is collected by filtration and purified by recrystallization.
-
-
Yield: Moderate to good.
Advantages and Disadvantages:
-
Advantages: A reliable method for the synthesis of 2,4-disubstituted quinolines. The starting materials are readily available.
-
Disadvantages: The reaction can be limited by the availability of the β-diketone. Strong electron-withdrawing groups on the aniline can inhibit the cyclization.[11]
Diagram: Combes Synthesis Mechanism
Caption: Key steps in the Combes synthesis of quinolines.
The Friedländer Synthesis
The Friedländer synthesis is a versatile method for preparing substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or an ester.[12]
Mechanism and Rationale: The reaction can be catalyzed by either acid or base and proceeds through an initial aldol-type condensation followed by cyclodehydration.[13] Alternatively, the reaction can begin with the formation of a Schiff base, followed by an intramolecular aldol reaction.[7] The choice of catalyst and reaction conditions can influence the regioselectivity when using unsymmetrical ketones.[13]
Experimental Protocol: Synthesis of a Polysubstituted Quinoline [14]
-
Materials: 2-Aminobenzophenone, Acetylacetone, Copper-based Metal-Organic Framework (MOF) catalyst, Toluene.
-
Procedure:
-
In a sealed reaction vessel, combine 2-aminobenzophenone (1.0 mmol), acetylacetone (1.2 mmol), and the copper-based MOF catalyst (5 mol%).
-
Add toluene (5 mL) as the solvent.
-
Heat the reaction mixture to 100 °C and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and separate the catalyst by filtration.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
-
-
Yield: High, often in the range of 60-94% depending on the substrates and catalyst.[14]
Advantages and Disadvantages:
-
Advantages: High versatility in the substitution patterns of the resulting quinolines. The reaction conditions can often be milder than those of the Skraup or Doebner-von Miller syntheses. Greener approaches using water as a solvent or reusable catalysts have been developed.[15]
-
Disadvantages: The synthesis of the required 2-aminoaryl aldehyde or ketone starting materials can sometimes be challenging.
The Pfitzinger Reaction
The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[16]
Mechanism and Rationale: The reaction begins with the basic hydrolysis of the amide bond in isatin to form an intermediate keto-acid. This intermediate then condenses with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid.[16]
Advantages and Disadvantages:
-
Advantages: A reliable method for the synthesis of quinoline-4-carboxylic acids, which are important intermediates in drug synthesis.[17]
-
Disadvantages: The reaction requires basic conditions, which may not be compatible with all functional groups.
Modern Approaches: Catalytic C-H Activation and Annulation
In recent years, transition metal-catalyzed C-H activation and annulation reactions have emerged as powerful and atom-economical strategies for quinoline synthesis.[18][19] These methods often offer milder reaction conditions and novel pathways to functionalized quinolines.
C-H Activation/Cyclization of Anilines with Alkynes
A notable example is the cobalt(III)-catalyzed C-H activation and cyclization of anilines with alkynes, where dimethyl sulfoxide (DMSO) serves as both the solvent and a C1 building block for the quinoline ring.[20]
Mechanism and Rationale: This reaction proceeds via a cascade of C-H activation, carbonylation, and cyclization. The cobalt catalyst facilitates the ortho-C-H activation of the aniline, which then reacts with the alkyne and a carbonyl source (in this case, derived from DMSO) to construct the quinoline skeleton. This approach is highly regioselective and tolerates a broad range of functional groups.[20]
Experimental Protocol: Co(III)-Catalyzed Synthesis of Quinolines [20]
-
Materials: Aniline derivative, Alkyne, Co(III) catalyst, DMSO.
-
Procedure:
-
The aniline, alkyne, and Co(III) catalyst are combined in DMSO.
-
The reaction mixture is heated under an inert atmosphere for a specified time.
-
After completion, the reaction is worked up, and the product is purified by chromatography.
-
-
Yield: Good to excellent yields have been reported for a variety of substrates.[20]
Advantages and Disadvantages:
-
Advantages: High atom economy, as it avoids the need for pre-functionalized starting materials. Milder reaction conditions compared to many classical methods. High regioselectivity and broad substrate scope.
-
Disadvantages: The use of transition metal catalysts can be a concern in terms of cost and potential product contamination, especially for pharmaceutical applications. The development of efficient and recyclable catalysts is an active area of research.
Comparative Analysis of Quinoline Synthesis Methods
| Method | Key Reagents | Typical Product | Reaction Temperature (°C) | Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Skraup | Aniline, glycerol, H₂SO₄, oxidizing agent | Unsubstituted or simply substituted quinolines | 140 - 170 | 3 - 6 h | 84 - 91[5] | High yield for parent quinoline, inexpensive reagents | Violent reaction, harsh conditions, toxic reagents, limited scope |
| Doebner-von Miller | Aniline, α,β-unsaturated aldehyde/ketone, acid catalyst | 2- and/or 4-substituted quinolines | 80 - 100 | 15 - 17 h | 18 - 37 | More versatile than Skraup for substituted quinolines | Low yields due to polymerization, potential for product mixtures |
| Combes | Aniline, β-diketone, acid catalyst | 2,4-Disubstituted quinolines | 60 - 105 | Varies | Moderate to Good | Good for 2,4-disubstituted products, readily available starting materials | Limited by β-diketone availability, inhibited by EWGs on aniline |
| Friedländer | 2-Aminoaryl aldehyde/ketone, α-methylene carbonyl compound | Polysubstituted quinolines | 60 - 120 (reflux) | 0.5 - 3.5 h | 60 - 94[14] | Highly versatile, milder conditions, green variations available | Requires synthesis of 2-aminoaryl carbonyl starting materials |
| Pfitzinger | Isatin, α-methylene carbonyl compound, base | Quinoline-4-carboxylic acids | Varies | Varies | Moderate to Good | Specific for quinoline-4-carboxylic acids | Requires basic conditions |
| C-H Activation/ Annulation | Aniline, alkyne, transition metal catalyst, C1 source | Polysubstituted quinolines | Varies (often milder) | Varies | Good to Excellent[20] | High atom economy, mild conditions, high regioselectivity, broad scope | Catalyst cost and potential contamination |
Conclusion
The synthesis of the quinoline scaffold remains a vibrant area of research, with a rich history of classical methods and a promising future with modern catalytic approaches. The choice of a particular synthetic route depends heavily on the desired substitution pattern, the scale of the synthesis, and considerations of cost, safety, and environmental impact.
The classical Skraup and Doebner-von Miller reactions, while historically significant, are often hampered by harsh conditions and moderate yields. The Combes, Friedländer, and Pfitzinger syntheses offer greater control and versatility for accessing specific classes of quinoline derivatives. The Friedländer synthesis, in particular, has seen significant advancements through the development of greener protocols.
Modern C-H activation and annulation strategies represent a paradigm shift in quinoline synthesis, offering highly efficient and atom-economical routes to complex quinoline structures under milder conditions. As research in this area continues to mature, these catalytic methods are poised to become increasingly valuable tools for researchers, scientists, and drug development professionals, enabling the rapid and sustainable synthesis of novel quinoline-based compounds with diverse applications.
References
- Bharti, A.; Bijauliya, R.K.; Yadav, A. The chemical and pharmacological advancements of quinoline: A mini review. J. Drug Deliv. Therap., 2022, 12(4), 211-215.
- Grover, T.; Singh, N.; Vaja, M. Insights into Quinoline in Context of Conventional versus Green Synthesis. Current Organic Chemistry, 2023, 27(16), 1381-1392.
- Xu, X.; Yang, Y.; Zhang, X.; Yi, W. Direct Synthesis of Quinolines via Co(III)-Catalyzed and DMSO-Involved C–H Activation/Cyclization of Anilines with Alkynes. Org. Lett., 2018, 20(3), 566-569.
- Parmar, M. C. et al. Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review.
- BenchChem. The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. B010410.
-
Synthesis of quinolines. Organic Chemistry Portal. (n.d.). [Link]
- Insights into Quinoline in Context of Conventional Versus Green Synthesis.
- Mondal, S. et al. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 2020, 10(36), 21366-21393.
- Li, Z. et al.
- BenchChem. Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. B010410.
- Sloop, J. C. Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways.
- Sinocure Chemical Group.
- Pal, A. K. et al. Synthesis of Quinolines via C‐H Activation/Cyclization of Anilines with Alkynes Using Heterogeneous CoO@rGO Catalyst.
- Wikipedia. (2023, October 29). Combes quinoline synthesis.
- Yi, W. et al. The one-pot synthesis of quinolines via Co(iii)-catalyzed C-H activation/carbonylation/cyclization of anilines. Semantic Scholar, 2017.
- Thakur, G. S. et al. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 2024.
- Friedländer synthesis of quinoline derivatives.
- Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses.
- Combes Quinoline Synthesis. (n.d.).
- Synthesis of cinnolines via catalytic C−H functionalization and annulation reactions.
- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Publishing. (n.d.).
- Pharmaguideline. (2022, December 22). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Yi, W. et al. Discovery of molecular ferroelectric catalytic annulation for quinolines.
- Wikipedia. (2023, August 2). Pfitzinger reaction.
- Recent Advances in Metal-Free Quinoline Synthesis. MDPI. (n.d.).
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- Alfa Chemistry. Friedländer Quinoline Synthesis.
- The Skraup Synthesis of Quinolines. Organic Reactions. (n.d.).
- The Friedländer Synthesis of Quinolines. Organic Reactions. (n.d.).
- Friedländer synthesis of quinolines 4 and 6.
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- Recent Advances in Metal-Free Quinoline Synthesis.
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- Doebner-Miller reaction and applic
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- Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
- Standardizing Substrate Selection: A Strategy toward Unbiased Evaluation of Reaction Generality.
- General reaction scheme of Skraup/Doebner–von Miller quinoline synthesis.
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Safety Operating Guide
Navigating the Disposal of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical intermediate extends far beyond its synthesis and application. The responsible disposal of these compounds is a critical, yet often overlooked, aspect of laboratory management that underpins the safety of personnel and the preservation of our environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate, a halogenated quinoline derivative. By understanding the chemical nature of this compound and the regulatory landscape governing its disposal, researchers can ensure compliance and foster a culture of safety and environmental stewardship.
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1][2][3][4] However, the introduction of a chlorine atom onto this aromatic system places Ethyl 4-chloro-6-ethylquinoline-3-carboxylate into the category of halogenated organic compounds. These substances are often persistent in the environment and can have toxic effects on aquatic life and other organisms.[5][6][7][8][9] Therefore, their disposal requires a meticulous and informed approach.
I. Hazard Identification and Risk Assessment
Based on available data for similar compounds, Ethyl 4-chloro-6-ethylquinoline-3-carboxylate should be handled as a substance that:
-
Causes skin irritation (Category 2). [10]
-
Causes serious eye irritation (Category 2A). [10]
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
May release toxic fumes of hydrogen chloride, nitrogen oxides, and carbon oxides upon decomposition. [11][12]
Table 1: Inferred Hazard Profile for Ethyl 4-chloro-6-ethylquinoline-3-carboxylate
| Hazard Classification | GHS Category | Precautionary Statement |
| Skin Irritation | 2 | P264: Wash skin thoroughly after handling.[10] P280: Wear protective gloves.[10] |
| Eye Irritation | 2A | P280: Wear eye protection/face protection.[10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed to be hazardous | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. |
| Environmental Hazard | Assumed to be a marine pollutant | P273: Avoid release to the environment. |
II. Step-by-Step Disposal Protocol
The proper disposal of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate is governed by federal and local regulations for hazardous waste. Adherence to these guidelines is not only a matter of compliance but a fundamental responsibility of all laboratory personnel.
1. Waste Segregation: The First Line of Defense
Proper segregation of chemical waste is the cornerstone of a safe and efficient disposal program. Due to its chlorinated nature, Ethyl 4-chloro-6-ethylquinoline-3-carboxylate must be collected in a dedicated halogenated organic waste container.
-
NEVER mix halogenated waste with non-halogenated organic waste. The cost of disposing of mixed waste is significantly higher, and improper mixing can lead to dangerous chemical reactions.
-
Ensure the waste container is made of a compatible material, such as high-density polyethylene (HDPE) or glass, with a secure, tight-fitting lid.
-
The container must be clearly labeled as "Hazardous Waste: Halogenated Organic Solids" or "Hazardous Waste: Halogenated Organic Liquids," as appropriate. The full chemical name, "Ethyl 4-chloro-6-ethylquinoline-3-carboxylate," and its approximate concentration must be listed on the label.
2. Collection and Accumulation in the Laboratory
Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).
-
The SAA must be under the control of the laboratory personnel.
-
Keep the waste container closed at all times, except when adding waste.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
3. Disposal of Empty Containers and Contaminated Materials
Any container that has held Ethyl 4-chloro-6-ethylquinoline-3-carboxylate is considered hazardous waste unless properly decontaminated.
-
Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and weighing paper, as well as any absorbent material used for spills, must be placed in a sealed and labeled bag and disposed of as solid halogenated hazardous waste.
-
"Empty" Containers: To be considered "RCRA empty," a container must have all contents removed by normal means (e.g., pouring, scraping) and have no more than one inch of residue remaining on the bottom. Even "RCRA empty" containers that held this compound should be disposed of through the hazardous waste stream or triple-rinsed. The rinsate from the triple-rinse procedure is considered hazardous waste and must be collected in the appropriate liquid halogenated waste container.
4. Arranging for Chemical Waste Pickup
Once the waste container is full or is no longer needed, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all labeling is complete and accurate.
-
Follow your institution's specific procedures for requesting a waste pickup.
III. Decontamination Procedures
Thorough decontamination of laboratory equipment is essential to prevent cross-contamination and ensure the safety of all personnel.
-
Glassware and Equipment: Wash contaminated glassware and equipment with an appropriate organic solvent (e.g., acetone, ethanol) in a fume hood. Collect the solvent washings as liquid halogenated hazardous waste. Follow this with a standard wash with soap and water.
-
Work Surfaces: Decontaminate benchtops and fume hood surfaces by wiping them down with a cloth dampened with a suitable solvent, followed by a soap and water wash. All cleaning materials must be disposed of as solid halogenated hazardous waste.
IV. Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Spill: If the spill is small and you are trained to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.
-
Personal Protective Equipment: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Clean-up: Carefully collect the absorbed material and any contaminated debris. Place it in a sealed, labeled container for disposal as hazardous waste.
-
Decontaminate: Decontaminate the spill area as described above.
-
Report: Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policies.
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate and associated waste.
Caption: Disposal workflow for Ethyl 4-chloro-6-ethylquinoline-3-carboxylate.
By internalizing and consistently applying these procedures, researchers can mitigate the risks associated with the handling and disposal of halogenated organic compounds. This commitment to safety and environmental responsibility is not just a regulatory requirement but a hallmark of scientific excellence.
References
-
ChemRCS. (n.d.). ETHYL 4-CHLORO-6-METHYLQUINOLINE-3-CARBOXYLATE 56824-87-4 wiki. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 4-chloro-3-methyl-quinoline-6-carboxylate. Retrieved from [Link]
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Gebauer Company. (n.d.). SAFETY DATA SHEET (SDS). Retrieved from [Link]
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Capot Chemical. (2026, January 7). material safety data sheet. Retrieved from [Link]
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Adeola, A. O. (2018). Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review. Medicinal & Analytical Chemistry International Journal, 2(4). Retrieved from [Link]
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International Journal of Pharmaceutical Sciences. (2023). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences, 14(5). Retrieved from [Link]
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Adeola, A. O. (2018). Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review. Medicinal & Analytical Chemistry International Journal, 2(4). Retrieved from [Link]
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Chen, K., et al. (2010). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Molecules, 15(11), 8111-8121. Retrieved from [Link]
-
Wang, C., et al. (2021). The effect of anthropogenic activities on the environmental fate of chlorinated paraffins in surface soil in an urbanized zone of northern China. Environmental Pollution, 288, 117766. Retrieved from [Link]
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Al-Ostath, A., et al. (2023). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Molecules, 28(11), 4381. Retrieved from [Link]
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Rodenburg, L. A., et al. (2010). Environmental fate and global distribution of polychlorinated biphenyls. Environmental Science & Technology, 44(8), 2799-2806. Retrieved from [Link]
-
Ghosh, A., et al. (2023). Reductive rearrangement of substituted quinolines to 2,3-disubstituted indoles enabled by water activation. Chemical Science, 14(41), 11467-11472. Retrieved from [Link]
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Glüge, J., et al. (2016). Chlorinated paraffins in the environment: A review on their production, fate, levels and trends between 2010 and 2015. Chemosphere, 155, 471-480. Retrieved from [Link]
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ResearchGate. (2022, April 27). The synthesis of 2-substituted quinoline and pyrrolo[1,2-a]quinolinium salt from tetrahydroquinoline by pyrrolidone cleavage. Retrieved from [Link]
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Personal protective equipment for handling Ethyl 4-chloro-6-ethylquinoline-3-carboxylate
A Researcher's Guide to Safely Handling Ethyl 4-chloro-6-ethylquinoline-3-carboxylate
As drug development professionals, our work with novel chemical entities is foundational to therapeutic innovation. Compounds like Ethyl 4-chloro-6-ethylquinoline-3-carboxylate, a halogenated quinoline derivative, are valuable intermediates. However, their structural complexity necessitates a rigorous and proactive approach to safety. This guide provides an in-depth, procedural framework for handling this compound, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Foundational Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is critical. While comprehensive toxicological data for Ethyl 4-chloro-6-ethylquinoline-3-carboxylate is not widely available, data from structurally similar compounds, such as Ethyl 4-chloroquinoline-3-carboxylate, provides a strong basis for our safety protocols[1].
The primary identified risks are:
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.
-
Serious Eye Irritation (Category 2A): The compound is a significant eye irritant, with the potential for serious damage upon contact.
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory irritation[1].
-
Hazardous Combustion Products: In the event of a fire, toxic gases including nitrogen oxides (NOx) and hydrogen chloride gas can be released[1].
Given that the full toxicological profile has not been exhaustively investigated, a conservative approach is warranted. We must treat this compound with the potential for unknown hazards and implement controls accordingly[1].
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific laboratory operation being performed[2]. The following protocol outlines the minimum required PPE and provides guidance for escalating protection based on the procedure.
Due to the classification as a serious eye irritant, robust eye protection is non-negotiable.
-
Minimum Requirement: At all times when the chemical is handled, wear well-fitting safety goggles that provide a seal around the eyes to protect from splashes and airborne particles[3].
-
Enhanced Protection: For procedures with a heightened risk of splashing—such as when transferring solutions or during quenching of a reaction—a full-face shield must be worn in addition to safety goggles. The face shield provides a secondary barrier for the entire face[3].
Preventing dermal exposure is a primary objective.
-
Gloves: Wear chemical-resistant nitrile gloves. Always inspect gloves for tears or punctures before use[1]. Given that no single glove material is impervious to all chemicals indefinitely, it is crucial to change gloves immediately if contamination is suspected. Use proper removal techniques to avoid contaminating your skin[2].
-
Protective Clothing: A standard laboratory coat is required to protect against incidental contact and minor spills. For tasks involving larger quantities or a higher risk of splashes, a chemical-resistant apron or suit should be worn over the lab coat[3]. Contaminated clothing must be removed immediately and decontaminated before reuse.
Controlling exposure via inhalation is crucial, especially when handling the compound as a solid.
-
Engineering Controls: The primary method for controlling airborne hazards is through engineering controls. All handling of the solid compound that may generate dust, and any procedure involving its solutions, should be performed inside a certified chemical fume hood to ensure adequate ventilation[4][5].
-
Respirator Use: If engineering controls are insufficient to prevent the generation of dust or aerosols, respiratory protection is required. A NIOSH-approved N95 particle respirator may be sufficient for nuisance dust, but for higher-risk procedures, a respirator with OV/AG/P99 cartridges should be considered[1]. The use of respirators must be part of a comprehensive institutional program that includes medical evaluation, fit testing, and training[2].
Data-Driven PPE Selection: A Task-Based Approach
To simplify decision-making, the following table summarizes the required PPE for common laboratory tasks involving Ethyl 4-chloro-6-ethylquinoline-3-carboxylate.
| Laboratory Task | Primary Potential Hazards | Minimum Required PPE Ensemble |
| Weighing Solid Compound | Inhalation of fine dust, Dermal and eye contact with particles. | Nitrile Gloves, Lab Coat, Safety Goggles. Must be performed in a chemical fume hood or ventilated balance enclosure. |
| Preparing Solutions (Dissolving) | Splashes to skin and eyes, Inhalation of solvent vapors. | Nitrile Gloves, Lab Coat, Safety Goggles. A face shield is recommended. Perform in a chemical fume hood. |
| Conducting Reaction | Splashes, Potential for exothermic events, Inhalation of vapors. | Nitrile Gloves, Lab Coat, Safety Goggles and Face Shield. Must be performed in a chemical fume hood. |
| Work-up & Purification | Splashes during transfers and extractions, Dermal exposure. | Nitrile Gloves, Lab Coat, Safety Goggles and Face Shield. Must be performed in a chemical fume hood. |
| Managing a Small Spill | High risk of dermal, eye, and inhalation exposure. | Chemical-Resistant Outer Gloves (over nitrile), Chemical Apron, Safety Goggles and Face Shield, Respiratory Protection (as needed). |
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE. This workflow ensures that the protective measures are directly proportional to the risks of the procedure.
Operational Plan: Safe Disposal
Proper disposal is a critical final step in the safe handling workflow, preventing environmental contamination and exposure to support personnel.
-
Gloves and Disposables: Used gloves, weigh papers, and other contaminated disposable materials should be collected in a dedicated, sealed plastic bag or container labeled as "Halogenated Chemical Waste."[1][5].
-
Procedure: Follow the proper glove removal technique to avoid self-contamination:
-
With your gloved right hand, grasp the exterior of the left glove near the cuff.
-
Peel it off, turning it inside-out. The contamination is now contained inside.
-
Hold the removed glove in your gloved right hand.
-
Slide the fingers of your ungloved left hand under the cuff of the right glove.
-
Peel the second glove off, again turning it inside-out and enclosing the first glove.
-
Dispose of the contained gloves in the designated waste container[2].
-
-
Waste Streams: Maintain separate, clearly labeled waste containers for "Halogenated Organic Waste" and "Non-Halogenated Organic Waste."[5]. Never mix these waste streams.
-
Container Management: Ensure waste containers are made of a compatible material, are kept tightly closed except when adding waste, and are stored in a secondary containment tray within a ventilated area[5].
-
Disposal Protocol: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.
Emergency Response: First Aid for Exposure
In the event of an accidental exposure, immediate and correct action is vital.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention[1].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention[1][4].
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention[1].
Always have the Safety Data Sheet (SDS) available to provide to emergency medical personnel.
References
-
Material Safety Data Sheet - Ethyl 6-chloroquinoline-3-carboxylate. (2026, January 7). Capot Chemical. Retrieved January 20, 2026, from [Link]
-
Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved January 20, 2026, from [Link]
-
Section 6C: Protective Equipment. (n.d.). Princeton University Environmental Health and Safety. Retrieved January 20, 2026, from [Link]
-
Ethyl 4-chloro-3-methyl-quinoline-6-carboxylate. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved January 20, 2026, from [Link]
-
Essential PPE for Protection Against Liquid Chemicals. (2025, April 9). SafetyCulture. Retrieved January 20, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

